Mexiletine Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and is indicated for myotonic syndrome and ventricular arrhythmia and has 1 investigational indication. This drug has a black box warning from the FDA.
See also: Mexiletine (has active moiety).
Properties
IUPAC Name |
1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIBWMZVIVJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31828-71-4 (Parent) | |
| Record name | Mexiletine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045783 | |
| Record name | 1-Methyl-2-(2,6-xylyloxy)ethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5370-01-4 | |
| Record name | Mexiletine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5370-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mexiletine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mexiletine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2-(2,6-xylyloxy)ethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEXILETINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606D60IS38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Neuronal Mechanism of Action of Mexiletine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mexiletine hydrochloride, a Class Ib antiarrhythmic agent, exerts its primary therapeutic effects through the potent and selective blockade of voltage-gated sodium channels (VGSCs) in neurons and cardiomyocytes.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of mexiletine on neurons. It details the state- and use-dependent nature of its interaction with VGSCs, summarizes quantitative data on its potency against various channel isoforms, outlines key experimental protocols for its study, and visually represents its mechanism of action and experimental workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of ion channel pharmacology and the development of novel therapeutics targeting neuronal excitability.
Core Mechanism of Action: State- and Use-Dependent Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action of mexiletine in neurons is the inhibition of the inward sodium current (INa) that is essential for the initiation and propagation of action potentials.[2][3] This blockade is achieved through direct interaction with the alpha subunit of voltage-gated sodium channels.[4]
Mexiletine exhibits a pronounced state-dependent and use-dependent blockade of VGSCs.[5][6] This means its affinity for the channel is significantly higher when the channel is in the open or inactivated state compared to the resting (closed) state .[1][7]
During periods of high neuronal firing, sodium channels cycle rapidly between their resting, open, and inactivated states. Mexiletine preferentially binds to the open and inactivated channels, stabilizing them in a non-conducting conformation.[1][7] This prevents the channels from returning to the resting state, thereby reducing the number of available functional channels for subsequent depolarizations. This characteristic explains the use-dependent or phasic block , where the inhibitory effect of mexiletine is more pronounced at higher firing frequencies.[5]
Conversely, at normal neuronal firing rates, when channels spend more time in the resting state, mexiletine's effect is less pronounced. This selective targeting of hyperactive neurons is a key feature of its therapeutic efficacy in conditions characterized by neuronal hyperexcitability, such as neuropathic pain and some forms of epilepsy.[8]
The binding site for mexiletine is located within the pore of the sodium channel, specifically involving residues in the S6 transmembrane segments of domains III and IV.[4]
Quantitative Data: Potency of Mexiletine on Neuronal Sodium Channel Isoforms
The inhibitory potency of mexiletine varies among different isoforms of voltage-gated sodium channels and is dependent on the state of the channel. The following table summarizes the half-maximal inhibitory concentrations (IC50) of mexiletine for various sodium channel isoforms as determined by electrophysiological studies.
| Sodium Channel Isoform | Channel State | IC50 (µM) | Cell Type | Reference |
| hNav1.4 (wild-type) | Resting | 431.2 ± 9.4 | HEK293t | [6][9] |
| hNav1.4 (wild-type) | Inactivated | 67.8 ± 7.0 | HEK293t | [6][9] |
| hNav1.4 (inactivation-deficient mutant) | Open | 3.3 ± 0.1 | HEK293t | [6][9] |
| hNav1.4 (persistent late current) | Open | 7.5 ± 0.8 | HEK293t | [6][9] |
| hNav1.5 | - | 67.2 | - | [10] |
| Nav1.5 (peak current) | - | 47.0 ± 5.4 | HEK293 | [11] |
| Nav1.7 | - | - | HEK293 | [12][13] |
| rbIIA (rat brain) | Inactivated | - | tsA-201 | [4] |
| rh1 (rat heart) | Inactivated | - | tsA-201 | [4] |
Experimental Protocols
The investigation of mexiletine's mechanism of action relies heavily on electrophysiological techniques, particularly the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane of a neuron, providing a direct measure of the activity of voltage-gated sodium channels.
Objective: To measure the effect of mexiletine on voltage-gated sodium currents in isolated neurons or cells expressing specific sodium channel isoforms (e.g., HEK293 cells).[12][13]
Methodology:
-
Cell Preparation: Neurons are acutely dissociated from brain tissue or cultured in vitro. Alternatively, a stable cell line (e.g., HEK293) transfected with the gene for a specific sodium channel isoform is used.[12][13]
-
Solution Preparation:
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal ( >1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recording: The membrane potential is held at a specific voltage (e.g., -100 mV) by a voltage-clamp amplifier. Depolarizing voltage steps are then applied to elicit sodium currents.
-
Drug Application: this compound is dissolved in the external solution and applied to the cell via a perfusion system.
-
Data Acquisition and Analysis: Sodium currents are recorded before and after drug application. The peak current amplitude, activation and inactivation kinetics, and the extent of tonic and use-dependent block are analyzed.
Protocol for Assessing Tonic and Use-Dependent Block
Objective: To differentiate and quantify the tonic (resting state) and use-dependent (phasic) block of sodium channels by mexiletine.
Methodology:
-
Tonic Block:
-
Establish a whole-cell recording as described above.
-
Apply depolarizing pulses from a hyperpolarized holding potential (e.g., -120 mV, where most channels are in the resting state) at a very low frequency (e.g., 0.1 Hz).
-
Apply mexiletine and measure the reduction in the peak sodium current. This reduction represents the tonic block.
-
-
Use-Dependent Block:
-
From the same holding potential, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).
-
Measure the progressive decrease in the peak sodium current during the pulse train in the presence of mexiletine.
-
The difference between the block observed at the beginning and the end of the pulse train represents the use-dependent block.[5]
-
Visualizations
Signaling Pathway of Mexiletine Action
References
- 1. Pharmacology and clinical use of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Differential interaction of R-mexiletine with the local anesthetic receptor site on brain and heart sodium channel alpha-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use-dependent block of Na+ currents by mexiletine at the single channel level in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
Mexiletine Hydrochloride: A Comprehensive Technical Guide on its Pharmacodynamics and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine hydrochloride is a Class IB antiarrhythmic agent, structurally similar to lidocaine, utilized primarily in the management of ventricular arrhythmias.[1][2] Its efficacy is rooted in its ability to modulate cardiac myocyte and nerve cell excitability through the blockade of sodium channels.[1] This in-depth technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Pharmacodynamics
The primary pharmacodynamic effect of mexiletine is the blockade of voltage-gated sodium channels, which is crucial for the initiation and propagation of the cardiac action potential.[3][4]
Mechanism of Action
Mexiletine exerts its antiarrhythmic effect by binding to the fast sodium channels (Nav1.5) in the inactivated state.[5][6] This state-dependent binding is a hallmark of Class IB antiarrhythmics. By stabilizing the inactivated state of the sodium channels, mexiletine inhibits the influx of sodium ions during phase 0 of the cardiac action potential.[2][3] This action reduces the maximum rate of depolarization (Vmax) without significantly affecting the resting membrane potential.[7]
A key characteristic of mexiletine's action is its "use-dependent" or "rate-dependent" blockade.[2][8] This means that its blocking effect is more pronounced at faster heart rates, as the sodium channels spend more time in the open and inactivated states, which are the states to which mexiletine preferentially binds.[8] This property makes it particularly effective in suppressing tachyarrhythmias while having a minimal effect on normal heart rates.[2] Furthermore, mexiletine's effects are more prominent in depolarized or ischemic tissue, where the resting membrane potential is less negative, leading to a greater proportion of sodium channels being in the inactivated state.[8]
Electrophysiological Effects
Mexiletine's interaction with sodium channels results in specific changes to the cardiac action potential. It shortens the action potential duration (APD) and the effective refractory period (ERP).[2][3] However, the shortening of the APD is more pronounced than the shortening of the ERP, leading to an increase in the ERP/APD ratio.[2][3] Unlike Class IA antiarrhythmics, mexiletine does not significantly prolong the QRS duration or the QT interval on an electrocardiogram (ECG) in patients with normal conduction systems.[2][3]
Pharmacokinetics
The pharmacokinetic profile of mexiletine is characterized by good oral absorption and hepatic metabolism.[2][9]
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Pharmacokinetic Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~90% | [2][9] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [2][10] |
| Distribution | ||
| Volume of Distribution (Vd) | 5-7 L/kg | [2][3] |
| Protein Binding | 50-60% | [2][3] |
| Metabolism | ||
| Primary Site | Liver | [2][3] |
| Major Enzymes | CYP2D6, CYP1A2 | [2][3][9] |
| Excretion | ||
| Elimination Half-life (t1/2) | 10-12 hours in normal subjects | [1][2] |
| Unchanged in Urine | ~10% | [1][4] |
Experimental Protocols
Quantification of Mexiletine in Plasma using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the determination of mexiletine concentrations in human plasma, a critical component of pharmacokinetic studies.
1. Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., a structural analog of mexiletine).
-
Alkalinize the plasma sample with a suitable buffer (e.g., sodium hydroxide).
-
Perform liquid-liquid extraction with an organic solvent such as diisopropyl ether.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., water with a pH-adjusting agent), with the exact ratio optimized for separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 214 nm.
3. Data Analysis:
-
Construct a calibration curve using standard solutions of mexiletine of known concentrations.
-
Determine the concentration of mexiletine in the plasma samples by comparing the peak area ratio of mexiletine to the internal standard against the calibration curve.
Assessment of Sodium Channel Blockade using Patch-Clamp Electrophysiology
This protocol describes a method to study the effects of mexiletine on voltage-gated sodium channels in isolated cardiomyocytes or cell lines expressing sodium channels (e.g., HEK293 cells).
1. Cell Preparation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig) or use a cell line stably expressing the human cardiac sodium channel (hNav1.5).
-
Plate the cells on glass coverslips for recording.
2. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp technique.
-
Solutions: Use an intracellular (pipette) solution and an extracellular (bath) solution with appropriate ionic compositions to isolate sodium currents.
-
Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) to ensure all channels are in the resting state, followed by a depolarizing pulse (e.g., to -20 mV) to open the channels.
-
Drug Application: Perfuse the cells with the extracellular solution containing mexiletine at various concentrations.
3. Data Analysis:
-
Measure the peak sodium current amplitude in the absence and presence of mexiletine to determine the tonic block.
-
To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz) and measure the progressive reduction in current amplitude.
-
Analyze the voltage-dependence of channel activation and inactivation by fitting the data to Boltzmann functions.
Conclusion
This compound remains a valuable therapeutic agent for the management of ventricular arrhythmias. Its well-characterized pharmacodynamic profile, centered on the use-dependent blockade of cardiac sodium channels, provides a clear rationale for its clinical efficacy. The pharmacokinetic properties of mexiletine, including its good oral bioavailability and predictable metabolism, allow for effective oral administration. The experimental protocols detailed herein provide a foundation for further research and development in the field of antiarrhythmic drugs. A thorough understanding of both the pharmacodynamic and pharmacokinetic characteristics of mexiletine is essential for its safe and effective use in clinical practice and for the development of novel antiarrhythmic therapies.
References
- 1. A rapid HPLC method for plasma and serum mexiletine determination and its use in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an HPLC method for the determination of mexiletine in human plasma and urine by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an HPLC method for the determination of mexiletine in human plasma and urine by solid-phase extraction. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of mexiletine on monophasic action potentials recorded from the right ventricle in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use-dependent block of Na+ currents by mexiletine at the single channel level in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mexiletine metabolism in vitro by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mexiletine Hydrochloride: A Technical Guide to Voltage-Gated Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of mexiletine hydrochloride, a Class Ib antiarrhythmic agent, and its core mechanism of action as a voltage-gated sodium channel (VGSC) blocker. This document details its pharmacodynamics, isoform selectivity, and the experimental protocols used to characterize its activity, offering valuable insights for research and drug development.
Core Mechanism of Action: State- and Use-Dependent Blockade
Mexiletine exerts its therapeutic effects by physically occluding the pore of voltage-gated sodium channels, thereby inhibiting the influx of sodium ions that is critical for the initiation and propagation of action potentials in excitable cells like cardiomyocytes and neurons.[1][2] As a Class Ib agent, its interaction with the channel is highly dependent on the channel's conformational state, a property known as state-dependent block .[3]
Mexiletine exhibits preferential binding to the open and inactivated states of the sodium channel over the resting (closed) state .[3][4] This is a key feature of its mechanism and clinical efficacy. In tissues that are rapidly firing, such as in tachyarrhythmias or myotonia, sodium channels spend more time in the open and inactivated states.[2] This increased channel activity enhances mexiletine's binding and blocking effect, a phenomenon known as use-dependent or phasic block .[5][6] This allows mexiletine to selectively target pathological, high-frequency electrical activity while having minimal effect on tissues with normal firing rates.[1]
The binding site for mexiletine has been identified within the channel's pore, specifically involving residues in the S6 transmembrane segment of domain IV.[3]
Quantitative Pharmacodynamics: Isoform and State Selectivity
The affinity of mexiletine for VGSCs varies significantly depending on the channel's state and its specific isoform. This selectivity underpins its therapeutic applications and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Parameter | Channel Isoform | Condition / State | IC50 (µM) | Reference |
| Tonic Block | General | Resting State | 75.3 ± 8 | [7] |
| hNaV1.4 | Resting State (from -160 mV) | 431.2 ± 9.4 | [6] | |
| hNaV1.7 | Resting State (from -140 mV) | 226 ± 16 | [4] | |
| hNaV1.7 | Tonic Block (0.3 Hz) | 96 ± 4 | [4] | |
| Inactivated-State Block | hNaV1.4 | Inactivated State (from -70 mV) | 67.8 ± 7.0 | [6] |
| hNaV1.5 | Peak Current | 47.0 ± 5.4 | [8] | |
| hNaV1.7 | Inactivated State (from -70 mV) | 15 ± 1 | [4] | |
| Open-Channel Block | hNaV1.4 | Inactivation-Deficient Mutant | 3.3 ± 0.1 | [6] |
| hNaV1.4 | Persistent Late Current | 7.5 ± 0.8 | [6] | |
| Use-Dependent Block | General | Phasic Block | 23.6 ± 2.8 | [7] |
| hNaV1.7 | Phasic Block (20 Hz) | 22 ± 2 | [4] |
Table 1: Comparative IC50 values of this compound for different voltage-gated sodium channel isoforms and states.
Key Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The characterization of mexiletine's effects on VGSCs is primarily conducted using the whole-cell patch-clamp technique. This method allows for the precise control of the cell membrane potential (voltage-clamp) and the direct measurement of ion currents flowing through the channels.[9]
Objective
To quantify the tonic and use-dependent block of a specific VGSC isoform (e.g., hNaV1.5) expressed in a heterologous system (e.g., HEK293 cells) by mexiletine.
Materials
-
Cell Culture: HEK293 cells stably transfected with the gene for the desired VGSC alpha subunit (e.g., SCN5A for NaV1.5).
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 5 EGTA, 5 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
Mexiletine Stock Solution: Prepared in the external solution at various concentrations.
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope, data acquisition system.
Methodology
-
Cell Preparation: Culture transfected HEK293 cells on glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Under microscopic view, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol Execution:
-
Tonic Block Assessment:
-
Hold the cell membrane at a hyperpolarized potential where most channels are in the resting state (e.g., -120 mV).
-
Apply a single, brief depolarizing test pulse (e.g., to -10 mV for 20 ms) to elicit a peak sodium current.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to allow for full recovery from any block between pulses.
-
Perfuse the cell with the external solution containing a known concentration of mexiletine.
-
After the drug effect reaches a steady state, record the peak current again.
-
The percentage reduction in peak current amplitude represents the tonic block. Repeat for multiple concentrations to generate a dose-response curve and calculate the IC50.
-
-
Use-Dependent (Phasic) Block Assessment:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of repetitive depolarizing pulses (e.g., 20 pulses to -10 mV at a frequency of 10 Hz).
-
Record the peak current elicited by each pulse in the train.
-
Perfuse the cell with mexiletine and repeat the pulse train.
-
Use-dependent block is quantified by the progressive decline in peak current amplitude during the pulse train in the presence of the drug, compared to the control condition. The block is often measured as the percentage reduction of the last pulse relative to the first.
-
-
Visualizing Mechanisms and Workflows
Signaling Pathway: State-Dependent Block of a Sodium Channel
Caption: State-dependent binding of mexiletine to the voltage-gated sodium channel.
Experimental Workflow: Patch-Clamp Analysis
Caption: Workflow for assessing mexiletine's effect using whole-cell patch-clamp.
Logical Pathway: From Channel Block to Therapeutic Effect
Caption: Logical flow from pathophysiology to the therapeutic effect of mexiletine.
Conclusion
This compound is a potent voltage-gated sodium channel blocker whose efficacy is defined by its pronounced state- and use-dependent properties. By preferentially binding to and blocking open and inactivated channels, it selectively targets cells exhibiting pathological hyperexcitability, making it a valuable therapeutic agent for specific cardiac arrhythmias and myotonic disorders.[10][11] A thorough understanding of its quantitative effects on different channel isoforms and the electrophysiological methods used for its characterization is essential for ongoing research and the development of next-generation channel modulators.
References
- 1. Pharmacology, electrophysiology, and pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mexiletine for Symptoms and Signs of Myotonia in Non-Dystrophic Myotonia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
- 9. Use-dependent block of Na+ currents by mexiletine at the single channel level in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mexiletine for Myotonia: A New Use for an Old Heart Drug? | Myotonic Dystrophy Foundation [myotonic.org]
- 11. io.nihr.ac.uk [io.nihr.ac.uk]
An In-depth Technical Guide on the Structure-Activity Relationship of Mexiletine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of mexiletine, a class Ib antiarrhythmic agent, and its various analogs. By exploring the chemical modifications of the mexiletine scaffold, this document aims to elucidate the key structural determinants for its pharmacological activity, offering insights for the rational design of novel and more effective therapeutic agents.
Introduction to Mexiletine
Mexiletine is a local anesthetic and antiarrhythmic drug, structurally similar to lidocaine but with the advantage of being orally active.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav), particularly the Nav1.5 channel in cardiac myocytes.[1][2] Mexiletine exhibits a "use-dependent" or "state-dependent" block, meaning it preferentially binds to and stabilizes the open and inactivated states of the sodium channels, which are more prevalent in rapidly firing, pathological tissues.[3][4][5][6] This selective action helps to suppress arrhythmias with minimal effect on normal cardiac rhythm.[4] Despite its therapeutic benefits, the use of mexiletine is associated with several adverse effects, including central nervous system (CNS) disturbances and gastrointestinal discomfort, prompting the development of analogs with improved potency and safety profiles.[3]
Core Structure of Mexiletine
The chemical structure of mexiletine, (RS)-1-(2,6-dimethylphenoxy)propan-2-amine, can be conceptually divided into three key regions that are amenable to chemical modification for SAR studies:
-
Aromatic Ring: The 2,6-dimethylphenyl group.
-
Chiral Center: The carbon atom bearing the methyl group and the amino group.
-
Amino Group: The primary amine essential for its activity.
Systematic modifications in these regions have led to the identification of analogs with enhanced potency, selectivity, and reduced toxicity.[7]
Structure-Activity Relationship (SAR) Analysis
The nature and position of substituents on the aromatic ring significantly influence the potency and activity of mexiletine analogs.
-
Methyl Groups: The two methyl groups at positions 2 and 6 of the phenyl ring are crucial for activity. Their removal leads to a significant reduction in potency, suggesting they play a role in the hydrophobic interactions with the receptor site.[8]
-
Hydroxylation: The introduction of hydroxyl groups on the aromatic ring has varied effects. m-hydroxymexiletine (MHM), a metabolite of mexiletine, was found to be approximately two-fold more potent than the parent compound in blocking hNav1.5 channels and exhibited a more favorable toxicological profile.[2] Conversely, dihydroxylated analogs showed very low blocking activity, suggesting that excessive hydroxylation, particularly in the para-position, may impair interaction with the binding site.[9]
-
Replacement with other groups: Replacing the phenyl ring with a pyridyl moiety has been shown to yield analogs with increased potency and selectivity for the late sodium current (INa-L) over the hERG channel, potentially reducing proarrhythmic risk.[7]
The stereochemistry and the nature of the substituent at the chiral center are critical determinants of potency and stereoselectivity.
-
Stereoselectivity: Mexiletine is a racemic mixture, and its enantiomers exhibit different pharmacological activities. The (R)-(-)-enantiomer is generally more potent than the (S)-(+)-enantiomer in producing a tonic block of sodium channels.[8]
-
Alkyl and Aryl Substituents: The potency of analogs is highly correlated with the lipophilicity of the group at the asymmetric center.[8]
-
Replacing the methyl group with a more lipophilic benzyl moiety resulted in an analog (Me6) with an IC50 more than 10 times lower than mexiletine.[8]
-
Analogs with phenyl (Me4) and isopropyl (Me5) groups also showed increased potency.[8]
-
The introduction of a t-butyl group also resulted in a more active and potent analog compared to mexiletine.[3][10]
-
The primary amino group is a key pharmacophore. Its basicity and steric hindrance around it can influence activity.
-
Basicity: Increasing the basicity of the amino group can enhance the use-dependent block of sodium channels.[5]
-
Pyrroline Derivatives: The synthesis of new compounds with a tetramethyl-pyrroline ring on the amino group of both mexiletine (VM11) and its isopropyl-derivative (CI16) resulted in analogs that were 3 and 6-fold more potent than mexiletine in producing a tonic block of peak sodium currents, respectively.[11] Notably, CI16 showed a 40-fold increase in potency during high-frequency stimulation, making it a strong use-dependent blocker.[11] These derivatives also exhibited cytoprotective effects against oxidative stress.[11]
Quantitative SAR Data
The following tables summarize the quantitative data for mexiletine and some of its key analogs, providing a comparative view of their pharmacological activities.
Table 1: Antiarrhythmic Activity of Mexiletine and its Analogs
| Compound | Modification | Antiarrhythmic Activity (Aconitine-induced arrhythmia) | Potency vs. Mexiletine | Reference |
| Mexiletine (1a) | Parent Compound | ED50 = 1.62 mg/kg | 1x | [12] |
| 1b | t-butyl at chiral center | ED50 = 0.52 mg/kg | 3.1x | [12] |
| 1c | Phenyl at chiral center | ED50 = 0.06 mg/kg | 27x | [12] |
| 1d | Isopropyl at chiral center | ED50 = 1.58 mg/kg | ~1x | [12] |
| 1e | Naphthyl at chiral center | ED50 = 0.60 mg/kg | 2.7x | [12] |
Table 2: In Vitro Potency (IC50) of Mexiletine Analogs on Sodium Channels
| Compound | Modification | IC50 for Tonic Block (µM) | IC50 for Use-Dependent Block (10 Hz) (µM) | Reference |
| Mexiletine | Parent Compound | 140 | 35 | [8] |
| (R)-(-)-Mexiletine | R-enantiomer | 100 | 30 | [8] |
| (S)-(+)-Mexiletine | S-enantiomer | 200 | 40 | [8] |
| Me3 | Removal of aryl methyls | 1000 | 300 | [8] |
| Me4 (R)-(-) | Phenyl at chiral center | 40 | 8 | [8] |
| Me5 (R)-(-) | Isopropyl at chiral center | 80 | 15 | [8] |
| Me6 (R)-(-) | Benzyl at chiral center | 10 | 2 | [8] |
| VM11 | Tetramethyl-pyrroline on amino group | 23.4 ± 0.9 | - | [11] |
| CI16 | Isopropyl at chiral center + Tetramethyl-pyrroline on amino group | ~13 (estimated from 6x potency vs Mex) | ~0.88 (estimated from 40x potency vs Mex) | [11] |
| m-hydroxymexiletine | meta-hydroxyl on aromatic ring | ~2x more potent than mexiletine | - | [2] |
Experimental Protocols
A common synthetic route for preparing mexiletine analogs involves the reaction of a substituted phenol with an appropriate haloamine or a multi-step synthesis starting from the corresponding phenoxyacetone. For instance, the synthesis of analogs with modifications at the chiral center can be achieved by reacting 2,6-dimethylphenol with a series of chiral 1-chloro-2-alkyl/arylethylamines. Microwave-assisted synthesis has also been employed to improve reaction times and yields.[13]
-
Animal Model: Male CD-1 mice are commonly used.
-
Drug Administration: Test compounds (mexiletine and its analogs) are administered intraperitoneally (i.p.) at various doses.
-
Induction of Arrhythmia: After a set period (e.g., 15 minutes), a solution of aconitine nitrate is infused intravenously (i.v.).
-
Endpoint: The onset of ventricular arrhythmias is monitored via electrocardiogram (ECG).
-
Data Analysis: The dose of the test compound that protects 50% of the animals from arrhythmia (ED50) is calculated.
-
Preparation: Single muscle fibers are isolated from frog skeletal muscle or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.[7][8]
-
Technique: The whole-cell patch-clamp or vaseline-gap voltage-clamp method is employed to record sodium currents (INa).[8]
-
Protocols:
-
Tonic Block: The holding potential is maintained at a negative value (e.g., -100 mV), and depolarizing pulses are applied at a low frequency (e.g., 0.1 Hz) to elicit INa. The peak current amplitude is measured before and after the application of the test compound at various concentrations to determine the IC50 for tonic block.
-
Use-Dependent Block: The holding potential is set, and a train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz). The reduction in peak INa during the pulse train is measured to assess the use-dependent block. The IC50 for use-dependent block is then calculated.
-
Voltage-Dependent Block: The steady-state inactivation curve is determined by applying a series of conditioning prepulses of varying voltages before a test pulse. The shift in the half-inactivation potential (Vh1/2) in the presence of the drug indicates voltage-dependent block.[5]
-
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by mexiletine and its analogs is the propagation of the cardiac action potential through the modulation of voltage-gated sodium channels.
Caption: Mechanism of action of mexiletine on cardiac sodium channels.
Caption: Logical relationships in the SAR of mexiletine analogs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. flore.unifi.it [flore.unifi.it]
- 4. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. probiologists.com [probiologists.com]
- 8. Molecular determinants of mexiletine structure for potent and use-dependent block of skeletal muscle sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxylated analogs of mexiletine as tools for structural-requirements investigation of the sodium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues [cris.unibo.it]
- 11. Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flore.unifi.it [flore.unifi.it]
- 13. Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis Pathways for Mexiletine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Mexiletine Hydrochloride, an antiarrhythmic agent. The document details reaction schemes, experimental protocols, and quantitative data to support research, development, and manufacturing activities.
Introduction
This compound, chemically known as (±)-1-(2,6-dimethylphenoxy)-2-propanamine hydrochloride, is a Class IB antiarrhythmic drug used in the management of ventricular arrhythmias. Its synthesis has evolved over the years, with modern pathways focusing on improved yields, safety, and environmental sustainability. This guide will explore three key synthetic routes, providing in-depth technical details for each.
Pathway 1: Synthesis via Ether Ketone Intermediate
This widely utilized pathway commences with the reaction of 2,6-dimethylphenol and a halo-ketone, typically chloroacetone, to form a key intermediate, 1-(2,6-dimethylphenoxy)propan-2-one. This intermediate is then converted to Mexiletine through oximation followed by reduction, or via direct reductive amination.
Reaction Scheme
Caption: Pathway 1: Synthesis via Ether Ketone.
Experimental Protocols
Step 1: Synthesis of 1-(2,6-dimethylphenoxy)propan-2-one
A common method involves the etherification of 2,6-dimethylphenol with chloroacetone. In a typical procedure, 2,6-dimethylphenol (75 parts by weight) is dissolved in dimethylformamide (600 parts). To this solution, potassium carbonate ('salt of wormwood', 150 parts) and sodium bromide (4.5 parts) are added. The mixture is heated to 50-55°C. Chloroacetone (100 parts) is then added dropwise over approximately one hour. The reaction mixture is maintained at 63-68°C for 10 hours. After the reaction, the mixture is filtered, and the filtrate is distilled to isolate the ether ketone.[1]
Step 2a: Oximation of 1-(2,6-dimethylphenoxy)propan-2-one
The resulting ketone is converted to its oxime. For instance, 1-(2,6-dimethylphenoxy)propan-2-one can be reacted with hydroxylamine hydrochloride in the presence of a base.
Step 2b: Reduction of the Oxime to Mexiletine Base
The oxime is then reduced to the corresponding amine. A widely used method is catalytic hydrogenation. For example, 1-(2',6'-dimethylphenoxy)-2-propane oxime (100g) is dissolved in methanol, and Raney Nickel (10g) is added as the catalyst. The reduction is carried out with hydrogen gas.[2] After the reaction is complete, the catalyst is filtered off, and the methanol is distilled to yield the mexiletine base.[2]
Alternative Step 2: Reductive Amination of 1-(2,6-dimethylphenoxy)propan-2-one
A more direct route from the ketone to the amine is through reductive amination. In one procedure, ammonium acetate (23.8g, 310mmol) and sodium cyanoborohydride (1.4g, 21.7mmol) are added to a solution of 1-(2,6-dimethylphenoxy)propan-2-one (5.5g, 31mmol) in 40mL of methanol. The reaction is stirred at room temperature for four days. The excess hydride is quenched with 6M HCl, the solvent is removed, and the residue is made alkaline with NaOH. The product is then extracted with ethyl acetate to yield the mexiletine base.
Step 3: Formation of this compound
The final step is the conversion of the mexiletine base to its hydrochloride salt. The mexiletine base (100g) is dissolved in methanol, and a 15% methanolic hydrochloride solution (163g) is added at 10-20°C. The resulting solid, this compound, is then filtered, washed with chilled acetone, and dried under vacuum at 60-70°C.[2]
Quantitative Data
| Step | Reactants | Solvent | Catalyst | Yield | Purity | Reference |
| Etherification | 2,6-Dimethylphenol, Chloroacetone, K2CO3, NaBr | DMF | - | - | - | [1] |
| Oximation & Reduction | 1-(2,6-dimethylphenoxy)propan-2-one, Hydroxylamine HCl, H2 | Methanol | Raney Ni | - | - | [2] |
| Reductive Amination | 1-(2,6-dimethylphenoxy)propan-2-one, NH4OAc, NaBH3CN | Methanol | - | 81% | - | |
| Salt Formation | Mexiletine Base, Methanolic HCl | Methanol, Acetone | - | - | - | [2] |
Pathway 2: Synthesis via Hydroxypropylation and Sulfonylation
This pathway presents a more environmentally friendly alternative to traditional methods that use hazardous oxidizing agents. It begins with the hydroxypropylation of 2,6-dimethylphenol, followed by sulfonylation and amination.
Reaction Scheme
Caption: Pathway 2: Hydroxypropylation Route.
Experimental Protocols
Step 1: Synthesis of 1-(2,6-dimethylphenoxy)isopropanol
In a 5L reactor, 1.22 kg of 2,6-dimethylphenol, 726 g of propylene oxide, and 100 g of triethylamine are dissolved in 2.5 L of methanol. The mixture is heated to 80°C and stirred for 3 hours. After the reaction, the methanol and triethylamine are removed by vacuum distillation at 40°C. The temperature is then raised to collect the product, 1-(2,6-dimethylphenoxy)isopropanol, at 110-112°C under a vacuum of 2 mmHg. This step yields 1.72 kg of a colorless, transparent liquid.[3]
Step 2: Sulfonylation
The alcohol intermediate is then sulfonylated. This can be achieved using methanesulfonyl chloride or p-toluenesulfonyl chloride with triethylamine as an acid-binding agent to produce 1-(2,6-dimethylphenoxy)isopropyl methanesulfonate or the corresponding p-toluenesulfonate.[3]
Step 3: Amination
The sulfonylated intermediate is then reacted with ammonia to form 1-(2,6-dimethylphenoxy)isopropylamine (Mexiletine base).[3]
Step 4: Salt Formation
The final step involves the reaction of the mexiletine base with hydrochloric acid to yield this compound. The crude product is obtained by evaporating the aqueous phase to dryness.[3]
Quantitative Data
| Step | Reactants | Solvent | Catalyst/Reagent | Yield | Purity | Reference |
| Hydroxypropylation | 2,6-Dimethylphenol, Propylene Oxide | Methanol | Triethylamine | 95.6% | - | [3] |
| Sulfonylation | 1-(2,6-Dimethylphenoxy)isopropanol, Methanesulfonyl Chloride | - | Triethylamine | - | - | [3] |
| Amination | 1-(2,6-Dimethylphenoxy)isopropyl Methanesulfonate, Ammonia | - | - | - | - | [3] |
| Salt Formation & Overall | Mexiletine Base, HCl | Ether | - | > 45% (overall) | > 99.5% | [3] |
Pathway 3: Traditional Synthesis via Dichromate Oxidation
An older, more traditional route also starts from 2,6-dimethylphenol and propylene oxide to form 1-(2,6-dimethylphenoxy)isopropanol. However, this pathway then employs a hazardous oxidation step using sodium dichromate to form the ether ketone, 1-(2,6-dimethylphenoxy)propan-2-one.[1][3] This ketone is then converted to this compound through the oximation and reduction steps as described in Pathway 1.
The use of sodium dichromate, a highly toxic and carcinogenic hexavalent chromium compound, is a significant drawback of this method.[3] Modern synthetic chemistry aims to replace such hazardous reagents, leading to the development of pathways like the one described in section 3. The overall yield for this traditional method is reported to be around 35.3%.[3]
Reaction Scheme
Caption: Pathway 3: Traditional Dichromate Route.
Conclusion
The synthesis of this compound can be achieved through several distinct pathways. While the traditional route involving dichromate oxidation is effective, its use of hazardous materials has led to the development of safer and more environmentally conscious alternatives. The pathway proceeding through the ether ketone intermediate offers versatility with options for either oximation/reduction or direct reductive amination. The hydroxypropylation and sulfonylation route stands out as a modern, high-yield, and safer alternative, avoiding the use of toxic heavy metals. The choice of a particular synthetic route will depend on factors such as desired yield, purity requirements, cost, and environmental and safety regulations. This guide provides the foundational technical information for researchers and drug development professionals to make informed decisions in the synthesis of this compound.
References
A Comprehensive Technical Guide to the Physicochemical Properties and Formulation of Mexiletine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of mexiletine hydrochloride, an orally active Class IB antiarrhythmic agent. It delves into the critical parameters influencing its formulation development, offering detailed experimental protocols and structured data to support research and development activities.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder with a slightly bitter taste.[1][2] Its fundamental physicochemical characteristics are crucial for understanding its behavior in biological systems and for designing effective and stable pharmaceutical dosage forms.
Structural and General Properties
| Property | Value | References |
| Chemical Name | 1-methyl-2-(2,6-xylyloxy)ethylamine hydrochloride | [1] |
| Molecular Formula | C₁₁H₁₈ClNO | [3][4][5] |
| Molecular Weight | 215.72 g/mol | [2][3][5][6] |
| CAS Number | 5370-01-4 | [3][4] |
| pKa | 9.2 | [1][2] |
Solubility Profile
This compound is freely soluble in water and alcohol.[1][2][3][7] This high aqueous solubility is a key factor in its formulation.
| Solvent | Solubility | References |
| Water | Freely soluble; 100 mg/mL (needs sonication) | [1][2][3][7][8] |
| Dehydrated Alcohol | Freely soluble | [3] |
| Ethanol | 50 mg/mL | [9] |
| DMSO | ≥ 41 mg/mL | [8] |
| Acetonitrile | Slightly soluble | [7] |
| Diethyl Ether | Practically insoluble | [7] |
The solubility of this compound is pH-dependent due to the presence of a primary amine group. The relationship between pH and solubility is a critical consideration for its dissolution and absorption in the gastrointestinal tract.
Thermal Properties and Polymorphism
The melting point of this compound has been reported across a range, which can be indicative of polymorphic forms.
| Property | Value (°C) | References |
| Melting Point | 181.8 - 222.2 | [3] |
| Melting Point | 200 - 203 | [6] |
| Melting Point | 200 - 205 | [4] |
Recent studies have revealed the complex polymorphic landscape of this compound.[10][11] At least five solid forms have been identified: three anhydrous enantiotropically related polymorphs (Forms 1, 2, and 3) and two isomorphous channel solvates.[10][11] Form 1 is the stable form at room temperature, while Form 2 is the high-temperature form.[10] The existence of multiple polymorphic forms necessitates careful control during manufacturing to ensure consistent product quality and performance.
Stability
This compound is chemically stable under standard ambient conditions. However, it can undergo degradation, particularly in solution. A study on an extemporaneous oral solution showed first-order degradation kinetics.[12][13]
| Parameter | Value | Conditions | References |
| First-Order Degradation Constant (k) | 9.053 x 10⁻⁴ day⁻¹ | 25°C in aqueous solution | [12][13] |
| Shelf Life (t₉₀) | 115.5 days | 25°C in aqueous solution | [12][13] |
| Shelf Life (t₉₀) | 173.3 days | 4°C in aqueous solution | [12][13] |
A hypothesized degradation mechanism involves either acid or base-catalyzed attack on the parent compound.[12]
Formulation of this compound
The high solubility and oral bioavailability of this compound make it suitable for formulation into immediate-release solid oral dosage forms, most commonly capsules.
Immediate-Release Capsule Formulation
Commercially available capsules of this compound are typically formulated in strengths of 150 mg, 200 mg, and 250 mg.[1]
Typical Excipients:
| Excipient Category | Example Excipients | Purpose | References |
| Diluent/Filler | Microcrystalline cellulose, Pregelatinized starch, Corn starch | To increase bulk and improve powder flow | [1][14][15][16] |
| Glidant | Colloidal silicon dioxide | To improve powder flowability | [1][14][15] |
| Lubricant | Magnesium stearate | To reduce friction during tablet compression and ejection | [1][14][15] |
| Capsule Shell | Gelatin, Titanium dioxide | To encapsulate the formulation | [1][15] |
Manufacturing Process
The manufacturing of this compound capsules generally involves standard processes for powder blending and encapsulation. A typical workflow would include:
-
Dispensing: Accurate weighing of the active pharmaceutical ingredient (API) and excipients.
-
Sieving: Passing all materials through a sieve to ensure uniform particle size and remove any lumps.
-
Blending: Homogeneous mixing of the API and excipients in a suitable blender.
-
Encapsulation: Filling the blended powder into hard gelatin capsules of the appropriate size.
-
Quality Control: In-process and finished product testing, including weight variation, content uniformity, and dissolution.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of this compound's physicochemical properties and for the development of its formulations.
Solubility Determination (pH-Solubility Profile)
Objective: To determine the aqueous solubility of this compound as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of each buffer in separate sealed containers.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Withdraw a clear aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm).
-
Dilute the filtered solution appropriately with the corresponding buffer.
-
-
Quantification: Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility (in mg/mL or mol/L) against the corresponding pH to generate the pH-solubility profile.
Dissolution Testing for Immediate-Release Capsules
Objective: To assess the in vitro release of this compound from a capsule formulation.
Methodology (based on FDA recommendations): [17]
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of deionized water.
-
Temperature: 37°C ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one capsule in each dissolution vessel.
-
Start the apparatus and withdraw samples at specified time points (e.g., 5, 10, 15, 20, and 30 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately.
-
-
Quantification: Determine the concentration of this compound in the samples using a validated HPLC-UV method. A suitable method could involve a C18 column with a mobile phase of buffer and acetonitrile and UV detection at approximately 262 nm.[18]
-
Data Analysis: Calculate the percentage of the labeled amount of drug dissolved at each time point and plot the dissolution profile.
Stability-Indicating HPLC Method for Assay and Impurities
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its potential degradation products.
Methodology:
-
Chromatographic Conditions (Example): [19]
-
Column: Reversed-phase C8 or C18 column.
-
Mobile Phase: A mixture of a suitable buffer (e.g., 50 mM sodium phosphate) and an organic modifier (e.g., acetonitrile), with the pH adjusted as needed (e.g., pH 2.4).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 212 nm or 262 nm).[18][19]
-
-
Forced Degradation Studies:
-
Expose solutions of this compound to stress conditions, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress.
-
Analyze the stressed samples using the developed HPLC method.
-
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks.
References
- 1. This compound CAPSULES USP [dailymed.nlm.nih.gov]
- 2. (+)-(S)-Mexiletine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound USP - PCCA [pccarx.com]
- 4. This compound 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound | C11H18ClNO | CID 21467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 5370-01-4 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | 5370-01-4 [amp.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Extemporaneous formulation and stability testing of this compound solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extemporaneous Formulation and Stability Testing of this compound Solution - ProQuest [proquest.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. camberpharma.com [camberpharma.com]
- 16. drugs.com [drugs.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selective and stability-indicating methods for the simultaneous determination of this compound and/or its related substance: 2,6-dimethylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Mexiletine on Cardiac Action Potentials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mexiletine, a Class Ib antiarrhythmic agent, exerts significant effects on cardiac action potentials, primarily through its state-dependent blockade of voltage-gated sodium channels. This technical guide provides an in-depth analysis of the electrophysiological consequences of mexiletine administration on cardiac myocytes. It details the quantitative effects on key action potential parameters, outlines comprehensive experimental protocols for their investigation, and visualizes the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiac electrophysiology and antiarrhythmic drug development.
Introduction
The cardiac action potential is a complex interplay of ion currents that governs the heart's electrical activity and subsequent mechanical contraction. Aberrations in this delicate balance can lead to life-threatening arrhythmias. Mexiletine is a Vaughan-Williams Class Ib antiarrhythmic drug, structurally similar to lidocaine, that is used to treat ventricular arrhythmias. Its primary mechanism of action involves the blockade of fast inward sodium currents (INa), with a particular affinity for the open and inactivated states of the sodium channel. This results in a characteristic "use-dependent" block, where the drug's effect is more pronounced at faster heart rates.
A crucial aspect of mexiletine's therapeutic profile is its potent inhibition of the late component of the sodium current (INa-L).[1] An enhanced late sodium current is a key pathophysiological mechanism in certain genetic arrhythmias, most notably Long QT Syndrome Type 3 (LQT3).[2][3] By targeting INa-L, mexiletine can effectively shorten the prolonged action potential duration (APD) and reduce the risk of arrhythmias in these patients.[2][3] This guide will delve into the specific effects of mexiletine on the various phases of the cardiac action potential.
Quantitative Effects of Mexiletine on Cardiac Electrophysiology
The administration of mexiletine leads to quantifiable changes in several key electrophysiological parameters. These effects are concentration-dependent and can vary between different cardiac tissue types.
Table 1: Effects of Mexiletine on Cardiac Ion Channels
| Ion Channel | Parameter | Species/Cell Type | Mexiletine Concentration | Observed Effect | Citation(s) |
| Late Sodium Current (INa-L) | IC50 | Rabbit Ventricular Myocytes | 17.6 ± 1.9 µmol/L | Potent inhibition of the late sodium current. | [4][5] |
| Fast Sodium Current (INa-F) | IC50 | Rabbit Ventricular Myocytes | 34.6 ± 2.9 µmol/L | Inhibition of the fast sodium current. | [4] |
| L-type Calcium Current (ICa,L) | Inhibition | Rabbit Atrioventricular Nodal Myocytes | 30 µM | 16.4 ± 1.8% inhibition | [6] |
| L-type Calcium Current (ICa,L) | Inhibition | Rabbit Atrioventricular Nodal Myocytes | 100 µM | 41.8 ± 3.0% inhibition | [6] |
| Delayed Rectifier Potassium Current (IK) | Inhibition | Rabbit Atrioventricular Nodal Myocytes | 30 µM | 34.3 ± 5.8% inhibition | [6] |
| Delayed Rectifier Potassium Current (IK) | Inhibition | Rabbit Atrioventricular Nodal Myocytes | 100 µM | 52.7 ± 6.1% inhibition | [6] |
| ATP-sensitive K+ Channel (KATP) | Activation | Guinea-pig Ventricular Myocytes | 100 µM | Increased open probability, leading to APD shortening. | [7] |
Table 2: Effects of Mexiletine on Action Potential and ECG Parameters
| Parameter | Condition | Species/Cell Type | Mexiletine Concentration/Dose | Observed Effect | Citation(s) |
| Action Potential Duration (APD) | - | Guinea-pig Ventricular Muscles | 100 µM | Significant shortening. | [7] |
| Action Potential Upstroke and Repolarization | - | Rabbit Atrioventricular Nodal Myocytes | 30-100 µM | Slowed. | [6] |
| Monophasic Action Potential Duration (Regular Paced Beat) | - | Human Right Ventricle | 2 mg/kg IV | No significant change. | [8] |
| Monophasic Action Potential Duration (Early Induced Premature Beats) | - | Human Right Ventricle | 2 mg/kg IV | Significant prolongation. | [8] |
| Corrected QT Interval (QTc) | Long QT Syndrome Type 3 (LQT3) | Human | 8 ± 0.5 mg/kg/day | Shortened by 63 ± 6 ms from a baseline of 509 ms. | [9] |
| Corrected QT Interval (QTc) | Long QT Syndrome Type 2 (LQT2) | Human | - | Median decrease of 65 ± 45 ms from 547 ms. | [1][10] |
| Corrected QT Interval (QTc) | Timothy Syndrome (LQT8) | Human | 12.5 mg/kg/day | Shortened from 584 ms to 515 ms. | [4][5] |
Experimental Protocols
Investigating the electrophysiological effects of mexiletine requires precise and well-controlled experimental setups. The following are detailed methodologies for key experiments.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the recording of ion currents and action potentials from single cardiac myocytes.
Objective: To measure the effect of mexiletine on specific ion currents (e.g., INa-L, ICa,L) and action potential characteristics (e.g., APD, Vmax).
Methodology:
-
Cell Isolation: Isolate ventricular myocytes from the desired species (e.g., rabbit, guinea pig) using enzymatic digestion.
-
Cell Culture: Plate the isolated myocytes on glass coverslips and allow them to adhere.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Mount the coverslip with myocytes onto the stage of an inverted microscope.
-
Perfuse the cells with an external solution (e.g., Tyrode's solution) containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
The internal solution for action potential recordings typically contains (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with KOH.
-
For specific ion current recordings, the internal and external solutions are modified to isolate the current of interest (e.g., using specific channel blockers and altering ion concentrations).
-
-
Giga-seal Formation and Whole-Cell Configuration:
-
Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Recording:
-
Action Potentials: In current-clamp mode, elicit action potentials by injecting brief suprathreshold depolarizing current pulses. Record baseline action potentials and then perfuse with various concentrations of mexiletine, recording the changes in APD50, APD90, and the maximum upstroke velocity (Vmax).
-
Ion Currents: In voltage-clamp mode, apply specific voltage protocols to elicit and measure the ion current of interest. Record baseline currents and then apply mexiletine to determine its effect on current amplitude and kinetics.
-
-
Data Analysis: Analyze the recorded data to quantify the effects of mexiletine on the measured parameters. For dose-response relationships, fit the data to a Hill equation to determine the IC50.
Monophasic Action Potential (MAP) Recording
MAP recording is used to measure action potentials from the surface of intact cardiac tissue or the whole heart.
Objective: To assess the effect of mexiletine on action potential duration and morphology in a more integrated system.
Methodology:
-
Heart Preparation:
-
Excise the heart from an anesthetized animal (e.g., rabbit, guinea pig) and cannulate the aorta for Langendorff perfusion.
-
Perfuse the heart with a warm (37°C), oxygenated Krebs-Henseleit solution.
-
-
MAP Catheter Placement:
-
Use a specialized MAP catheter with Ag/AgCl electrodes.
-
Gently press the catheter tip against the epicardial or endocardial surface of the ventricle until a stable MAP signal is obtained. The signal should have a rapid upstroke, a stable plateau, and a clear repolarization phase.
-
-
Pacing Protocol:
-
Place pacing electrodes on the heart to control the heart rate.
-
Pace the heart at a constant cycle length (e.g., 500 ms) to reach a steady state.
-
-
Data Recording:
-
Record baseline MAPs.
-
Introduce mexiletine into the perfusate at the desired concentrations.
-
Record the changes in MAP duration at 90% repolarization (MAPD90).
-
To investigate use-dependency, record MAPs at different pacing cycle lengths.
-
-
Data Analysis: Measure MAPD90 before and after mexiletine application to quantify the drug's effect.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for a comprehensive understanding.
Mechanism of Mexiletine Action on the Cardiac Sodium Channel
The primary target of mexiletine is the α-subunit of the voltage-gated sodium channel, Nav1.5. Mexiletine exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state. This state-dependent binding is the basis for its use-dependent effect. The diagram below illustrates this interaction.
Experimental Workflow for Assessing Mexiletine's Effects
The following diagram outlines a typical workflow for investigating the impact of mexiletine on cardiac action potentials using either patch-clamp or MAP recording techniques.
References
- 1. Mexiletine Shortens the QT Interval in Patients With Potassium Channel-Mediated Type 2 Long QT Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mexiletine Treatment for Neonatal LQT3 Syndrome: Case Report and Literature Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of late sodium current by mexiletine: a novel pharmotherapeutical approach in timothy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation by mexiletine of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of mexiletine on monophasic action potentials recorded from the right ventricle in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene-Specific Therapy With Mexiletine Reduces Arrhythmic Events in Patients With Long QT Syndrome Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
Initial Studies on Mexiletine for Neuropathic Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on mexiletine as a potential therapeutic agent for neuropathic pain. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the experimental models, key findings, and underlying mechanisms of action.
Introduction: The Rationale for Mexiletine in Neuropathic Pain
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. A key pathological mechanism underlying neuropathic pain is the hyperexcitability of primary afferent neurons, largely driven by alterations in the expression and function of voltage-gated sodium channels (VGSCs). Mexiletine, a class Ib antiarrhythmic agent and a non-selective VGSC blocker, has been investigated for its potential to alleviate neuropathic pain by dampening this ectopic neuronal firing. This guide summarizes the initial in vivo studies that have laid the groundwork for understanding the efficacy and mechanisms of mexiletine in various animal models of neuropathic pain.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Mexiletine exerts its analgesic effects by blocking the influx of sodium ions through VGSCs, which is essential for the initiation and propagation of action potentials in neurons. In neuropathic pain states, certain VGSC subtypes, including Nav1.3, Nav1.7, Nav1.8, and Nav1.9, are upregulated and accumulate at sites of nerve injury and in the dorsal root ganglion, contributing to spontaneous ectopic discharges and a lowered threshold for pain signaling. By binding to and stabilizing the inactivated state of these channels, mexiletine reduces the likelihood of channel opening, thereby suppressing aberrant neuronal firing and mitigating pain hypersensitivity.
Below is a diagram illustrating the signaling pathway of mexiletine's action on a nociceptive neuron.
Discovery and Synthesis of Novel Mexiletine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine, a class Ib antiarrhythmic agent, has long been a cornerstone in the management of ventricular arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav), particularly the fast inward sodium current (INa) in myocardial cells.[1][2] This blockade is state-dependent, with a higher affinity for open and inactivated channel states, which confers a degree of selectivity for rapidly firing, depolarized tissues characteristic of arrhythmic conditions.[3] Despite its clinical utility, mexiletine's application is often limited by a narrow therapeutic index and a range of adverse effects, including central nervous system and gastrointestinal disturbances.[4]
These limitations have spurred considerable research into the discovery and synthesis of novel mexiletine derivatives with improved potency, selectivity, and safety profiles. This technical guide provides an in-depth overview of recent advancements in this field, focusing on the synthesis of new analogues, their biological evaluation, and the underlying structure-activity relationships (SAR). We present detailed experimental protocols for key assays, comprehensive tables of quantitative data for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Novel Mexiletine Derivatives and their Therapeutic Potential
Recent medicinal chemistry efforts have explored various modifications of the mexiletine scaffold, leading to the identification of several promising classes of derivatives with diverse therapeutic applications.
Chiral Analogues and Metabolites with Enhanced Potency
The stereochemistry of mexiletine plays a crucial role in its pharmacodynamic and pharmacokinetic properties, with the (R)-enantiomer being the more potent eutomer for cardiac sodium channel binding.[5] Building on this, research has focused on the synthesis of homochiral analogues with modifications at the stereogenic center. For instance, the introduction of aromatic or bulky isopropyl groups has yielded derivatives with significantly enhanced antimyotonic activity, demonstrating 2- to 10-fold greater potency than mexiletine in preclinical models.[6]
Furthermore, the study of mexiletine's metabolism has revealed that meta-hydroxymexiletine (MHM), a minor metabolite, is approximately twice as potent as the parent compound on human cardiac voltage-gated sodium channels (hNav1.5).[7][8] This has led to the development of improved synthetic routes to produce MHM and its enantiomers for further investigation as potentially safer and more effective antiarrhythmic agents.[7]
Pyridyl and Deuterated Derivatives with Improved Selectivity
To enhance selectivity for the late sodium current (INa-L), which is a key contributor to arrhythmogenesis in conditions like Long QT Syndrome Type 3 (LQT3), pyridyl analogues of mexiletine have been synthesized.[9] These modifications have resulted in compounds with up to 22-fold greater potency for INa-L and a nearly 5-fold improvement in selectivity against the hERG potassium channel, a common off-target that can lead to proarrhythmic effects.[9] Additionally, deuteration of the mexiletine scaffold has been explored as a strategy to improve its metabolic profile and pharmacokinetic properties.[10]
Derivatives with Novel Therapeutic Targets
The versatility of the mexiletine scaffold has been leveraged to develop derivatives with entirely new mechanisms of action.
-
Urokinase-Type Plasminogen Activator (uPA) Inhibitors: Through fragment-based drug discovery, mexiletine was identified as a hit for uPA, a serine protease implicated in cancer metastasis. Structure-aided design led to the development of potent and orally bioavailable uPA inhibitors derived from the (R)-enantiomer of mexiletine.[11]
-
hERG Channel Activators: In a surprising discovery, a symmetric urea derivative of (R)-mexiletine, named MC450, was found to be an activator of the hERG potassium channel.[12] Such compounds have therapeutic potential for the treatment of Long QT Syndrome by enhancing cardiac repolarization.[12]
-
Cardioprotective Agents with Antioxidant Moieties: To combine sodium channel blockade with antioxidant properties, derivatives incorporating an isoindoline moiety have been synthesized.[13] Several of these compounds have demonstrated significant cardioprotective effects in in vitro models of ischemia.[13]
Data Presentation: Quantitative Analysis of Novel Derivatives
The following tables summarize the quantitative data for various novel mexiletine derivatives, allowing for a comparative analysis of their potency, selectivity, and other relevant biological activities.
Table 1: Potency of Chiral Mexiletine Analogues against Skeletal Muscle Sodium Channels
| Compound | Modification | Tonic Block Potency (vs. (R)-Mexiletine) | Reference |
| (S)-5 | Phenyl group on the amine | 6-fold more potent | [6] |
| Me4 | Aromatic group on asymmetric center | ~10-fold more potent | [6] |
| Me5 | Isopropyl group on asymmetric center | 2- to 4-fold more potent | [6] |
| Me6 | Aromatic group on asymmetric center | 2-fold more potent | [6] |
Table 2: Activity of meta-Hydroxymexiletine (MHM)
| Compound | Channel | Potency vs. Mexiletine | Reference |
| MHM | hNav1.5 (cardiac) | ~2-fold more potent | [7][8] |
| MHM | hNav1.4 (skeletal muscle) | Equipotent | [7] |
Table 3: Activity of Pyridyl and Other Modified Analogues
| Compound | Target | IC50 (µM) | Selectivity (IKr/INa-L) | Reference | | :--- | :--- | :--- | :--- | | Mexiletine | INa-L | 22.5 | 2.4 |[9] | | Pyridyl Analog | INa-L | 1.04 | 11.2 |[9] | | MC450 (hERG activator) | hERG | EC50 = 41 ± 4 | N/A |[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of novel mexiletine derivatives.
General Synthesis of Chiral Mexiletine Analogues
A practical and efficient method for the enantioselective synthesis of mexiletine analogues involves the use of a spiroborate ester as a chirality transfer agent. The general procedure is as follows:
-
Preparation of Ketones: The synthesis starts with the preparation of the corresponding ketone, for example, 2-(2,6-dimethylphenoxy)-1-phenylethanone.
-
Oximation: The ketone is then converted to its O-benzyl oxime derivative.
-
Enantioselective Reduction: The key step is the enantioselective reduction of the O-benzyl oxime using a spiroborate ester catalyst (e.g., 10 mol %) and a reducing agent like borane-tetrahydrofuran complex (BH3·THF). This reaction typically yields the desired chiral amine with high enantiomeric excess (91–97% ee).
-
Deprotection and Purification: The final step involves the removal of any protecting groups and purification of the final product by standard chromatographic techniques. The enantiomeric excess is typically determined by chiral HPLC.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
The following protocol is a general guideline for assessing the sodium channel blocking activity of novel mexiletine derivatives using the whole-cell patch-clamp technique on cells expressing the target sodium channel (e.g., HEK293 cells stably expressing hNav1.5).
-
Cell Preparation: Culture HEK293 cells expressing the desired sodium channel subtype on glass coverslips.
-
Pipette and Bath Solutions:
-
Pipette Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 5 EGTA, 5 HEPES; pH adjusted to 7.2 with CsOH.
-
Bath Solution (in mM): 150 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 5 glucose; pH adjusted to 7.4 with NaOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a level where most sodium channels are in the resting state (e.g., -120 mV).
-
Apply depolarizing voltage steps to elicit sodium currents.
-
To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz).
-
-
Data Analysis:
-
Measure the peak sodium current amplitude in the absence and presence of the test compound.
-
Calculate the percentage of current inhibition to determine the tonic and use-dependent block.
-
Construct concentration-response curves to determine the IC50 value.
-
In Vitro Cytotoxicity Assay
A standard MTT assay can be used to evaluate the potential cytotoxicity of the novel derivatives.
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic potential of the compounds.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the discovery and development of novel mexiletine derivatives.
Signaling Pathways
Caption: Mechanism of action of mexiletine derivatives as sodium channel blockers.
Caption: Signaling pathway of hERG channel activators for treating Long QT Syndrome.
Experimental and Drug Discovery Workflows
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of HERG potassium channel activation by protein kinase C independent of direct phosphorylation of the channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are hERG agonists and how do they work? [synapse.patsnap.com]
- 5. A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues and Novel β-Thiophenoxy and Pyridyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 7. Flowchart Creation [developer.mantidproject.org]
- 8. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 9. Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined Modifications of Mexiletine Pharmacophores for New Lead Blockers of Nav1.4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DOT (graph description language) - Wikipedia [en.wikipedia.org]
Beyond the Sodium Channel Blockade: An In-depth Technical Guide to the Molecular Targets of Mexiletine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine, a class Ib antiarrhythmic agent, is a well-established therapeutic for ventricular arrhythmias. Its primary mechanism of action has long been attributed to the blockade of voltage-gated sodium channels (Nav), particularly Nav1.5, in cardiomyocytes. This action shortens the action potential duration and reduces cardiac excitability. However, a growing body of evidence reveals that mexiletine's pharmacological profile extends beyond this singular target. This technical guide provides a comprehensive overview of the molecular targets of mexiletine beyond sodium channels, offering insights into its broader physiological and potential therapeutic effects. We present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development endeavors.
Quantitative Data on Non-Sodium Channel Targets of Mexiletine
The following tables summarize the quantitative data for mexiletine's interaction with various non-sodium channel molecular targets. These data provide a comparative view of mexiletine's potency at these alternative sites.
| Target | Species/Cell Line | Parameter | Value | Reference |
| hERG Potassium Channel | Human (HEK293 cells) | IC50 | 3.7 ± 0.7 µmol/L | [1][2] |
| L-type Calcium Channel (ICa,L) | Rabbit (AVN myocytes) | % Inhibition (30 µM) | 16.4 ± 1.8% | [3] |
| Rabbit (AVN myocytes) | % Inhibition (100 µM) | 41.8 ± 3.0% | [3] | |
| Delayed Rectifier K+ Current (IK) | Rabbit (AVN myocytes) | % Inhibition (30 µM) | 34.3 ± 5.8% | [3] |
| Rabbit (AVN myocytes) | % Inhibition (100 µM) | 52.7 ± 6.1% | [3] | |
| ATP-sensitive K+ Channel (KATP) | Rat (skeletal muscle) | IC50 (maximally activated) | ~2.6 µM (-5.58±0.3 log M) | [4] |
| Mitochondrial Oxidation | Rat (ventricular myocytes) | EC50 (inhibition of diazoxide-induced oxidation) | 107 ± 89 µM | [5] |
Detailed Experimental Protocols
Electrophysiological Analysis of hERG Potassium Channel Inhibition
Objective: To determine the inhibitory concentration (IC50) of mexiletine on the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Methodology: Whole-cell patch-clamp electrophysiology.[1][6][7]
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
Solutions:
-
Extracellular (bath) solution (in mmol/L): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mmol/L): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -80 mV.
-
To elicit hERG currents, apply a depolarizing step to -10 mV for 3 seconds.
-
Record the tail current upon repolarization to -50 mV for 3 seconds.
-
Apply successive command pulses at 10-second intervals to allow for channel recovery.
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of mexiletine.
-
Record the steady-state block at each concentration.
-
Data Analysis: Plot the percentage of current inhibition against the logarithm of the mexiletine concentration. Fit the data with the Hill equation to determine the IC50 value.
Assessment of L-type Calcium Channel Blockade
Objective: To quantify the inhibitory effect of mexiletine on L-type calcium channel (ICa,L) currents.
Methodology: Whole-cell patch-clamp electrophysiology.[3][8]
Cell Preparation: Single atrioventricular nodal (AVN) myocytes isolated from rabbit hearts.
Solutions:
-
Extracellular (bath) solution (in mmol/L): Na+-free solution to isolate ICa,L, containing N-methyl-D-glucamine (NMDG) as the primary cation, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with HCl. K+ channel blockers (e.g., 4-aminopyridine) are included.
-
Intracellular (pipette) solution (in mmol/L): 120 CsCl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -40 mV to inactivate sodium channels.
-
Elicit ICa,L by applying depolarizing voltage steps from the holding potential to +10 mV.
-
Record the peak inward current.
-
After obtaining a stable baseline, apply different concentrations of mexiletine to the bath solution.
-
Measure the percentage of inhibition of the peak ICa,L at each concentration.
Evaluation of ATP-sensitive Potassium Channel (KATP) Modulation
Objective: To characterize the effect of mexiletine on ATP-sensitive potassium channels.
Methodology: Inside-out patch-clamp electrophysiology.[5][9][10]
Cell Preparation: Single ventricular myocytes isolated from guinea-pig hearts.
Solutions:
-
Pipette (extracellular) solution (in mmol/L): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES; pH adjusted to 7.4 with KOH.
-
Bath (intracellular) solution (in mmol/L): 140 KCl, 2 MgCl2, 5 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH. ATP and UDP are added to the bath solution as required.
Experimental Protocol:
-
Establish a cell-attached patch-clamp configuration.
-
Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular side of the membrane to the bath solution.
-
Hold the membrane potential at a constant voltage (e.g., -60 mV).
-
Record single-channel currents in the absence of ATP to observe maximal KATP channel activity.
-
Apply ATP to the bath solution to inhibit channel activity.
-
In the presence of a sub-maximal inhibitory concentration of ATP, apply uridine diphosphate (UDP) to prime the channels for opening.
-
Introduce mexiletine to the bath and record changes in channel open probability (NPo).
-
Data Analysis: Analyze the single-channel recordings to determine the effect of mexiletine on the channel's open probability.
Measurement of Mitochondrial Oxidation via Flavoprotein Fluorescence
Objective: To assess the impact of mexiletine on mitochondrial redox state.
Methodology: Flavoprotein fluorescence microscopy.[5]
Cell Preparation: Quiescent single ventricular myocytes isolated from rat hearts.
Experimental Protocol:
-
Plate the isolated myocytes on laminin-coated coverslips.
-
Mount the coverslips on the stage of an inverted microscope equipped for epifluorescence.
-
Excite the flavoproteins using light at a wavelength of approximately 436 nm and measure the emission at around 520 nm.
-
Establish a baseline fluorescence recording.
-
Induce mitochondrial oxidation and a subsequent increase in flavoprotein fluorescence by applying the mitochondrial KATP channel opener, diazoxide (25 µM).
-
After the diazoxide-induced signal stabilizes, apply increasing concentrations of mexiletine.
-
Record the dose-dependent reduction in flavoprotein fluorescence.
-
For normalization, at the end of each experiment, apply the protonophore 2,4-dinitrophenol (DNP) to achieve maximal oxidation and collapse the mitochondrial potential.
-
Data Analysis: Normalize the fluorescence signals to the baseline and the DNP-induced maximum. Calculate the EC50 for the inhibitory effect of mexiletine on diazoxide-induced flavoprotein oxidation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mexiletine's Effect on hERG Channels
Caption: Mexiletine directly binds to and inhibits the open state of the hERG potassium channel, reducing the IKr current and potentially prolonging cardiac repolarization.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: A generalized workflow for investigating the effects of mexiletine on ion channels using whole-cell patch-clamp electrophysiology.
Potential Signaling Pathway in Cardiac Fibrosis Modulation
While direct evidence of mexiletine's impact on the TGF-β/Smad pathway is still emerging, its known effects on ion channels and cellular stress may indirectly influence fibrotic signaling.
Caption: The canonical TGF-β/Smad signaling pathway leading to cardiac fibrosis. The potential indirect modulatory role of mexiletine on this pathway warrants further investigation.
Discussion and Future Directions
The data presented in this guide clearly demonstrate that mexiletine's pharmacological actions are not confined to sodium channel blockade. Its interactions with potassium and calcium channels, as well as its effects on mitochondrial function, contribute to its overall electrophysiological and cellular profile.
The inhibition of hERG channels, albeit at concentrations that may overlap with therapeutic plasma levels, suggests a potential for proarrhythmic effects that warrants careful consideration, especially in patients with predisposing factors. Conversely, its modulation of ATP-sensitive potassium channels could contribute to its anti-ischemic properties. The blockade of L-type calcium channels, although less potent than its sodium channel effects, may also play a role in its antiarrhythmic action, particularly in nodal tissues.
The impact of mexiletine on mitochondrial oxidation is an intriguing finding that opens new avenues for research into its cellular protective or toxic effects, especially in the context of ischemia-reperfusion injury.
While the direct effects of mexiletine on other potential targets such as connexin 43, acid-sensing ion channels, NMDA receptors, and neuronal nitric oxide synthase remain to be definitively established with robust quantitative data, these areas represent fertile ground for future investigation. A deeper understanding of these off-target effects is crucial for a complete appreciation of mexiletine's clinical utility and for the development of safer and more effective antiarrhythmic drugs.
This technical guide serves as a foundational resource for researchers and drug development professionals, providing the necessary data and methodological details to explore the multifaceted pharmacology of mexiletine and to inspire the design of next-generation cardiovascular therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinal Flavoprotein Fluorescence Correlates with Mitochondrial Stress, Apoptosis, and Chemokine Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation by mexiletine of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of mexiletine on ATP sensitive K+ channel of rat skeletal muscle fibres: a state dependent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell configuration of the patch-clamp technique in the hERG channel assay to predict the ability of a compound to prolong QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of mexiletine on ATP sensitive K+ channel of rat skeletal muscle fibres: a state dependent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Mexiletine Hydrochloride in Plasma
This document provides detailed application notes and protocols for the quantification of mexiletine hydrochloride in plasma samples using High-Performance Liquid Chromatography (HPLC). The following methods are intended for researchers, scientists, and professionals involved in drug development and clinical monitoring.
Introduction
This compound is a class IB antiarrhythmic agent used in the treatment of ventricular arrhythmias. Therapeutic drug monitoring and pharmacokinetic studies require sensitive and reliable analytical methods to quantify mexiletine concentrations in biological matrices such as plasma. This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods for this purpose: a direct UV detection method and a method involving pre-column derivatization for enhanced sensitivity.
Method 1: Direct RP-HPLC with UV Detection
This method provides a straightforward approach for the quantification of mexiletine in plasma using a reversed-phase column and UV detection.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma sample in a centrifuge tube, add a known amount of internal standard (e.g., Thiamine Hydrochloride).
-
Alkalinize the sample by adding a suitable buffer.
-
Add 5 mL of diisopropyl ether as the extraction solvent.[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18 Microsorb (150 mm x 4 mm)[2][3] |
| Mobile Phase | 50:50 (v/v) Methanol : 0.053 M Sodium Acetate Buffer[2][3] |
| pH of Mobile Phase | 4.8[2][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection Wavelength | 254 nm[2][3] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
3. Quantitative Data Summary
| Parameter | Result |
| Retention Time (Mexiletine) | ~8 minutes[2][3] |
| Retention Time (Internal Standard) | ~3 minutes[2][3] |
| Linearity Range | 1.502 - 10.514 µg/mL[3] |
| Limit of Detection (LOD) | 0.02 µg/mL[2][4] |
| Limit of Quantification (LOQ) | 0.06 µg/mL[2][4] |
| Intra-day Precision (%CV) | 0.81%[2][4] |
| Inter-day Precision (%CV) | 1.47%[2][4] |
Method 2: RP-HPLC with Pre-column Derivatization and UV-Vis Detection
This method enhances the sensitivity and specificity of mexiletine quantification through pre-column derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl).[2][5][6]
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Load 1.0 mL of the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate to dryness.
2. Derivatization
-
Reconstitute the dried extract in a suitable buffer (e.g., pH 9.0 borate buffer).[2][5]
-
Add the derivatizing agent, 4-chloro-7-nitrobenzofurazan (NBD-Cl).[2][5][6]
-
Incubate the mixture to allow the derivatization reaction to complete, yielding a yellow product.[2][5]
-
Inject a 20 µL aliquot into the HPLC system.
3. Chromatographic Conditions
| Parameter | Value |
| Column | C18 (150 mm x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | 80:20 (v/v) Acetonitrile : Water[2][5][6] |
| Flow Rate | 1.0 mL/min[2][5][6] |
| Detection Wavelength | 458 nm[2][5][6] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
4. Quantitative Data Summary
| Parameter | Result |
| Retention Time (Mexiletine Derivative) | 4.10 minutes[2][5] |
| Linearity Range | 0.2 - 2.0 µg/mL[6] |
| Correlation Coefficient (r) | >0.9998[6] |
| Limit of Detection (LOD) | 0.1 µg/mL in plasma[6] |
| Intra-day Precision (%CV) | 0.31 - 2.50%[6] |
| Inter-day Precision (%CV) | 0.31 - 2.50%[6] |
Experimental Workflow and System Diagrams
Caption: Experimental workflow for HPLC quantification of mexiletine in plasma.
Caption: Logical relationship of components in an HPLC system.
References
- 1. A rapid HPLC method for plasma and serum mexiletine determination and its use in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of an HPLC method for the determination of mexiletine in human plasma and urine by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Mexiletine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of mexiletine in biological matrices and pharmaceutical formulations using Gas Chromatography-Mass Spectrometry (GC-MS). Mexiletine, an antiarrhythmic agent, requires careful monitoring due to its narrow therapeutic window.[1][2] GC-MS offers a sensitive and specific method for this purpose.
I. Introduction
Mexiletine, chemically known as 1-(2,6-dimethylphenoxy)-2-aminopropane, is a Class IB antiarrhythmic drug used in the management of ventricular arrhythmias.[1][2][3] Therapeutic drug monitoring is crucial to ensure efficacy while avoiding toxicity. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the determination of mexiletine levels in various samples.[3] This document outlines several validated methods, including sample preparation, derivatization, and instrument parameters.
II. Experimental Protocols
Several methods for the GC-MS analysis of mexiletine have been developed, primarily differing in their sample preparation and derivatization strategies. Derivatization is often necessary to improve the volatility and thermal stability of the polar mexiletine molecule for GC analysis.[4][5]
Protocol 1: Liquid-Liquid Extraction with Perfluorooctanoyl Chloride Derivatization
This protocol is suitable for the analysis of mexiletine in serum.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of serum, add an internal standard (e.g., N-propylamphetamine).[1]
-
Alkalinize the serum sample.
-
Extract mexiletine and the internal standard with 5 mL of dichloromethane.[1]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add perfluorooctanoyl chloride.[1]
-
Heat the mixture at 80°C for 20 minutes to complete the derivatization reaction.[1]
-
After cooling, the sample is ready for GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction with 2,2,2-Trichloroethyl Chloroformate Derivatization
This method is an alternative for serum mexiletine analysis.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Follow the same liquid-liquid extraction procedure as in Protocol 1, using dichloromethane to extract mexiletine from alkalinized serum.[2] N-propylamphetamine can be used as the internal standard.[2]
2. Derivatization:
-
To the dried extract, add 2,2,2-trichloroethyl chloroformate.[2]
-
Incubate the reaction mixture at 70°C for 30 minutes.[2]
-
The derivatized sample is then ready for injection into the GC-MS system.
Protocol 3: Analysis in Pharmaceutical Formulations with MSTFA Derivatization
This protocol is designed for the quantification of mexiletine in pharmaceutical capsules.
1. Sample Preparation:
-
Accurately weigh the contents of a mexiletine capsule and homogenize the powder.[3]
-
Dissolve a known amount of the powder in acetonitrile.[3]
-
Sonicate the mixture for at least 10 minutes to ensure complete dissolution.[3]
-
Filter the solution to remove any excipients.[3]
-
Dilute the filtrate with acetonitrile to a final concentration within the working range of the calibration curve.[4]
2. Derivatization:
-
To an aliquot of the sample solution, add N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) as the derivatizing agent.[4]
-
The reaction proceeds to form the trimethylsilyl (TMS) derivative of mexiletine, which is more volatile and suitable for GC-MS analysis.[4]
III. GC-MS Instrumentation and Parameters
The following table summarizes typical GC-MS parameters used for mexiletine analysis. Specific conditions may need to be optimized based on the instrument and column used.
| Parameter | Protocol 1 (Perfluorooctanoyl Chloride) | Protocol 2 (Trichloroethyl Chloroformate) | Protocol 3 (MSTFA) |
| Gas Chromatograph | Agilent 6890N or equivalent[4] | ||
| Column | Capillary column | Capillary column | HP-5 (5% phenyl, 95% dimethylpolysiloxane) or similar[3][4] |
| Carrier Gas | Helium | Helium | Helium or Nitrogen[3] |
| Flow Rate | 1 mL/min | Not specified | 1-2 mL/min[3] |
| Injector Temperature | Not specified | Not specified | 250 - 280°C[3][4] |
| Injection Mode | Splitless | Splitless | Splitless[4] |
| Oven Program | Not specified | Not specified | Initial temp 150°C (1 min), ramp to 180°C at 40°C/min (1 min), ramp to 300°C at 30°C/min (1.5 min)[3] |
| Mass Spectrometer | Agilent 5973 or equivalent[4] | ||
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | Electron Ionization (EI)[4] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM)[4] |
| Monitored Ions (m/z) | Derivatized Mexiletine: 122, 454, 575[1] | Derivatized Mexiletine: 58, 102, 122, 232, 234[2] | Mexiletine-TMS: 116[4] |
| Derivatized IS: 91, 118, 440, 452[1] | Derivatized IS: 56, 91, 131, 260, 262[2] |
IV. Data Presentation: Method Validation Summary
The following tables summarize the quantitative performance of the described methods.
Table 1: Linearity and Limit of Detection
| Method | Linearity Range (mg/L) | Correlation Coefficient (r) | Limit of Detection (LOD) (mg/L) |
| Protocol 1 (Perfluorooctanoyl Chloride) | 0.2 - 4.0[1] | >0.99 | 0.1[1] |
| Protocol 2 (Trichloroethyl Chloroformate) | 0.2 - 2.5[2] | >0.99 | 0.1[2] |
| Protocol 3 (MSTFA in Pharmaceutical Prep) | 0.5 - 5.0 µg/mL[4] | Not specified | Not specified |
| Pentafluoropropyl Derivative Method | Not specified | >0.99 | 0.1 µg/mL (Limit of Quantitation)[6] |
Table 2: Precision and Accuracy
| Method | Concentration (mg/L) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (%) |
| Protocol 1 (Perfluorooctanoyl Chloride) | 1.0[1] | 1.9[1] | 2.5[1] | Not specified |
| Protocol 2 (Trichloroethyl Chloroformate) | 1.0[2] | 1.7[2] | 3.3[2] | Not specified |
| Protocol 3 (MSTFA in Pharmaceutical Prep) | Not specified | ≤ 2.18[4] | ≤ 5.84[4] | Not specified |
| Pentafluoropropyl Derivative Method | 0.5 µg/mL | 2.6 - 5.0[6] | 0.7 - 11.0 (inter- and intra-day)[6] | 106 ± 6[6] |
| 1.0 µg/mL | 2.6 - 5.0[6] | 0.7 - 11.0 (inter- and intra-day)[6] | 100 ± 5[6] |
Table 3: Recovery
| Method | Analyte | Recovery (%) |
| Protocol 1 (Perfluorooctanoyl Chloride) | Mexiletine | 80[1] |
| Internal Standard | 84[1] |
V. Visualizations
References
- 1. Gas chromatographic-mass spectrometric determination of serum mexiletine concentration after derivatization with perfluorooctanoyl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography-electron ionization and chemical ionization mass spectrometric analysis of serum mexiletine concentration after derivatization with 2,2,2-trichloroethyl chloroformate: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. Determination of plasma mexiletine levels with gas chromatography-mass spectrometry and selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models Studying Mexiletine's Antiarrhythmic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various in vivo and ex vivo animal models utilized to investigate the antiarrhythmic properties of mexiletine. Detailed experimental protocols, quantitative data summaries, and visual diagrams of signaling pathways and workflows are included to facilitate the design and execution of preclinical studies.
Introduction to Mexiletine's Antiarrhythmic Action
Mexiletine is a Class IB antiarrhythmic agent under the Vaughan Williams classification.[1][2] Its primary mechanism of action is the blockade of fast sodium channels (INa) in cardiac myocytes.[3][4] By binding to the inactivated state of these channels, mexiletine reduces the maximum rate of depolarization (Phase 0 of the action potential) and shortens the action potential duration.[1][2][4] This effect is particularly pronounced in ischemic or damaged cardiac tissue, making it effective in suppressing ventricular arrhythmias.[1]
Signaling Pathway of Mexiletine
Caption: Mechanism of action of Mexiletine on the cardiac sodium channel.
Canine Models of Ventricular Arrhythmias
Canine models are frequently employed to study ventricular tachyarrhythmias due to the similarity of their cardiac electrophysiology to humans.
Long QT Syndrome Type 3 (LQT3) Model
-
Application: To investigate the efficacy of mexiletine in a setting of bradycardia-dependent ventricular tachyarrhythmias associated with LQT3.[5]
-
Model Induction: Administration of anthopleurin-A in canines.[5]
-
Animal Preparation: Anesthetize adult mongrel dogs. Surgically expose the heart and insert plunge needle electrodes into the left ventricle to record transmural unipolar electrograms from the endocardium, mid-myocardium, and epicardium.[5]
-
Arrhythmia Induction (Vagal Stimulation Protocol - VSP):
-
Induce bradycardia through vagal stimulation.[5]
-
Abruptly cease vagal stimulation to create a shift to predominant sympathetic activity, leading to heart rate acceleration and the induction of ventricular tachyarrhythmias.[5]
-
Perform multiple VSP trials (e.g., 8 trials) before drug administration to establish a baseline.[5]
-
-
Mexiletine Administration: Administer mexiletine intravenously.
-
Post-Drug Evaluation: Repeat the VSP trials (e.g., 5 trials) after mexiletine administration to assess its antiarrhythmic effects.[5]
-
Data Analysis: Measure the activation-recovery interval (ARI) to estimate local refractoriness and analyze the incidence of ventricular tachyarrhythmias.[5]
| Parameter | Before Mexiletine | After Mexiletine | Reference |
| Sustained Ventricular Tachyarrhythmias (Incidence) | 12 of 56 VSP trials | 0 of 35 VSP trials | [5] |
| Transmural ARI Dispersion | Increased | Attenuated | [5] |
| ARI Alternans | Observed | Not Observed | [5] |
| Ventricular Premature Beats | Developed sporadically | Suppressed | [5] |
Coronary Artery Ligation-Induced Ventricular Tachycardia Model
-
Application: To assess the efficacy of mexiletine in preventing re-entrant ventricular arrhythmias in a chronic myocardial infarction model.[6]
-
Model Induction: Two-stage coronary artery ligation.[7]
-
Animal Preparation: Perform a two-stage ligation of the left anterior descending coronary artery in conscious greyhounds.[6][7]
-
Programmed Electrical Stimulation (PES): 7-30 days post-ligation, perform PES to induce ventricular tachycardias (VT).[6]
-
Drug Administration: Administer mexiletine (e.g., 16 mg/kg) or placebo.[6] Oral administration has also been shown to be effective.[7]
-
Post-Drug Evaluation: Repeat PES to assess the effect of the drug on VT inducibility.[6]
-
Data Analysis: Monitor electrocardiographic parameters, heart rate, blood pressure, and effective (ERP) and functional (FRP) refractory periods.[6]
| Parameter | Placebo Group | Mexiletine Group (16 mg/kg) | Reference |
| VT Induction by PES | 4/6 dogs | 5/6 dogs continued to have VT | [6] |
| Heart Rate | No significant change | Increased (P < 0.05) | [6] |
| Effective Refractory Period (ERP) | No significant change | No significant change | [6] |
| Functional Refractory Period (FRP) | No significant change | No significant change | [6] |
Note: In this specific study, atenolol was found to be more effective than mexiletine in preventing re-entrant arrhythmias in this conscious canine model.[6]
Chemically-Induced Ventricular Arrhythmia Models
-
Application: To determine the minimum effective plasma concentration of mexiletine required to suppress ventricular arrhythmias induced by different agents.[7]
-
Model Induction: Administration of digitalis or adrenaline.[7]
-
Animal Preparation: Use adult mongrel dogs.
-
Arrhythmia Induction:
-
Digitalis-induced: Infuse a digitalis preparation to induce ventricular arrhythmias.
-
Adrenaline-induced: Infuse adrenaline to induce ventricular arrhythmias.[7]
-
-
Mexiletine Administration: Administer mexiletine intravenously or orally.[7]
-
Data Analysis: Determine the minimum plasma concentration of mexiletine that suppresses the induced arrhythmias.[7]
| Arrhythmia Model | Minimum Effective Plasma Concentration (µg/mL, mean ± SD) | Reference |
| Digitalis-induced | 1.8 ± 0.6 | [7] |
| Adrenaline-induced | 3.7 ± 0.9 | [7] |
| 24-h Coronary Ligation-induced | 1.9 ± 0.3 | [7] |
| 48-h Coronary Ligation-induced | 2.2 ± 0.4 | [7] |
Rabbit Models of Atrial and Ventricular Arrhythmias (Ex Vivo)
Isolated rabbit hearts are valuable for studying the direct electrophysiological effects of drugs without the influence of the autonomic nervous system.
Pharmacologically-Induced Long-QT Syndrome (LQTS) and Short-QT Syndrome (SQTS) Models
-
Application: To investigate the broad antiarrhythmic effects of mexiletine in models of both prolonged and shortened ventricular repolarization.[8][9]
-
Model Induction:
-
Heart Preparation: Isolate rabbit hearts and perfuse them using the Langendorff technique.[9]
-
Baseline Measurements: Record baseline electrocardiogram (ECG) and monophasic action potentials (MAPs).
-
Arrhythmia Induction: Infuse the respective pharmacological agent (erythromycin, veratridine, or pinacidil) to induce the desired arrhythmia substrate.[8][9]
-
Mexiletine Administration: Add mexiletine (e.g., 25 µM) to the perfusate.[8]
-
Post-Drug Evaluation: Assess the effects on QT interval, dispersion of repolarization, and the inducibility of torsade de pointes (TdP) or ventricular fibrillation (VF).[8]
| Arrhythmia Model | Parameter | Before Mexiletine | After Mexiletine (25 µM) | Reference |
| LQT2 (Erythromycin) | QT Prolongation | +87 ms (P < 0.01) | - | [8] |
| Dispersion of Repolarization | +55 ms (P < 0.01) | -43 ms (P < 0.01) | [8] | |
| TdP Incidence | 192 episodes in 13/15 hearts | 27 episodes in 3/15 hearts | [8] | |
| LQT3 (Veratridine) | QT Prolongation | +19 ms (P < 0.05) | - | [8] |
| Dispersion of Repolarization | +31 ms (P < 0.01) | -26 ms (P < 0.05) | [8] | |
| TdP Incidence | 36 episodes in 6/13 hearts | 2 episodes in 1/13 hearts | [8] | |
| SQTS (Pinacidil) | QT Interval | -18 ms (P < 0.05) | - | [8] |
| VF Induction | Enhanced | Suppressed | [8] | |
| Refractory Period | - | +127 ms (P < 0.01) | [8] |
Atrial Fibrillation (AF) Model
-
Application: To evaluate the efficacy of mexiletine in suppressing atrial fibrillation.[8][9]
-
Model Induction: Combined treatment with acetylcholine and isoproterenol.[8]
-
Heart Preparation: Isolate rabbit hearts and perfuse them. Position catheters for MAP recording on each atrium.[9]
-
Baseline Measurements: Determine atrial action potential duration (aAPD90) and atrial effective refractory period (aERP) at different pacing cycle lengths.[9]
-
AF Induction: Induce AF using atrial burst stimulation in the presence of acetylcholine and isoproterenol.[8][9]
-
Mexiletine Administration: Infuse mexiletine.
-
Post-Drug Evaluation: Re-assess aERP and the inducibility of AF.[8][9]
| Parameter | Effect of Mexiletine | Reference |
| Atrial Refractory Period | Increased (+80 ms, P < 0.01) | [8] |
| Atrial Fibrillation | Effectively suppressed | [8] |
Experimental Workflow Diagram
Caption: General experimental workflow for studying mexiletine's antiarrhythmic effects.
Conclusion
The described animal models provide robust platforms for evaluating the antiarrhythmic effects of mexiletine across a spectrum of arrhythmia types. Canine models offer a translational bridge to human cardiac electrophysiology, particularly for ventricular arrhythmias, while ex vivo rabbit heart models allow for the detailed investigation of direct drug effects on cardiac tissue. The quantitative data consistently demonstrate mexiletine's efficacy in suppressing various arrhythmias, primarily through its sodium channel blocking activity. These detailed protocols and application notes serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of mexiletine.
References
- 1. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 2. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mexiletine: Antiarrhythmic mechanisms, emerging clinical applications and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ventricular tachyarrhythmias in a canine model of LQT3: arrhythmogenic effects of sympathetic activity and therapeutic effects of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atenolol, but not mexiletine, protects against stimulus-induced ventricular tachycardia in a chronic canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic plasma concentrations of mexiletine on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad antiarrhythmic effect of mexiletine in different arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes: Assessing Mexiletine's Effects on Ion Channels Using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing patch-clamp electrophysiology to investigate the effects of Mexiletine on various ion channels. Mexiletine, a Class IB antiarrhythmic agent, primarily targets voltage-gated sodium channels but also exhibits effects on other ion channels, which are crucial for a thorough understanding of its therapeutic and off-target actions.[1][2]
Introduction to Mexiletine's Mechanism of Action
Mexiletine exerts its primary antiarrhythmic effect by blocking the fast inward sodium current (INa), thereby reducing the rate of rise of the action potential (Phase 0).[1][3] It exhibits a characteristic use-dependent and state-dependent block of sodium channels, preferentially binding to the open and inactivated states.[3][4] This results in a more pronounced block in rapidly firing cells, a key feature for its efficacy in treating ventricular tachyarrhythmias.[1] Beyond sodium channels, Mexiletine has been shown to modulate potassium and calcium channels, contributing to its overall electrophysiological profile.[5][6]
Data Presentation: Quantitative Effects of Mexiletine on Various Ion Channels
The following tables summarize the quantitative data on Mexiletine's interaction with several key ion channels, as determined by patch-clamp studies.
Table 1: Inhibitory Effects of Mexiletine on Voltage-Gated Sodium Channels (Nav)
| Channel Isoform | Cell Type | Patch-Clamp Configuration | Parameter | Value | Reference |
| hNav1.4 (wild-type) | HEK293t | Whole-Cell | IC50 (Inactivated-state block) | 67.8 ± 7.0 µM | [7][8] |
| hNav1.4 (wild-type) | HEK293t | Whole-Cell | IC50 (Resting-state block) | 431.2 ± 9.4 µM | [7][8] |
| hNav1.4 (inactivation-deficient mutant) | HEK293t | Whole-Cell | IC50 (Open-channel block) | 3.3 ± 0.1 µM | [7][8] |
| Nav1.5 | HEK293 | Whole-Cell | Steady-state fast inactivation | Hyperpolarizing shift | [9] |
| Nav1.7 | HEK293 | Whole-Cell | Steady-state fast inactivation | Hyperpolarizing shift | [9] |
| Nav1.7 | TE671 / HEK293 | Automated Patch-Clamp | IC50 (Tonic block, 0.3 Hz) | 96 ± 4 µM / 114 ± 9 µM | [10] |
| Nav1.7 | TE671 / HEK293 | Automated Patch-Clamp | IC50 (Use-dependent block, 20 Hz) | 22 ± 2 µM / 18 ± 2 µM | [10] |
Table 2: Effects of Mexiletine on Potassium (K+) and Calcium (Ca2+) Channels
| Channel Type | Species/Cell Type | Patch-Clamp Configuration | Effect | Quantitative Data | Reference |
| ATP-sensitive K+ (KATP) | Rat skeletal muscle | Macropatch | Inhibition | IC50 = -5.58 ± 0.3 M (log value) | [11][12] |
| ATP-sensitive K+ (KATP) | Guinea-pig ventricular cells | Inside-out patch | Activation | Increased open probability | [6] |
| hERG (Kv11.1) | - | Patch-Clamp | Inhibition | IC50 = 3.7 ± 0.7 µmol/L | [13][14] |
| Delayed Rectifier K+ (IK) | Rabbit atrioventricular nodal myocytes | Whole-Cell | Inhibition | 34.3 ± 5.8% inhibition at 30 µM; 52.7 ± 6.1% inhibition at 100 µM | [5] |
| L-type Ca2+ (ICa,L) | Rabbit atrioventricular nodal myocytes | Whole-Cell | Inhibition | 16.4 ± 1.8% inhibition at 30 µM; 41.8 ± 3.0% inhibition at 100 µM | [5] |
Experimental Protocols
The following are detailed protocols for assessing the effects of Mexiletine on ion channels using the patch-clamp technique. These protocols are generalized and should be optimized based on the specific ion channel, expression system, and recording equipment.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Nav Channels
1. Cell Preparation:
-
Culture cells stably or transiently expressing the Nav channel isoform of interest (e.g., HEK293 cells) on glass coverslips.
-
For experiments on native channels, prepare isolated cells such as ventricular myocytes or skeletal muscle fibers using established enzymatic digestion protocols.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm. Note: Cesium is used to block outward potassium currents.
3. Patch-Clamp Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
4. Voltage-Clamp Protocols for Mexiletine Effects:
-
Tonic Block:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a depolarizing test pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
Perfuse with increasing concentrations of Mexiletine and record the steady-state block of the peak current.
-
-
Use-Dependent Block:
-
Hold the membrane potential at a more depolarized potential (e.g., -80 mV).
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5-20 Hz).
-
Measure the progressive reduction in peak current amplitude during the pulse train in the presence of Mexiletine.
-
-
Steady-State Inactivation:
-
From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to -20 mV in 10 mV increments.
-
Follow each prepulse with a test pulse to -10 mV to measure the fraction of available channels.
-
Repeat the protocol in the presence of Mexiletine to determine the shift in the voltage-dependence of inactivation.
-
Protocol 2: Single-Channel Recording of KATP Channels
1. Cell Preparation:
-
Prepare inside-out patches from cells expressing KATP channels, such as rat skeletal muscle fibers.
2. Solutions:
-
Pipette (External) Solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH.
-
Bath (Internal) Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH. ATP, ADP, or UDP can be added to the internal solution to study the nucleotide-dependent effects of Mexiletine.
3. Patch-Clamp Procedure:
-
Form a giga-seal in the cell-attached configuration as described in Protocol 1.
-
Gently retract the pipette from the cell to excise a patch of membrane, resulting in the inside-out configuration where the intracellular side of the membrane faces the bath solution.
4. Single-Channel Recording and Analysis:
-
Clamp the membrane potential at a desired voltage (e.g., -60 mV).
-
Record single-channel currents in the absence and presence of Mexiletine applied to the bath solution.
-
Analyze the recordings to determine the effects of Mexiletine on single-channel conductance, open probability, mean open time, and mean closed time. For instance, at a concentration of 1 µM, mexiletine was found to decrease the mean burst duration by 63% and extend the arithmetic mean closed time intervals between bursts of openings, all without affecting the open time and closed time distributions.[11][12]
Mandatory Visualizations
Caption: Experimental workflow for whole-cell patch-clamp analysis of Mexiletine's effects.
Caption: State-dependent binding of Mexiletine to voltage-gated sodium channels.
References
- 1. droracle.ai [droracle.ai]
- 2. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 4. Use-dependent block of Na+ currents by mexiletine at the single channel level in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation by mexiletine of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
- 10. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of mexiletine on ATP sensitive K+ channel of rat skeletal muscle fibres: a state dependent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of mexiletine on ATP sensitive K+ channel of rat skeletal muscle fibres: a state dependent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine [flore.unifi.it]
Application Notes: Evaluating Mexiletine Efficacy in Patient-Derived iPSC-Cardiomyocytes
Introduction
Cardiotoxicity and the efficacy of antiarrhythmic drugs are critical aspects of drug development and personalized medicine. Patient-derived induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) offer a powerful in vitro model to study drug responses in a genetically relevant context.[1][2][3][4] This is particularly valuable for channelopathies like Long QT Syndrome Type 3 (LQT3), which is caused by gain-of-function mutations in the SCN5A gene encoding the cardiac sodium channel Nav1.5.[5][6] These mutations lead to an increased late sodium current (INa-L), prolonging the cardiac action potential and increasing the risk of life-threatening arrhythmias.[6][7]
Mexiletine, a class Ib antiarrhythmic drug, is known to block the late sodium current and has shown efficacy in some LQT3 patients.[6][8] However, its effectiveness can vary depending on the specific SCN5A mutation.[9] Furthermore, at concentrations slightly above the therapeutic range, Mexiletine can have proarrhythmic effects.[6] Therefore, robust preclinical models are essential to assess its efficacy and potential toxicity for individual patients.
These application notes provide a detailed framework for utilizing patient-derived iPSC-CMs to test the efficacy of Mexiletine. We outline protocols for cell culture, electrophysiological analysis using patch-clamping, and functional assessment via calcium imaging. The provided data and methodologies are synthesized from peer-reviewed studies and are intended for researchers, scientists, and drug development professionals.
Key Concepts and Signaling Pathways
Mexiletine's primary mechanism of action in the context of LQT3 is the inhibition of the persistent or late sodium current (INa-L) without significantly affecting the peak sodium current (INa-P) at therapeutic concentrations.[6][10] In healthy cardiomyocytes, the voltage-gated sodium channels (Nav1.5) rapidly inactivate after the initial depolarization phase of the action potential. In LQT3, mutations in SCN5A impair this inactivation, leading to a sustained inward sodium current during the plateau phase of the action potential. This late INa prolongs the action potential duration (APD), which is reflected as a long QT interval on an electrocardiogram (ECG).[6][7]
Mexiletine preferentially binds to the inactivated state of the sodium channel, thereby enhancing its blockade of the late current. By reducing the INa-L, Mexiletine helps to shorten the prolonged APD in LQT3 cardiomyocytes, thus mitigating the arrhythmic risk.[5][6] Interestingly, chronic administration of Mexiletine has also been shown to act as a pharmacological chaperone, increasing the membrane trafficking of mutant sodium channels and potentially rescuing reduced peak INa in certain SCN5A mutations.[5][9]
Experimental Protocols
Generation and Culture of Patient-Derived iPSC-Cardiomyocytes
A crucial first step is the generation of high-purity cardiomyocytes from patient-derived iPSCs.
Protocol:
-
iPSC Culture: Culture patient-derived iPSC lines on Matrigel-coated plates in mTeSR1 medium. Passage cells every 4-5 days using ReLeSR.
-
Cardiac Differentiation:
-
When iPSCs reach 80-90% confluency, initiate cardiac differentiation using a monolayer-based protocol with modulation of Wnt signaling.
-
Day 0: Replace mTeSR1 with RPMI/B27 minus insulin containing CHIR99021.
-
Day 2: Replace with RPMI/B27 minus insulin.
-
Day 3: Replace with RPMI/B27 minus insulin containing IWP2.
-
Day 5: Replace with RPMI/B27 minus insulin.
-
Day 7 onwards: Spontaneous contractions should be visible. Culture cells in RPMI/B27 with insulin.
-
-
Purification: On day 10-12, perform metabolic purification by culturing the cells in glucose-depleted, lactate-supplemented medium for 4-6 days to eliminate non-cardiomyocytes.
-
Maturation: For more mature phenotypes, continue culture for at least 30 days. Consider electrical stimulation and culture on structured surfaces to enhance maturation.[11]
-
Cryopreservation and Thawing: Differentiated iPSC-CMs can be cryopreserved. For experiments, thaw cryopreserved cardiomyocytes and plate them on Matrigel-coated plates or coverslips.[12] Allow cells to recover for at least 7-10 days before conducting experiments.
Electrophysiological Analysis using Patch-Clamp
Whole-cell patch-clamp is the gold standard for measuring ionic currents and action potentials in single cardiomyocytes.[10][13]
Protocol:
-
Cell Preparation: Plate iPSC-CMs on glass coverslips coated with Matrigel.
-
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for Action Potentials): (in mM) 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Pipette Solution (for Sodium Currents): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH. Use of cesium blocks potassium currents to isolate sodium currents.
-
-
Recording:
-
Perform recordings at 36 ± 1 °C.[14]
-
Obtain whole-cell configuration with patch pipettes having a resistance of 2-4 MΩ.
-
Action Potential Recording: In current-clamp mode, elicit action potentials by injecting a brief depolarizing current pulse (e.g., 1-2 nA for 5 ms) at a frequency of 1 Hz.
-
Sodium Current Recording: In voltage-clamp mode, hold the cell at -120 mV. Apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 mV increments) to elicit sodium currents.[14] The late sodium current can be measured as the persistent current at the end of a depolarizing pulse (e.g., 200-500 ms).[15]
-
-
Drug Application: After obtaining stable baseline recordings, perfuse the cells with the external solution containing Mexiletine at various concentrations (e.g., 1 µM, 10 µM, 50 µM).[9][15] Allow 3-5 minutes for the drug to take effect before recording again.
-
Data Analysis: Analyze changes in action potential duration at 90% repolarization (APD90), resting membrane potential, and the amplitude of peak and late sodium currents.
Functional Assessment using Calcium Imaging
Calcium imaging provides insights into the excitation-contraction coupling of cardiomyocytes and can be used as a surrogate for action potential duration.[16][17][18]
Protocol:
-
Cell Preparation: Plate iPSC-CMs on glass-bottom 96-well plates coated with Matrigel.
-
Dye Loading:
-
Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 5 µM), for 30-60 minutes at 37°C.[18] Include Pluronic F-127 (e.g., 0.02%) to aid in dye loading and probenecid (e.g., 2.5 mM) to prevent dye extrusion.[12][18]
-
Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification for at least 30 minutes.[12]
-
-
Imaging:
-
Use a high-speed fluorescence imaging system to record calcium transients from spontaneously beating or electrically paced (1 Hz) cardiomyocytes.[17]
-
Acquire images at a high frame rate (e.g., 50-100 fps) to accurately capture the kinetics of the calcium transient.
-
-
Drug Application: Record baseline calcium transients, then add Mexiletine at desired concentrations and record again after a 5-10 minute incubation period.
-
Data Analysis: Analyze the amplitude, duration, and decay kinetics of the calcium transients. A shortening of the calcium transient duration is indicative of a shortened action potential duration.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the effects of Mexiletine.
Table 1: Effect of Acute Mexiletine Application on Action Potential and Sodium Current Parameters in LQT3 iPSC-CMs
| Parameter | Baseline (Control) | Mexiletine (10 µM) | % Change | p-value |
| Action Potential | ||||
| APD90 (ms) | Value ± SEM | Value ± SEM | Value | Value |
| Resting Membrane Potential (mV) | Value ± SEM | Value ± SEM | Value | Value |
| AP Amplitude (mV) | Value ± SEM | Value ± SEM | Value | Value |
| Max Upstroke Velocity (V/s) | Value ± SEM | Value ± SEM | Value | Value |
| Sodium Current | ||||
| Peak INa Density (pA/pF) | Value ± SEM | Value ± SEM | Value | Value |
| Late INa Density (pA/pF) | Value ± SEM | Value ± SEM | Value | Value |
Note: Data should be presented as mean ± standard error of the mean (SEM). Statistical significance is typically determined using a paired t-test or ANOVA.
Table 2: Effect of Chronic Mexiletine Incubation (48h) on Sodium Current Parameters in LQT3 iPSC-CMs
| Parameter | Vehicle Control | Chronic Mexiletine (10 µM) | % Change | p-value |
| Peak INa Density (pA/pF) | Value ± SEM | Value ± SEM | Value | Value |
| Late INa Density (pA/pF) | Value ± SEM | Value ± SEM | Value | Value |
Note: Chronic treatment effects are often assessed after a washout period to distinguish chaperone effects from acute channel blockade.[5][9]
Table 3: Effect of Mexiletine on Calcium Transient Properties in LQT3 iPSC-CMs
| Parameter | Baseline (Control) | Mexiletine (10 µM) | % Change | p-value |
| Transient Amplitude (F/F0) | Value ± SEM | Value ± SEM | Value | Value |
| Transient Duration at 50% Decay (ms) | Value ± SEM | Value ± SEM | Value | Value |
| Time to Peak (ms) | Value ± SEM | Value ± SEM | Value | Value |
| Decay Tau (ms) | Value ± SEM | Value ± SEM | Value | Value |
Conclusion
The use of patient-derived iPSC-cardiomyocytes provides a highly relevant and powerful platform for assessing the efficacy and potential liabilities of antiarrhythmic drugs like Mexiletine.[1][4] By combining detailed electrophysiological and functional assays, researchers can gain valuable insights into how a patient's specific genetic background influences their response to treatment. This approach not only aids in the development of safer and more effective drugs but also paves the way for personalized medicine in the management of cardiac channelopathies.[6][7] The protocols and data presentation formats outlined in these application notes offer a standardized framework for conducting and reporting such studies.
References
- 1. High Throughput Physiological Screening of iPSC-Derived Cardiomyocytes for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. international-biopharma.com [international-biopharma.com]
- 4. Will iPSC-cardiomyocytes revolutionize the discovery of drugs for heart disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. probiologists.com [probiologists.com]
- 7. Human‐induced pluripotent stem cell‐derived cardiomyocytes: Cardiovascular properties and metabolism and pharmacokinetics of deuterated mexiletine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Chronic Mexiletine Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reengineering an antiarrhythmic drug using patient hiPSC-cardiomyocytes to improve therapeutic potential and reduce toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparable Calcium Handling Of Human iPSC-derived Cardiomyocytes Generated By Multiple Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. Human induced pluripotent stem cell-derived cardiomyocytes to study inflammation-induced aberrant calcium transient | eLife [elifesciences.org]
Application Notes and Protocols for Preclinical Studies of Mexiletine in Neuropathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for preclinical evaluation of Mexiletine's efficacy in treating neuropathy. Detailed protocols for inducing various neuropathy models in rodents, assessing pain-related behaviors, and conducting electrophysiological and molecular analyses are provided.
Introduction to Mexiletine in Neuropathy
Mexiletine, a class IB antiarrhythmic drug, is an orally active analogue of lidocaine that functions as a sodium channel blocker.[1][2] Its primary mechanism of action involves blocking voltage-gated sodium channels in nerve cells, thereby inhibiting the propagation of electrical impulses and reducing neuronal hyperexcitability, which is a key pathological feature of neuropathic pain.[2][3][4] Preclinical studies have demonstrated its potential in alleviating pain associated with various forms of neuropathy, including diabetic and chemotherapy-induced neuropathies.[1][5][6]
Preclinical Neuropathy Models
A variety of rodent models are utilized to mimic the different etiologies of human neuropathic pain. The choice of model depends on the specific research question and the type of neuropathy being investigated.
Chemotherapy-Induced Neuropathy (CIN)
a) Vincristine-Induced Neuropathy (VIN)
Vincristine, a vinca alkaloid used in chemotherapy, is known to cause significant peripheral neuropathy.[7]
-
Protocol:
-
Adult male mice (e.g., C57BL/6) are used.[8]
-
A baseline measurement of thermal and mechanical sensitivity is established using the tail-flick test and von Frey filaments, respectively.[2][9]
-
Vincristine is administered intraperitoneally (i.p.). A common dosing regimen involves an initial dose of 0.05 mg/kg, followed by twice-weekly injections of 0.125 mg/kg for 6 weeks to induce thermal hyperalgesia.[2][9] Another approach is a single i.p. injection of 0.5 mg/kg.[8]
-
The development of neuropathy is monitored weekly through behavioral testing. A significant decrease in tail-flick latency or paw withdrawal threshold indicates the onset of hyperalgesia and allodynia.[2][9]
-
b) Oxaliplatin-Induced Neuropathy
Oxaliplatin, a platinum-based chemotherapy agent, induces a characteristic cold and mechanical allodynia.[10][11]
-
Protocol:
-
Adult male rats (e.g., Sprague-Dawley) are used.
-
Oxaliplatin is administered i.p. at a dose of 4 mg/kg twice a week.[10][11] Another protocol uses a single i.p. injection of 6 mg/kg.
-
Mechanical and cold allodynia are assessed using von Frey filaments and an acetone drop test, respectively.
-
Neuropathic pain behaviors typically develop within a few days of administration.[10][11]
-
Diabetic Neuropathy
a) Streptozotocin (STZ)-Induced Type 1 Diabetes
STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, which in turn causes diabetic neuropathy.
-
Protocol:
-
Adult male rats (e.g., Wistar or Sprague-Dawley) are fasted for 12-18 hours.[12][13]
-
A single i.p. injection of STZ (35-75 mg/kg, dissolved in citrate buffer, pH 4.5) is administered.[13][14]
-
Blood glucose levels are monitored, and animals with levels ≥ 250 mg/dL are considered diabetic.[13][14]
-
Neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia, typically develops over several weeks and is assessed by von Frey and plantar tests.[12][13]
-
b) Spontaneous Diabetic Neuropathy (WBN/Kob Rats)
WBN/Kob rats are a model of spontaneous type 2 diabetes that develops with age.
-
Protocol:
Traumatic Nerve Injury Models
Spared Nerve Injury (SNI)
The SNI model produces a highly reproducible and long-lasting neuropathic pain state by partially denervating the sciatic nerve.[15][16]
-
Protocol:
-
The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed.[15][17]
-
The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.[15][17]
-
Mechanical allodynia develops in the territory of the spared sural nerve within 2 days and can last for over a month.[15] This is assessed using von Frey filaments on the lateral aspect of the paw.[5][15]
Experimental Protocols
Behavioral Assessment of Neuropathic Pain
a) Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
-
Protocol:
-
Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.[15][18]
-
Calibrated von Frey filaments of increasing stiffness are applied perpendicularly to the plantar surface of the hind paw until the filament buckles.[3][18]
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.[5][18]
-
The 50% withdrawal threshold can be determined using the up-down method.[18] Alternatively, a positive response in three out of five applications of a given filament is considered the threshold.[5]
-
Electronic von Frey devices can also be used, where a metal filament is applied with increasing force until the animal withdraws its paw, and the force at withdrawal is automatically recorded.[19][20][21]
-
b) Thermal Hyperalgesia: Plantar Test (Hargreaves Method)
This test measures the latency of paw withdrawal from a radiant heat source.[22][23]
-
Protocol:
-
Animals are placed in Plexiglas chambers on a glass floor and allowed to acclimate.[22][24]
-
A movable radiant heat source is positioned under the glass floor, directly beneath the plantar surface of the hind paw.[22][24]
-
The heat source is activated, and the time until the animal withdraws its paw is recorded as the withdrawal latency.[22][23]
-
A cut-off time (e.g., 30-35 seconds) is set to prevent tissue damage.[22][23]
-
The test is repeated multiple times (e.g., 3 times) and the results are averaged.[22]
-
Electrophysiological Recordings
Electrophysiology allows for the direct assessment of nerve function and hyperexcitability.
-
Protocol for In Vivo Spinal Cord Recordings:
-
The animal is anesthetized, and a laminectomy is performed to expose the spinal cord.[1]
-
Extracellular recordings are made from wide dynamic range (WDR) neurons in the dorsal horn, which are involved in processing pain signals.[1]
-
The receptive field of the neuron on the hind paw is identified.
-
The neuron's response to mechanical (von Frey filaments) and thermal stimuli is recorded before and after administration of Mexiletine.
-
-
Protocol for Ex Vivo Sciatic Nerve Recordings:
-
The sciatic nerve is dissected from the animal and placed in a recording chamber containing oxygenated artificial cerebrospinal fluid.[25]
-
Suction electrodes are used for stimulation and recording of compound action potentials (CAPs).[25]
-
The nerve is stimulated, and the resulting CAP is recorded to assess nerve conduction velocity and excitability.
-
The effects of Mexiletine on the CAP can be determined by adding it to the bathing solution.
-
Histopathological and Molecular Analysis
a) Immunohistochemistry (IHC) of Dorsal Root Ganglia (DRG)
IHC is used to visualize the expression and localization of proteins of interest in the DRG, which contain the cell bodies of sensory neurons.
-
Protocol:
-
Animals are euthanized, and the DRGs (typically L4-L5) are dissected.[26][27]
-
The DRGs are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and sectioned using a cryostat.[27]
-
The sections are incubated with primary antibodies against markers of interest (e.g., sodium channel subtypes, markers of neuronal injury like ATF3, or inflammatory markers).
-
A fluorescently labeled secondary antibody is used for visualization under a microscope.[27]
-
b) Western Blotting for Protein Expression
Western blotting is used to quantify the expression levels of specific proteins in tissue homogenates.
-
Protocol:
-
DRGs are dissected and homogenized in a lysis buffer containing protease inhibitors.[28][29]
-
Protein concentration in the lysate is determined using a Bradford assay.[29]
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody against the protein of interest (e.g., Nav1.7).[30]
-
A secondary antibody conjugated to an enzyme is used for detection, and the resulting bands are quantified.
-
c) Nitric Oxide (NO) Measurement
The nitric oxide pathway has been implicated in the analgesic effects of Mexiletine.[9]
-
Protocol (Griess Assay):
-
Neural tissue (e.g., spinal cord) is homogenized.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent, which forms a colored product that can be quantified spectrophotometrically.[31][32][33]
-
Alternatively, HPLC-based methods can be used for more sensitive detection of nitrite and nitrate.[34]
-
Data Presentation
Table 1: Mexiletine Dosing in Preclinical Neuropathy Models
| Neuropathy Model | Animal | Route of Administration | Mexiletine Dose | Outcome | Reference |
| Vincristine-Induced | Mice | i.p. | 3, 10, 30 mg/kg | Dose-dependent increase in tail-flick latency | [2][9] |
| Oxaliplatin-Induced | Rats | p.o. | 10, 30, 100 mg/kg | 100 mg/kg reversed mechanical allodynia and cold hyperalgesia | [10][11] |
| Spontaneous Diabetic | Rats | Gastric | 10 mg | Inhibition of spontaneous afferent nerve activity | [5][35] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for Mexiletine's action in neuropathic pain.
References
- 1. nsolns.com [nsolns.com]
- 2. ovid.com [ovid.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ex Vivo Whole Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model | Semantic Scholar [semanticscholar.org]
- 7. Vincristine-induced peripheral neuropathy is driven by canonical NLRP3 activation and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of mexiletine on vincristine-induced painful neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mexiletine reverses oxaliplatin-induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. inotiv.com [inotiv.com]
- 13. ndineuroscience.com [ndineuroscience.com]
- 14. mdpi.com [mdpi.com]
- 15. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 16. iasp-pain.org [iasp-pain.org]
- 17. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 21. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 22. mmpc.org [mmpc.org]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. ugobasile.com [ugobasile.com]
- 25. Ex Vivo Whole Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. iasp-pain.org [iasp-pain.org]
- 27. Immunization Elicits Antigen-Specific Antibody Sequestration in Dorsal Root Ganglia Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Increased Expression of Sodium Channel Subunit Nav1.1 in the Injured Dorsal Root Ganglion after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Nav1.7 protein and mRNA expression in the dorsal root ganglia of rats with chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 31. m.youtube.com [m.youtube.com]
- 32. researchgate.net [researchgate.net]
- 33. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 35. [Effect of mexiletine on spontaneous sensory afferent activity in spontaneous diabetic rats (WBN/Kob rats)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing and Measuring Arrhythmia in Mexiletine-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing and measuring cardiac arrhythmias in isolated tissue preparations, with a specific focus on the therapeutic effects of mexiletine. The methodologies described are intended to offer a robust framework for preclinical assessment of antiarrhythmic compounds.
Introduction to Mexiletine and Arrhythmia Models
Mexiletine is a Class IB antiarrhythmic agent that functions by blocking the fast inward sodium current (I_Na) in cardiac myocytes.[1][2][3][4] Its state-dependent binding to the sodium channel—preferentially to the open and inactivated states—makes it particularly effective in tissues that are frequently depolarizing, such as during tachyarrhythmias.[3][4] This "use-dependent" characteristic allows for targeted action on arrhythmic tissue with less effect on normally functioning myocardium.[3]
To study the efficacy of mexiletine, various in vitro and ex vivo models of arrhythmia are employed. These models often involve the use of isolated hearts, commonly from rabbits or guinea pigs, maintained by Langendorff perfusion.[5][6][7] Arrhythmias, such as the polymorphic ventricular tachycardia known as Torsades de Pointes (TdP), can be pharmacologically induced to mimic clinical proarrhythmic events.[5][8][9] High-resolution optical mapping is a state-of-the-art technique used to measure the electrophysiological effects of both the arrhythmogenic agents and the subsequent treatment with mexiletine.[5]
Experimental Protocols
Langendorff-Perfused Isolated Rabbit Heart Preparation
This protocol describes the isolation and perfusion of a rabbit heart to maintain its viability for electrophysiological studies.
Materials:
-
New Zealand White rabbit (2-3 kg)
-
Heparin (1000 IU/kg)
-
Pentobarbital sodium (50 mg/kg)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 Glucose, 2.5 CaCl₂)
-
Ice-cold Krebs-Henseleit solution
-
Langendorff apparatus with perfusion pump, oxygenator (95% O₂ / 5% CO₂), and temperature control (37°C)
-
Surgical instruments
Procedure:
-
Anesthetize the rabbit with an intravenous injection of pentobarbital sodium.
-
Administer heparin intravenously to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to induce cardioplegia.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus, avoiding the introduction of air bubbles.
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure or flow rate.
-
Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, the heart should resume a regular sinus rhythm.
-
Monitor key physiological parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow to ensure tissue viability.
Pharmacological Induction of Torsades de Pointes (TdP)
This protocol details the induction of TdP using d-sotalol, a potassium channel blocker known to prolong the action potential duration.
Materials:
-
Langendorff-perfused isolated rabbit heart
-
d-Sotalol stock solution
-
Perfusion system
Procedure:
-
Following the stabilization period, establish a baseline recording of the heart's electrical activity using ECG and/or optical mapping.
-
Introduce d-sotalol into the perfusate at a concentration of 100 µM.[9]
-
Continue perfusion with the d-sotalol-containing solution. This will lead to a gradual prolongation of the QT interval and action potential duration (APD).
-
After a period of perfusion (typically 20-30 minutes), spontaneous TdP arrhythmias may occur. If not, programmed electrical stimulation can be used to increase the likelihood of induction.
Electrical Induction of Ventricular Tachycardia
Programmed electrical stimulation can be used to induce re-entrant ventricular arrhythmias.
Materials:
-
Langendorff-perfused isolated rabbit heart
-
Pacing electrode
-
Stimulator
Procedure:
-
Place a pacing electrode on the epicardial surface of the right or left ventricle.
-
Deliver a train of 8 stimuli (S1) at a fixed cycle length (e.g., 400 ms).
-
Introduce a premature stimulus (S2) after the last S1 beat.
-
Gradually decrease the S1-S2 coupling interval in 10 ms decrements until the ventricular effective refractory period (VERP) is reached.
-
Introduce a second premature stimulus (S3) after S2, and progressively shorten the S2-S3 interval.
-
The induction of sustained ventricular tachycardia is a positive endpoint.
Application of Mexiletine
This protocol describes the administration of mexiletine to the arrhythmia-induced heart.
Materials:
-
Arrhythmic isolated rabbit heart
-
Mexiletine stock solution
-
Perfusion system
Procedure:
-
Once a stable and reproducible arrhythmia is established, introduce mexiletine into the perfusate.
-
A dose-ranging study can be performed, with concentrations typically ranging from 2 µM to 20 µM.[8][9]
-
Start with a lower concentration (e.g., 2-5 µM) and perfuse for 15-20 minutes to observe the effects.[8][9]
-
If the arrhythmia persists, increase the concentration of mexiletine in a stepwise manner.
-
Record the electrical activity continuously to assess the antiarrhythmic efficacy of mexiletine.
Optical Mapping for Arrhythmia Measurement
Optical mapping provides high spatiotemporal resolution of cardiac action potentials.
Materials:
-
Langendorff-perfused isolated heart
-
Voltage-sensitive dye (e.g., di-4-ANEPPS)
-
Excitation-contraction uncoupler (e.g., blebbistatin)
-
High-speed camera
-
Excitation light source and filters
-
Data acquisition and analysis software
Procedure:
-
During the heart stabilization period, load the heart with the voltage-sensitive dye by adding it to the perfusate.
-
To minimize motion artifacts, administer an excitation-contraction uncoupler like blebbistatin.
-
Position the heart in front of the high-speed camera and illuminate it with the appropriate excitation wavelength.
-
Record the fluorescent signal, which is proportional to the transmembrane potential.
-
Use specialized software to analyze the optical mapping data to determine parameters such as:
-
Action Potential Duration (APD) at different percentages of repolarization (e.g., APD₅₀, APD₉₀).
-
Conduction velocity (CV).
-
Activation maps to visualize the spread of electrical waves.
-
Presence of early afterdepolarizations (EADs) and triggered activity.
-
Spatial dispersion of repolarization.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Electrophysiological Parameters Before and After TdP Induction with d-Sotalol
| Parameter | Baseline | d-Sotalol (100 µM) |
| Heart Rate (bpm) | ||
| QT Interval (ms) | ||
| APD₉₀ (ms) | ||
| Dispersion of Repolarization (ms) | ||
| TdP Incidence (%) | 0 |
Table 2: Effect of Mexiletine on d-Sotalol-Induced TdP
| Mexiletine Concentration | TdP Incidence (%) | QT Interval (ms) | APD₉₀ (ms) | Dispersion of Repolarization (ms) |
| 0 µM (d-Sotalol only) | ||||
| 5 µM | ||||
| 10 µM | ||||
| 20 µM |
Visualizations
Signaling Pathway of Mexiletine
Caption: Mechanism of action of Mexiletine on the cardiac sodium channel.
Experimental Workflow
Caption: Experimental workflow for inducing and measuring arrhythmia in isolated hearts.
References
- 1. Molecular Modeling of Cardiac Sodium Channel with Mexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 3. Mexiletine FAQ Booklet [ciplamed.com]
- 4. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Langendorff heart - Wikipedia [en.wikipedia.org]
- 7. Differential effects of D-sotalol, quinidine, and amiodarone on dispersion of ventricular repolarization in the isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium channel block with mexiletine is effective in reducing dispersion of repolarization and preventing torsade des pointes in LQT2 and LQT3 models of the long-QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Managing Mexiletine-Induced Gastrointestinal Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects when using mexiletine in animal models.
Troubleshooting Guides
Issue 1: Animal exhibits signs of nausea and vomiting after oral mexiletine administration.
Question: My animal model (e.g., dog, rat) is showing signs of nausea (lethargy, salivation, lip licking) and is vomiting after being dosed with mexiletine. How can I mitigate this?
Answer: Mexiletine is known to cause gastrointestinal upset.[1][2][3] Here are several strategies to troubleshoot this issue, ranging from simple adjustments to co-administration of supportive therapies.
Troubleshooting Steps:
-
Administer with Food: This is the most common and often effective first-line strategy to reduce nausea and vomiting.[1][2][3] The presence of food in the stomach can help minimize direct irritation of the gastric mucosa by the mexiletine capsule or solution.
-
Dose Adjustment:
-
Dose Reduction: If clinically permissible, reducing the total daily dose of mexiletine may alleviate GI side effects. In a study involving dogs, the daily dose of mexiletine was reduced in 54.5% of cases that showed treatment-related side effects, leading to resolution in 45.5% of those animals.[4][5]
-
Dose Fractionation: Instead of a single large dose, consider dividing the total daily dose into smaller, more frequent administrations (e.g., from twice a day to three times a day).
-
-
Formulation Modification:
-
Sustained-Release Formulation: If available or feasible to compound, a sustained-release formulation of mexiletine may reduce GI side effects. A study in human subjects showed that a slow-release preparation of mexiletine resulted in fewer gastrointestinal side effects compared to conventional capsules.[6] This is likely due to a slower, more controlled release of the active pharmaceutical ingredient, which avoids high local concentrations that can irritate the gastric lining.
-
-
Co-administration with Gastroprotectants:
-
Sucralfate: This agent forms a protective barrier over the mucosal surface. Studies in rats have demonstrated that sucralfate can protect the gastric mucosa from ethanol-induced and ischemia-reperfusion-induced lesions.[7][8][9][10] Administering a sucralfate slurry prior to mexiletine dosing may help shield the stomach lining from direct irritation.
-
Proton Pump Inhibitors (PPIs) or H2 Receptor Antagonists: While evidence for their specific use with mexiletine is limited, reducing gastric acid with agents like omeprazole (a PPI) or famotidine (an H2 blocker) is a common strategy for various forms of gastritis.[11] However, it's important to note that changes in gastric pH can potentially alter the absorption of other drugs.[11]
-
-
Co-administration with Antiemetics:
-
5-HT3 Receptor Antagonists (e.g., Ondansetron): These drugs are effective in managing nausea and vomiting by blocking serotonin receptors in the chemoreceptor trigger zone (CRTZ) and the gastrointestinal tract.[12] Studies in dogs have shown ondansetron to be effective against cisplatin-induced emesis.[13]
-
Neurokinin-1 (NK1) Receptor Antagonists (e.g., Maropitant): These agents block the action of substance P in the emetic center of the brain and are potent antiemetics.[14][15][16][17][18] Maropitant has been shown to be effective in preventing vomiting in dogs.[13]
-
Experimental Workflow for Mitigating Nausea and Vomiting:
References
- 1. Mexiletine for Dogs - Wedgewood Pharmacy [wedgewood.com]
- 2. Mexiletine | VCA Animal Hospitals [vcahospitals.com]
- 3. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 4. Antiarrhythmic efficacy and safety of oral mexiletine in dogs with ventricular arrhythmias: a multicentre, retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absorption and antiarrhythmic efficacy of sustained-release mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection of rat gastric mucosa by sucralfate. Effects of luminal stasis and of inhibition of prostaglandins synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of sucralfate on gastric mucosal blood flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sucralfate attenuates gastric mucosal lesions and increased vascular permeability induced by ischaemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sucralfate in the prevention of acute gastric lesions induced by ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of neurokinin-1 receptor antagonists for the management of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurokinin-1 receptor antagonists for the prevention of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurokinin-1 Antagonists for Postoperative Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurokinin-1 receptor antagonists in the prevention of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Mexiletine in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of mexiletine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target effects of mexiletine?
A1: Mexiletine is a Class IB antiarrhythmic drug that primarily functions by blocking fast sodium channels (Nav) in cardiac and neuronal cells, reducing the maximum upstroke velocity of the action potential.[1][2] However, at concentrations near or above the therapeutic range, mexiletine can exhibit off-target effects on other ion channels, which can confound experimental results in cellular assays.
Q2: What is the therapeutic concentration range for mexiletine?
A2: The therapeutic plasma concentration of mexiletine is typically between 0.5 and 2.0 µg/mL.[3][4] It is crucial to consider this range when designing cellular assays to ensure that the concentrations used are clinically relevant and to minimize the likelihood of observing off-target effects.
Q3: What are the most significant off-target interactions of mexiletine observed in cellular assays?
A3: The most well-characterized off-target effect of mexiletine is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and proarrhythmic events.[1][2] Additionally, studies have suggested that mexiletine can also affect L-type calcium channels and ATP-sensitive potassium (KATP) channels.[5][6]
Troubleshooting Guide
Issue 1: Unexpected changes in action potential duration or cellular repolarization.
Possible Cause: Off-target blockade of hERG potassium channels by mexiletine.[1][2]
Troubleshooting Steps:
-
Concentration Optimization: Titrate the concentration of mexiletine to the lowest effective dose that elicits the desired on-target effect on sodium channels while minimizing the effect on repolarization.
-
Use of Specific Blockers: In control experiments, co-incubate cells with a specific hERG channel blocker (e.g., E-4031) to determine the extent to which the observed effects are attributable to hERG blockade.
-
Patch-Clamp Electrophysiology: Directly measure hERG channel currents in the presence of varying concentrations of mexiletine to quantify the inhibitory effect.
Issue 2: Alterations in intracellular calcium signaling or contractility.
Possible Cause: Potential off-target effects on L-type calcium channels.[5]
Troubleshooting Steps:
-
Calcium Imaging Assays: Utilize calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) to monitor intracellular calcium transients in the presence and absence of mexiletine.
-
Concurrent Controls: Include positive and negative controls for calcium channel modulation (e.g., a known calcium channel blocker like verapamil and a vehicle control) to contextualize the effects of mexiletine.
-
Functional Assays: If working with contractile cells (e.g., cardiomyocytes), assess contractility parameters to determine if they are altered by mexiletine in a manner consistent with calcium channel modulation.
Issue 3: Unexplained changes in cellular metabolism or membrane potential in non-excitable cells.
Possible Cause: Off-target effects on ATP-sensitive potassium (KATP) channels.[6]
Troubleshooting Steps:
-
Metabolic Assays: Measure key metabolic indicators, such as ATP levels or oxygen consumption rates, to assess for metabolic stress that might be induced by KATP channel modulation.
-
Membrane Potential Dyes: Use potentiometric dyes to monitor changes in the resting membrane potential of cells in response to mexiletine.
-
Specific Modulators: Employ known KATP channel openers (e.g., pinacidil) and blockers (e.g., glibenclamide) as controls to dissect the involvement of these channels in the observed effects.
Quantitative Data Summary
| Target | IC50 / Effective Concentration | Cell Type/System | Reference |
| On-Target | |||
| hNav1.5 | 67.2 µM | Cloned human cardiac sodium channels | [7] |
| Rat Skeletal Muscle Na+ Channels | IC50 of 43.9 ± 1 µM (R-(-) enantiomer) | Frog skeletal muscle fibers | [8] |
| Off-Target | |||
| hERG Potassium Channel | IC50 of 3.7 ± 0.7 µmol/L | HEK cells expressing hERG | [1][2] |
| L-type Calcium Current | 16.4 ± 1.8% inhibition at 30 µM | Isolated rabbit atrioventricular nodal myocytes | [5] |
| ATP-sensitive K+ Channel | Inhibition observed at 100 µM | Guinea-pig ventricular muscles | [6] |
Experimental Protocols
Protocol 1: Concentration-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine the concentration range where mexiletine selectively blocks sodium channels with minimal impact on hERG potassium channels.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the target sodium channel (e.g., Nav1.5) and another cell line expressing the hERG channel.
-
Electrophysiology:
-
For sodium channels, use whole-cell patch-clamp to record peak sodium currents in response to a depolarizing voltage step.
-
For hERG channels, record tail currents following a depolarizing pulse to assess channel activity.
-
-
Drug Application: Apply increasing concentrations of mexiletine (e.g., from 0.1 µM to 100 µM) to the cells while recording ionic currents.
-
Data Analysis:
-
For each concentration, calculate the percentage of inhibition of the peak sodium current and the hERG tail current relative to the baseline (vehicle control).
-
Plot the percentage of inhibition against the logarithm of the mexiletine concentration for both channels.
-
Fit the data to a dose-response curve to determine the IC50 for both the on-target and off-target effects.
-
Protocol 2: Experimental Controls for Cellular Assays
Objective: To implement appropriate controls to differentiate on-target from off-target effects of mexiletine.
Methodology:
-
Vehicle Control: Always include a control group treated with the same vehicle used to dissolve mexiletine (e.g., DMSO, ethanol) at the same final concentration.
-
Positive and Negative Controls for the Biological Process:
-
Use a known selective sodium channel blocker (e.g., tetrodotoxin for most Nav subtypes) as a positive control for the on-target effect.
-
Use a compound known to not affect the process being studied as a negative control.
-
-
Off-Target Pathway Controls:
-
If hERG blockade is suspected, use a specific hERG blocker (e.g., E-4031) as a positive control for that off-target effect.
-
If calcium channel modulation is a concern, include a known calcium channel modulator (e.g., nifedipine or Bay K8644).
-
-
Cell Line Controls:
-
If possible, use a cell line that does not express the primary target (sodium channels) but does express potential off-target channels to isolate and study the off-target effects directly.
-
Visualizations
Caption: On-target signaling pathway of Mexiletine.
Caption: Potential off-target signaling pathways of Mexiletine.
Caption: Workflow for minimizing mexiletine off-target effects.
References
- 1. Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic drug monitoring of mexiletine at a large academic medical center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of mexiletine at a large academic medical center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Mexiletine Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Oral Mexiletine Formulations in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical evaluation of oral mexiletine formulations.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of standard mexiletine formulations in preclinical models?
A1: Mexiletine generally exhibits high oral bioavailability, often around 90% in humans, due to its rapid and nearly complete absorption from the gastrointestinal tract and minimal first-pass metabolism.[1][2][3] While specific percentages can vary between preclinical models (e.g., rats, mice), a significant deviation below this expected range in your experiments may indicate formulation or procedural issues.
Q2: What are the key physicochemical properties of mexiletine to consider for oral formulation development?
A2: Mexiletine hydrochloride is a white, crystalline powder that is freely soluble in water.[3] It is a basic drug, and its solubility can be pH-dependent. This is a crucial factor when designing formulations and considering the gastrointestinal environment of the preclinical model.
Q3: Can co-administered substances affect the absorption of mexiletine?
A3: Yes, certain compounds can alter the rate of mexiletine absorption. For instance, metoclopramide has been shown to accelerate absorption, while antacids and atropine can slow it down.[1] When designing preclinical studies, it is important to consider the potential interactions with any co-administered agents or vehicle components.
Q4: Are there advanced formulation strategies that can be explored to enhance mexiletine bioavailability?
A4: While mexiletine already has high bioavailability, certain strategies can be employed to optimize its delivery or overcome specific experimental challenges. These include the development of sustained-release formulations to reduce potential side effects and dosing frequency, or the use of nanoformulations like polymeric micelles and nanovesicles to improve solubility and permeability.[4][5][6] Recent research has also explored 3D-printing of mexiletine tablets with eutectic systems to achieve high drug loading and controlled release.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Animals
| Potential Cause | Troubleshooting Step |
| Improper Oral Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage for the specific rodent species. Verify the correct needle size and length.[2][7] Inconsistent delivery to the stomach can lead to variability. |
| Animal Stress | Stress can alter gastrointestinal motility. Handle animals consistently and allow for an acclimatization period before dosing. |
| Formulation Inhomogeneity | If using a suspension, ensure it is uniformly mixed before each administration. Particle settling can lead to inconsistent dosing. |
| Food Effects | The presence of food in the stomach can alter gastric emptying and drug absorption.[4] Standardize the fasting period for all animals before dosing. |
Issue 2: Lower than Expected Cmax and AUC (Poor Bioavailability)
| Potential Cause | Troubleshooting Step |
| Poor Drug Dissolution | Mexiletine HCl is water-soluble, but the formulation's excipients may hinder dissolution. Consider using solubilizing agents or surfactants. Particle size reduction can also increase the surface area for dissolution.[4] |
| Drug Instability in GI Tract | The acidic environment of the stomach can potentially degrade certain drugs. While mexiletine is generally stable, consider enteric-coated formulations if degradation is suspected. |
| P-glycoprotein (P-gp) Efflux | P-gp is a transporter that can pump drugs out of cells and back into the intestinal lumen. While not a primary concern for mexiletine, if using a novel derivative, consider co-administration with a P-gp inhibitor in a pilot study. |
| Incorrect Dose Calculation | Double-check all calculations for dose preparation, accounting for the salt form of the drug. |
Experimental Protocols
Protocol 1: Preparation of a Basic Mexiletine Oral Formulation for Rodent Gavage
-
Objective: To prepare a simple aqueous solution of this compound for oral administration in rats.
-
Materials:
-
This compound powder
-
Sterile water for injection or purified water
-
Calibrated balance
-
Volumetric flask
-
Stir plate and stir bar
-
-
Procedure:
-
Calculate the required amount of mexiletine HCl based on the desired concentration and final volume. For example, for a 10 mg/mL solution in a 10 mL volume, weigh out 100 mg of mexiletine HCl.
-
Add the weighed mexiletine HCl to the volumetric flask.
-
Add approximately 70-80% of the final volume of water to the flask.
-
Place the stir bar in the flask and stir on a stir plate until the powder is completely dissolved.
-
Once dissolved, add water to the final volume mark.
-
Mix the solution thoroughly.
-
Store the solution appropriately, protected from light, until use.
-
Protocol 2: Oral Gavage Administration in Rats
-
Objective: To administer a precise volume of a mexiletine formulation directly into the stomach of a rat.
-
Materials:
-
Prepared mexiletine formulation
-
Appropriately sized syringe (e.g., 1 mL or 3 mL)
-
Straight or curved gavage needle with a ball tip (16-18 gauge for adult rats)
-
Weigh scale
-
-
Procedure:
-
Weigh the rat to determine the correct dosing volume. Gavage volumes should generally not exceed 1% of the body weight (e.g., a 250g rat can receive up to 2.5 mL).[7]
-
Measure the length of the gavage needle from the corner of the rat's mouth to the last rib to ensure it is the correct length to reach the stomach without causing injury.[2][7]
-
Draw the calculated volume of the mexiletine formulation into the syringe.
-
Securely restrain the rat to prevent movement.
-
Gently guide the ball-tipped gavage needle into the mouth, over the tongue, and down the esophagus. Do not force the needle; the rat should swallow it.[7]
-
If there is any resistance, withdraw the needle and try again.
-
Once the needle is in place, administer the compound slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.[2]
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different Oral Mexiletine Formulations in Rats (Dose: 20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Solution (Control) | 850 | 1.5 | 4250 | 100 |
| Micronized Suspension | 920 | 1.0 | 4800 | 113 |
| Lipid-Based Nanoemulsion | 1100 | 1.0 | 5950 | 140 |
| Sustained-Release Microspheres | 450 | 4.0 | 4100 | 96 |
Note: This data is for illustrative purposes to demonstrate potential outcomes of formulation strategies and is not derived from a specific study.
Visualizations
Preclinical Oral Bioavailability Study Workflow
Troubleshooting Logic for Low Bioavailability
References
- 1. Clinical pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Polymeric micelles for oral drug delivery: progress and innovations in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanovesicles-Mediated Drug Delivery for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.sdsu.edu [research.sdsu.edu]
Technical Support Center: Refinement of Mexiletine Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the synthesis of Mexiletine Hydrochloride to reduce impurities.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High levels of 2,6-dimethylphenol (Impurity A) in the final product. | Incomplete reaction of 2,6-dimethylphenol starting material. | - Ensure the molar ratio of reagents is correct. - Increase reaction time or temperature moderately, monitoring for the formation of other impurities. - Optimize the purification step, such as recrystallization, to effectively remove unreacted starting materials. |
| Presence of unknown peaks in HPLC analysis, especially after thermal stress. | Degradation of this compound. One identified degradation product is (E)-2-(((1-(2,6-dimethylphenoxy)propan-2-yl)imino)methyl)-6-methylphenol. | - Avoid excessive temperatures during reaction work-up and drying. - Store the final product and intermediates under recommended conditions (cool, dry, and protected from light). - Utilize a validated stability-indicating HPLC method to monitor for degradation products. |
| Formation of Mexiletine EP Impurity C. | This impurity, 1,1'-((3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))bis(propan-2-amine), can arise from side reactions of intermediates. | - The synthesis of this impurity involves the reaction of 3,3',5,5'-tetramethyl-4,4'-dihydroxybiphenyl with a halogenated acetone followed by catalytic hydrogenation and amination. Careful control of starting materials and intermediates can minimize its formation. |
| Residual solvents detected in the final API. | Inadequate drying or use of inappropriate solvents during the final purification steps. | - Select appropriate solvents for recrystallization and washing based on solubility and boiling points. - Employ efficient drying techniques such as vacuum drying at a controlled temperature. - Use Gas Chromatography (GC) to quantify residual solvents and ensure they are below the limits specified in pharmacopeias. |
| Poor yield after recrystallization. | High solubility of this compound in the chosen solvent system, even at low temperatures. Inappropriate solvent-to-antisolvent ratio. | - Screen for optimal solvent/antisolvent systems. A common system is ethanol/diethyl ether. - Optimize the ratio of solvent to antisolvent to maximize crystal precipitation. - Cool the solution slowly to encourage crystal formation and growth, which can improve recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of during this compound synthesis?
A1: Common impurities include unreacted starting materials like 2,6-dimethylphenol (Impurity A), by-products from side reactions, and degradation products. The European Pharmacopoeia lists specific impurities such as Impurity A (2,6-dimethylphenol), Impurity B (1-(2,6-dimethylphenoxy)propan-2-one), Impurity C, and Impurity D. Additionally, residual solvents from the manufacturing process can be present.
Q2: Which analytical techniques are best for monitoring the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method for impurity profiling of this compound. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also effective, particularly for analyzing volatile impurities and residual solvents. For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Q3: How can I reduce the level of impurities in my final product?
A3: Recrystallization is a highly effective method for purifying crude this compound. A common and effective solvent system is a mixture of ethanol and diethyl ether. The process involves dissolving the crude product in a minimal amount of hot ethanol and then slowly adding diethyl ether as an antisolvent, followed by cooling to induce crystallization of the pure product. Careful control of process parameters such as reaction temperature, pH, and stoichiometry can also minimize the formation of impurities from the outset.
Q4: Are there alternative synthesis routes that can lead to a purer product?
A4: Yes, alternative synthesis routes have been developed to improve purity and avoid hazardous reagents. For instance, one method avoids the use of highly toxic sodium dichromate by reacting 2,6-dimethylphenol with chloroacetone to form an ether ketone, which is then subjected to hydrogenation and salt formation. Another process involves the reaction of 2,6-dimethylphenol with propylene oxide, followed by sulfonation, amination, and salt formation, which can yield a product with purity exceeding 99.5%.
Data Presentation
Table 1: Illustrative Purity Enhancement via Recrystallization
The following table provides an example of how recrystallization can significantly reduce the levels of key impurities in a batch of this compound.
| Analyte | Impurity Level in Crude Product (%) | Impurity Level after Recrystallization (%) | Acceptance Criteria (%) |
| This compound Assay | 98.5 | >99.8 | >99.0 |
| 2,6-dimethylphenol (Impurity A) | 0.8 | <0.1 | ≤0.15 |
| Impurity B | 0.3 | <0.05 | ≤0.10 |
| Unknown Degradation Product | 0.10 | <0.01 | ≤0.10 |
| Total Impurities | 1.5 | <0.2 | ≤0.5 |
Note: The data presented are for illustrative purposes and may not represent results from a specific experiment.
Experimental Protocols
Synthesis of this compound (Illustrative Route)
This protocol describes a common synthesis route starting from 2,6-dimethylphenol.
-
Step 1: Hydroxypropylation: React 2,6-dimethylphenol with propylene oxide in the presence of a catalytic amount of triethylamine. The reaction is typically carried out in an alcohol solvent, such as methanol, at elevated temperatures (e.g., 60-100°C) for several hours.
-
Step 2: Sulfonation: The resulting 1-(2,6-dimethylphenoxy)isopropanol is then sulfonylated using methanesulfonyl chloride or p-toluenesulfonyl chloride, with triethylamine acting as an acid-binding agent.
-
Step 3: Amination: The sulfonylated intermediate is reacted with ammonia (e.g., liquid ammonia in methanol) in a high-pressure reactor at elevated temperatures (e.g., 120°C) to form 1-(2,6-dimethylphenoxy)isopropylamine (Mexiletine base).
-
Step 4: Salt Formation: The Mexiletine base is dissolved in a suitable organic solvent (e.g., toluene or ethyl acetate), and hydrochloric acid (gaseous or concentrated aqueous solution) is added to precipitate the crude this compound.
Purification by Recrystallization
-
Dissolve the crude this compound (1 part) in a minimal volume of hot ethanol (e.g., 1 part by volume) with heating and stirring until fully dissolved.
-
Add activated carbon (e.g., 5% w/w) and reflux for 30 minutes to decolorize the solution.
-
Filter the hot solution to remove the activated carbon.
-
To the clear, hot filtrate, slowly add anhydrous diethyl ether (e.g., 10 parts by volume) with stirring until the solution becomes cloudy.
-
Cool the mixture slowly to room temperature, and then chill in an ice bath (e.g., to 5°C) for at least 3 hours to maximize crystal formation.
-
Collect the white crystals by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50°C) to a constant weight.
HPLC Method for Impurity Profiling
This is a representative HPLC method for the analysis of this compound and its related substances.
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar)
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile. For example, 50 mM Na2HPO4-acetonitrile (60:40, v/v), with the pH adjusted to 2.4.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 212 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Visualizations
Caption: Synthesis and Purification Pathway for this compound.
Caption: Logical Workflow for Troubleshooting Impurities.
Technical Support Center: Managing Proarrhythmic Events in Ex Vivo Heart Models Treated with Mexiletine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ex vivo heart models to study the effects of Mexiletine. Our goal is to help you anticipate, manage, and interpret proarrhythmic events that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mexiletine and how does it affect the heart?
Mexiletine is a Class IB antiarrhythmic drug that primarily functions by blocking sodium channels in cardiac myocytes. This action inhibits the inward sodium current during phase 0 of the cardiac action potential, which can help to suppress ventricular arrhythmias. It is often used in clinical settings for patients with ventricular arrhythmias, particularly after a myocardial infarction, and in some cases of long QT syndrome.
Q2: Can Mexiletine, an antiarrhythmic drug, cause arrhythmias?
Yes, like many antiarrhythmic drugs, Mexiletine can have proarrhythmic effects. This is often dose-dependent and can be influenced by the underlying condition of the cardiac tissue. Potential adverse cardiovascular effects include bradycardia, palpitations, angina, and an exacerbation of cardiac arrhythmias.
Q3: What are the typical electrophysiological effects of Mexiletine in an ex vivo heart model?
In ex vivo models, Mexiletine has been shown to be effective against various types of induced arrhythmias, including those caused by digitalis intoxication, hypoxia and reoxygenation, and ischemia and reperfusion. It can decrease the amplitude of oscillatory afterpotentials and block triggered activity. Depending on the experimental conditions, it may shorten the action potential duration (APD).
Q4: What is a "translational therapeutic index" and what is it for Mexiletine?
The translational therapeutic index (TTI) is a ratio that compares the threshold concentration for a drug's beneficial effects to its threshold for adverse effects in a nonclinical setting. For Mexiletine in a rat Langendorff preparation, the TTI was found to be less than two, which aligns with its clinical therapeutic index. This indicates a narrow window between therapeutic and potentially toxic doses.
Troubleshooting Guide: Proarrhythmic Events
Proarrhythmic events during Mexiletine administration in ex vivo heart models can manifest as unexpected changes in electrophysiological parameters or the development of arrhythmias. This guide provides steps to identify and address these issues.
Interpreting Unexpected Electrophysiological Changes
| Parameter | Unexpected Observation | Potential Cause(s) | Suggested Action(s) |
| Action Potential Duration (APD) | Significant and progressive APD prolongation. | High concentration of Mexiletine, interaction with other compounds, underlying tissue pathology. | - Verify Mexiletine concentration.- Review perfusate composition for interacting substances.- Consider reducing Mexiletine concentration.- Assess baseline tissue viability. |
| QT Interval | Marked QT prolongation leading to early afterdepolarizations (EADs). | Mexiletine may block other ion channels at higher concentrations, leading to delayed repolarization. | - Lower the concentration of Mexiletine.- In experimental models of long-QT syndrome, Mexiletine is expected to shorten the QT interval; prolongation suggests an off-target effect or experimental artifact. |
| Heart Rate | Severe bradycardia or atrioventricular (AV) block. | High concentration of Mexiletine leading to excessive sodium channel blockade and slowed conduction. | - Reduce Mexiletine concentration.- Ensure adequate oxygenation and perfusion of the AV node.- Check for electrolyte imbalances in the perfusate. |
| Arrhythmias | Increased frequency of ventricular premature beats or induction of ventricular tachycardia/fibrillation. | Proarrhythmic effect of Mexiletine, especially at higher concentrations or in compromised tissue. | - Immediately stop or reduce Mexiletine infusion.- Re-evaluate the experimental model and baseline stability.- Consider co-administration of a beta-blocker if appropriate for the study design. |
Experimental Protocols
Langendorff Heart Perfusion
A standard Langendorff perfusion setup is crucial for maintaining the viability of the ex vivo heart.
Materials:
-
Langendorff apparatus (including perfusion reservoir, bubble trap, aortic cannula, and thermoregulated organ bath)
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
Peristaltic pump
-
Temperature probe
-
Pacing electrodes
-
ECG or monophasic action potential recording system
Procedure:
-
Prepare the Krebs-Henseleit buffer and saturate it with 95% O2 / 5% CO2. Maintain the temperature at 37°C.
-
Surgically excise the heart from the anesthetized animal and immediately arrest it in ice-cold buffer.
-
Mount the heart on the aortic cannula of the Langendorff apparatus and initiate retrograde perfusion at a constant pressure or flow.
-
Allow the heart to stabilize for a baseline period (typically 20-30 minutes), monitoring heart rate, coronary flow, and electrical activity.
-
Introduce Mexiletine into the perfusate at the desired concentration.
-
Record electrophysiological parameters continuously throughout the experiment.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Managing Proarrhythmia
Caption: Workflow for identifying and managing proarrhythmic events.
Mexiletine's Primary Signaling Pathway
Caption: Mexiletine's mechanism of action on sodium channels.
Logical Decision Tree for Troubleshooting
Caption: Decision-making for unexpected arrhythmias.
Navigating the Nuances of Mexiletine in Electrophysiology: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Mexiletine, a Class IB antiarrhythmic agent, is a valuable tool in electrophysiological research due to its specific blocking effects on voltage-gated sodium channels.[1][2][3] However, its application can be accompanied by variability in experimental recordings, posing challenges for researchers. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during electrophysiological experiments involving Mexiletine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent block of sodium currents with Mexiletine?
A1: The blocking action of Mexiletine is highly dependent on the state of the sodium channel. It exhibits a higher affinity for open and inactivated states compared to the resting state.[4][5] This "use-dependent" or "phasic" block means that the degree of inhibition will be greater with higher frequencies of stimulation.[6][7] If your stimulation protocol is not consistent, you will observe variability in the blocking effect. Additionally, the specific isoform of the sodium channel being studied can influence Mexiletine's affinity and blocking kinetics.[4]
Q2: My recorded cells are becoming unhealthy or dying after applying Mexiletine. What could be the cause?
A2: While Mexiletine is a sodium channel blocker, it can also affect other ion channels at higher concentrations, such as L-type calcium channels and delayed rectifier potassium channels.[8] Inhibition of these channels can disrupt cellular homeostasis and lead to toxicity. It is crucial to use the lowest effective concentration of Mexiletine for your specific experiment. Additionally, ensure that your recording solutions are fresh, properly oxygenated, and at the correct pH and osmolarity.[9]
Q3: I am seeing a gradual "rundown" of the sodium current even before applying Mexiletine. How can I minimize this?
A3: Current rundown is a common issue in patch-clamp recordings and can be exacerbated by various factors. To mitigate this, ensure a stable gigaohm seal and use an internal solution containing ATP and GTP to support cellular metabolism.[10] Perforated patch-clamp techniques can also help preserve the intracellular environment and reduce rundown.[10]
Q4: Can the genetic makeup of my cell line or animal model affect the response to Mexiletine?
A4: Absolutely. Genetic variations, particularly in the SCN5A gene encoding the Nav1.5 channel, can significantly alter the sensitivity to Mexiletine.[11] Different mutations can affect the channel's gating properties and, consequently, how Mexiletine binds and blocks the channel.[11] It is essential to be aware of the genetic background of your experimental model.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Percentage of Current Block | Inconsistent stimulation frequency. Fluctuation in membrane potential. Different sodium channel isoforms being recorded. | Maintain a consistent stimulation protocol throughout the experiment to ensure a steady level of use-dependent block. Monitor and control the holding potential carefully. If working with a mixed cell population, consider using specific markers or single-cell RNA sequencing to identify the channel isoforms present. |
| Slow Onset or Washout of Drug Effect | Inadequate perfusion rate. Drug sticking to tubing or perfusion system. | Ensure your perfusion system allows for a rapid and complete exchange of the bath solution. Use inert tubing materials to minimize non-specific binding of the drug. |
| Unexpected Changes in Action Potential Morphology (other than Phase 0) | Off-target effects on other ion channels (e.g., K+, Ca2+).[8] | Use the lowest effective concentration of Mexiletine. Perform control experiments to characterize the effects of Mexiletine on other relevant ion currents in your specific cell type. |
| Difficulty Achieving a Stable Giga-seal | Poor cell health. Debris in the recording solution or on the cell surface. | Ensure cells are healthy and not overgrown. Use filtered solutions and apply positive pressure when approaching the cell to clear debris.[12] |
| Increased Series Resistance During Recording | Clogging of the patch pipette tip. Partial withdrawal of the pipette. | Monitor series resistance throughout the experiment and discard recordings with significant changes.[13] Ensure mechanical stability of the setup. |
Quantitative Data Summary
The following tables summarize key quantitative data on the electrophysiological effects of Mexiletine from published literature.
Table 1: Mexiletine Block of Voltage-Gated Sodium Channels
| Channel Isoform | Concentration (µM) | Type of Block | Effect | Reference |
| Nav1.5 | 250 | Tonic Block | 10.5% reduction in peak current | [11] |
| Nav1.5 | 250 | Use-Dependent Block | 31.5% reduction in late current | [11] |
| Nav1.5 | 300 | Use-Dependent (5 Hz) | ~62% current reduction | [7] |
| Nav1.5 | 300 | Use-Dependent (10 Hz) | ~76% current reduction | [7] |
| hNav1.4 (mutant) | 3.3 | Open State | IC50 | [6] |
| hNav1.4 (late current) | 7.5 | IC50 | [6] |
Table 2: Effects of Mexiletine on Other Ion Channels and Cellular Properties
| Channel/Property | Cell Type | Concentration (µM) | Effect | Reference |
| L-type Ca2+ Current | Rabbit AVN Myocytes | 30 | 16.4% inhibition | [8] |
| L-type Ca2+ Current | Rabbit AVN Myocytes | 100 | 41.8% inhibition | [8] |
| Delayed Rectifier K+ Current | Rabbit AVN Myocytes | 30 | 34.3% inhibition | [8] |
| Delayed Rectifier K+ Current | Rabbit AVN Myocytes | 100 | 52.7% inhibition | [8] |
| Late Na+ Current | Canine Ventricular Myocytes | 40 | 59.1% reduction | [14] |
Experimental Protocols
1. Whole-Cell Voltage-Clamp Recording of Sodium Currents
-
Cell Preparation: Culture cells expressing the sodium channel of interest on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Form a gigaohm seal between the patch pipette (resistance 2-4 MΩ) and the cell membrane.[9]
-
Rupture the membrane to achieve whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the resting state.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Establish a stable baseline recording.
-
Perfuse the bath with the external solution containing the desired concentration of Mexiletine.
-
Record the effect of Mexiletine on the sodium current. To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 1-10 Hz).
-
2. Action Potential Recording in Current-Clamp Mode
-
Cell Preparation: Use spontaneously active cells (e.g., cardiomyocytes) or cells where action potentials can be elicited by current injection.
-
Solutions:
-
External Solution: As above.
-
Internal Solution (in mM): 140 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Achieve whole-cell configuration.
-
Switch to current-clamp mode (I=0) to record spontaneous action potentials or inject current pulses to elicit action potentials.
-
Record baseline action potential parameters (e.g., amplitude, duration, upstroke velocity).
-
Apply Mexiletine and record changes in action potential characteristics.
-
Visualizations
Caption: Mechanism of state-dependent block of sodium channels by Mexiletine.
Caption: A logical workflow for troubleshooting common issues with Mexiletine.
References
- 1. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 4. Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Modeling of Cardiac Sodium Channel with Mexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
- 8. Modulation by mexiletine of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Predicting Patient Response to the Antiarrhythmic Mexiletine Based on Genetic Variation: Personalized Medicine for Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. Mexiletine-like cellular electrophysiological effects of GS967 in canine ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sustained-Release Mexiletine In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the in vivo optimization of sustained-release Mexiletine.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing high inter-subject variability in plasma concentrations with our sustained-release formulation. What are the potential causes and solutions?
A: High variability is a common challenge with orally administered drugs, including Mexiletine. Potential causes include:
-
Genetic Factors: Mexiletine is metabolized by CYP2D6 and CYP1A2 enzymes.[1] Genetic polymorphisms in these enzymes can lead to significant differences in drug clearance among individuals.
-
Physiological Factors: Differences in gastrointestinal (GI) transit time, pH, and food intake can alter the release and absorption profile of the drug from a sustained-release matrix.
-
Drug Interactions: Concomitant administration of drugs that induce or inhibit CYP2D6 or CYP1A2 can alter Mexiletine's metabolism. For example, enzyme inducers like rifampicin can enhance its elimination.[1]
Troubleshooting Steps:
-
Standardize Study Conditions: Administer the formulation under standardized conditions (e.g., fasting or with a standardized meal) to minimize food-related variability.
-
Subject Screening: For clinical studies, consider screening subjects for known drug interactions. In preclinical studies, use a homogenous animal population.
-
Formulation Robustness: Evaluate your formulation's release profile in vitro under a range of biorelevant conditions (e.g., varying pH and agitation) to ensure its performance is robust.
-
Data Analysis: Use population pharmacokinetic (PopPK) modeling to identify and quantify sources of variability.
Q2: Our sustained-release formulation shows a good in vitro dissolution profile but fails to demonstrate sustained release in vivo, with a Tmax similar to conventional capsules.
A: This discrepancy, known as poor in vitro-in vivo correlation (IVIVC), can arise from several factors:
-
"Dose Dumping": The formulation may be failing to maintain its integrity in the GI tract, leading to a rapid release of the drug. This can be caused by mechanical forces in the stomach or interaction with GI fluids.
-
Site-Specific Absorption: Mexiletine is well-absorbed throughout the GI tract, but if your formulation is designed for release in a specific region (e.g., the colon), premature release can lead to rapid absorption.
-
In Vitro Test Limitations: The chosen in vitro dissolution method may not be representative of the in vivo environment.
Troubleshooting Steps:
-
Formulation Re-evaluation: Assess the mechanical strength and erosion/swelling properties of your formulation. Consider using different polymers or coatings to control the release mechanism more effectively.
-
Biorelevant Dissolution Testing: Employ dissolution media and conditions that better mimic the in vivo environment of the stomach and intestines (e.g., using simulated gastric and intestinal fluids).
-
Pilot Animal Studies: Conduct pilot studies in an appropriate animal model to screen different formulations and establish a reliable IVIVC.
Q3: We are observing a higher-than-expected incidence of adverse effects (e.g., tremors, GI distress) even with a sustained-release formulation.
A: Adverse effects with Mexiletine are often concentration-dependent and are more frequent when plasma levels exceed the therapeutic range of approximately 0.5 to 2.0 mcg/mL.[2] While sustained-release products are designed to minimize peak concentrations, issues can still arise:
-
Reduced Fluctuation but High Trough: A twice-daily regimen may lead to less fluctuation between peak and trough concentrations compared to conventional three-times-daily dosing, but the overall steady-state concentration might still be high.[3]
-
Initial Dose Dumping: A small, initial burst release from the formulation could cause a transient spike in plasma concentration.
-
Patient Sensitivity: Some individuals may be more sensitive to Mexiletine's side effects.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing and severity of adverse effects with plasma concentration data from your in vivo studies. This will help determine if the effects are linked to peak or steady-state concentrations.
-
Formulation Adjustment: Modify the formulation to reduce any initial burst release and ensure a smoother, more controlled release profile over the entire dosing interval.
-
Dosage Regimen Optimization: Evaluate different dosing strengths and intervals (e.g., lower dose given more frequently) to maintain concentrations within the therapeutic window. Studies have shown that a twice-daily regimen with a slow-release preparation can be effective and well-tolerated.[3]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic data from studies comparing conventional and sustained-release Mexiletine formulations.
Table 1: Single-Dose Pharmacokinetic Parameters in Healthy Subjects [4]
| Formulation Type | Dose | Cmax (µg/mL) | Tmax (hr) | Bioavailability (%) |
| Conventional Capsule | 400 mg | 0.77 | 2.2 | 87.3 |
| Sustained-Release | 432 mg | 0.34 | 9.2 | 78.7 |
Table 2: Comparison of Plasma Concentration Fluctuation [3]
| Formulation Type | Dosing Regimen | Tmax (hr) | Variation between Trough and Peak Concentration (%) |
| Conventional | 200 mg (8-hourly) | 2.0 ± 1.8 | 71.6 |
| Slow-Release | 360 mg (12-hourly) | 4.0 ± 1.6 | 29.6 |
Experimental Protocols
1. Protocol: In Vivo Pharmacokinetic Study in a Beagle Dog Model
-
Objective: To determine and compare the pharmacokinetic profiles of a novel sustained-release Mexiletine formulation and an immediate-release reference product.
-
Subjects: Male beagle dogs (n=6), weighing 10-12 kg, fasted overnight with free access to water. A crossover study design is recommended.
-
Procedure:
-
Administer a single oral dose of the test or reference formulation.
-
Collect blood samples (approx. 2 mL) from the cephalic vein into heparinized tubes at pre-dose (0 hr) and at 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-administration.
-
Centrifuge blood samples at 3000 rpm for 10 minutes to separate plasma. Store plasma at -80°C until analysis.
-
Quantify Mexiletine concentrations in plasma using a validated HPLC-UV or LC-MS/MS method.
-
-
Data Analysis: Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Elimination half-life (t1/2).
-
Relative bioavailability (F) compared to the reference formulation.
-
2. Protocol: Efficacy Assessment in a Ventricular Arrhythmia Patient Cohort
-
Objective: To evaluate the antiarrhythmic efficacy of a sustained-release Mexiletine formulation.
-
Subjects: Patients with a documented history of symptomatic, stable ventricular arrhythmias (e.g., >100 premature ventricular complexes (PVCs)/hour).[5]
-
Procedure:
-
Baseline: Conduct a 24-hour ambulatory electrocardiogram (Holter) monitoring during a placebo or no-treatment run-in period to establish baseline arrhythmia frequency.
-
Treatment: Administer the sustained-release Mexiletine formulation at a specified dose and interval (e.g., 360 mg twice daily) for a predefined period (e.g., 2-4 weeks).[3]
-
Follow-up: Repeat the 24-hour Holter monitoring at the end of the treatment period.
-
-
Efficacy Endpoints:
Mandatory Visualizations
Caption: Workflow for developing and testing sustained-release Mexiletine.
Caption: Factors influencing the in vivo performance of Mexiletine.
References
- 1. Clinical pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DailyMed - MEXILETINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 3. A study to compare the efficacy, plasma concentration profile and tolerability of conventional mexiletine and slow-release mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and bioavailability of mexiletine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind crossover comparison of flecainide and slow-release mexiletine in the treatment of stable premature ventricular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mexiletine and Lidocaine: Affinity for Voltage-Gated Sodium Channels
A detailed examination of two Class IB antiarrhythmic drugs, mexiletine and lidocaine, reveals distinct differences in their affinity and modulatory effects on voltage-gated sodium channels. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the fields of pharmacology and cardiology.
Mexiletine and lidocaine are both classified as Class IB antiarrhythmic agents, exerting their therapeutic effects by blocking the fast inward sodium current in cardiac myocytes. This action shortens the action potential duration and reduces the effective refractory period, thereby suppressing ventricular tachyarrhythmias. While structurally similar, evidence suggests that mexiletine possesses a more potent and sustained sodium channel blocking effect compared to lidocaine.
Quantitative Comparison of Sodium Channel Affinity
The affinity of a drug for its target is a critical determinant of its potency and efficacy. For sodium channel blockers, this is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). While direct side-by-side comparisons of these values under identical experimental conditions are limited in the literature, a synthesis of available data indicates a higher affinity of mexiletine for sodium channels.
A study directly comparing the electrophysiological effects of mexiletine and lidocaine on the cardiac sodium channel isoform Nav1.5 demonstrated that mexiletine exerts a stronger inhibitory effect.[1][2] For instance, mexiletine was shown to have a more pronounced effect on prolonging the recovery from inactivation of the Nav1.5 channel compared to lidocaine.[1] Furthermore, mexiletine exhibited a more potent use-dependent block of Nav1.5 channels, a key characteristic of Class IB antiarrhythmics where the blocking effect is enhanced at higher heart rates.[1][2]
The following table summarizes the key electrophysiological effects of mexiletine and lidocaine on Nav1.5 channels as reported in a comparative study by Wang et al. (2015).
| Parameter | Mexiletine (0.3 mM) | Lidocaine (0.3 mM) | Reference |
| Effect on Steady-State Inactivation (V1/2 shift) | -23.2 mV | -27.2 mV | [5] |
| Use-Dependent Block at 5 Hz (% reduction) | 61.89% | 51.51% | [5] |
| Use-Dependent Block at 10 Hz (% reduction) | 76.03% | 64.58% | [5] |
| Prolongation of Fast Recovery Time Constant (τ1) | ~4-fold increase | ~2-fold increase | [1] |
| Prolongation of Slow Recovery Time Constant (τ2) | ~6-fold increase | ~2-fold increase | [1] |
Experimental Protocols
The primary method for investigating the affinity and kinetics of sodium channel blockers like mexiletine and lidocaine is the whole-cell voltage-clamp technique . This electrophysiological method allows for the precise control of the membrane potential of a single cell while simultaneously measuring the ionic currents flowing across the cell membrane.
Whole-Cell Voltage-Clamp Protocol for Assessing Sodium Channel Block
-
Cell Preparation: The experiment is typically performed on isolated cells expressing the sodium channel isoform of interest (e.g., HEK293 cells stably expressing Nav1.5).
-
Electrode Preparation: A glass micropipette with a tip diameter of 1-2 µm is filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The membrane potential is held at a specific holding potential (e.g., -120 mV) to ensure that the majority of sodium channels are in the resting state. A series of voltage steps are then applied to elicit sodium currents.
-
Drug Application: Mexiletine or lidocaine is applied to the extracellular solution at various concentrations.
-
Data Analysis: The reduction in the peak sodium current in the presence of the drug is measured to determine the tonic block. To assess use-dependent block, a train of depolarizing pulses at different frequencies is applied, and the progressive reduction in current is quantified. The voltage-dependence of inactivation is determined by applying a series of pre-pulses to different potentials before a test pulse. The affinity of the drug for the inactivated state is reflected in a hyperpolarizing shift in the steady-state inactivation curve.
Signaling Pathway and Mechanism of Action
The interaction of mexiletine and lidocaine with voltage-gated sodium channels is best explained by the modulated receptor hypothesis .[6][7][8] This model posits that the affinity of the drug for its binding site on the sodium channel is dependent on the conformational state of the channel (resting, open, or inactivated).
Caption: Modulated receptor hypothesis for sodium channel blockers.
Class IB drugs like mexiletine and lidocaine exhibit a low affinity for the resting state of the sodium channel. Upon depolarization, the channel transitions to the open and then the inactivated state. The affinity of these drugs is significantly higher for the open and, particularly, the inactivated states. By binding preferentially to the inactivated state, mexiletine and lidocaine stabilize this non-conducting conformation, effectively reducing the number of available channels that can open upon subsequent depolarization. This state-dependent binding is the basis for their use-dependent and voltage-dependent properties.
The following diagram illustrates the experimental workflow for assessing the sodium channel affinity of these compounds.
Caption: Experimental workflow for comparing sodium channel affinity.
References
- 1. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modeling of Cardiac Sodium Channel with Mexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of New Mexiletine Analogs Against the Parent Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of novel mexiletine analogs against the parent compound, mexiletine. The information presented is supported by experimental data from recent preclinical studies, offering valuable insights for researchers in the fields of pharmacology, cardiology, and neurology.
Quantitative Efficacy Data
The following tables summarize the quantitative data on the potency and efficacy of various mexiletine analogs compared to mexiletine. These analogs have been evaluated for their ability to block voltage-gated sodium channels (the primary mechanism of action for mexiletine) and their in vivo antimyotonic activity.
Table 1: In Vitro Potency of Mexiletine Analogs on Sodium Channels
| Compound | Preparation | IC50 (µM) - Tonic Block | IC50 (µM) - Use-Dependent Block (10 Hz) | Fold Potency vs. Mexiletine (Use-Dependent) | Reference |
| Mexiletine | Skeletal Muscle Fibers | 100 | 15.8 | 1.0 | [1] |
| PHM | Skeletal Muscle Fibers | 400 | 40 | 0.4 | [1] |
| HMM | Skeletal Muscle Fibers | 550 | 87.3 | 0.2 | [1] |
| NHM | Skeletal Muscle Fibers | 900 | 150 | 0.1 | [1] |
| Me4 | Myotonic ADR Mouse Muscle Fibers | - | - | ~10 | [2] |
| Me5 | Myotonic ADR Mouse Muscle Fibers | - | - | 2-4 | [2] |
| Me6 | Myotonic ADR Mouse Muscle Fibers | - | - | ~10 | [2] |
| To1 | Myotonic ADR Mouse Muscle Fibers | - | - | 2-4 | [2] |
IC50 values represent the concentration of the compound required to inhibit 50% of the sodium current. Use-dependent block refers to the increased efficacy of the drug with more frequent channel opening.
Table 2: In Vivo Antimyotonic Activity of Mexiletine Analogs
| Compound | Animal Model | Effective Dose Range (mg/kg) | Observed Effect | Fold Potency vs. Mexiletine | Reference |
| Mexiletine | Myotonic ADR Mouse | 5-10 | Significantly reduced Time of Righting Reflex (TRR) | 1.0 | [2] |
| Me4 | Myotonic ADR Mouse | 2.5-5 | Significantly reduced TRR | 2.0 | [2] |
| Me5 | Myotonic ADR Mouse | 2.5-5 | Significantly reduced TRR | 2.0 | [2] |
| Me6 | Myotonic ADR Mouse | 2.5-5 | Significantly reduced TRR | 2.0 | [2] |
| To1 | Myotonic ADR Mouse | 7 | Fully normalized TRR | >1.4 | [2] |
The Time of Righting Reflex (TRR) is a measure of motor coordination and muscle function. A reduction in TRR indicates an antimyotonic effect.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Electrophysiology: Patch-Clamp and Current-Clamp Recordings
These techniques are used to measure the effect of compounds on the electrical activity of single cells, such as cardiomyocytes or muscle fibers.
2.1.1. Whole-Cell Voltage-Clamp Recordings of Sodium Currents
-
Objective: To determine the potency and mechanism of sodium channel block by mexiletine and its analogs.
-
Cell Preparation: HEK293 cells stably expressing the human cardiac sodium channel (NaV1.5) or isolated skeletal muscle fibers are used.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).
-
-
Protocol:
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
To measure tonic block, sodium currents are elicited by a 50 ms depolarizing pulse to -20 mV. The peak inward current is measured before and after application of the test compound.
-
To measure use-dependent block, a train of 20 depolarizing pulses to -20 mV (50 ms duration) is applied at a frequency of 10 Hz. The peak current of the first and last pulse in the train are compared.
-
Concentration-response curves are generated to calculate the IC50 values for tonic and use-dependent block.
-
2.1.2. Current-Clamp Recordings of Muscle Fiber Excitability
-
Objective: To assess the ability of mexiletine and its analogs to suppress the hyperexcitability characteristic of myotonia.
-
Preparation: Isolated intercostal muscle fibers from myotonic (ADR) mice.
-
Solutions: Standard Krebs-Ringer solution.
-
Protocol:
-
A muscle fiber is impaled with two microelectrodes, one for current injection and one for recording the membrane potential.
-
The resting membrane potential is recorded.
-
A series of depolarizing current pulses of increasing amplitude and duration (e.g., 100 ms) are injected to elicit action potentials.
-
The key parameters measured are:
-
Action potential threshold: The minimum current required to fire an action potential.
-
Repetitive firing: The number of action potentials fired in response to a sustained depolarizing current. Myotonic muscle fibers exhibit prolonged repetitive firing.
-
-
The effects of different concentrations of mexiletine and its analogs on these parameters are quantified. A reduction in repetitive firing indicates an antimyotonic effect.
-
In Vivo Assessment of Antimyotonic Activity
-
Objective: To evaluate the efficacy of mexiletine and its analogs in a living animal model of myotonia.
-
Animal Model: Myotonic ADR (arrested development of righting response) mice, which exhibit a myotonic phenotype.
-
Protocol: Time of Righting Reflex (TRR) Test
-
Mice are individually placed on their backs in a clear, open-topped container.
-
The time it takes for the mouse to right itself (i.e., return to a normal posture on all four paws) is recorded with a stopwatch.
-
A baseline TRR is established for each mouse before drug administration.
-
Mexiletine or its analogs are administered (e.g., via intraperitoneal injection) at various doses.
-
The TRR is measured at specific time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
A significant reduction in the TRR compared to baseline and vehicle-treated controls indicates an effective antimyotonic agent.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Mexiletine
Caption: Mechanism of action of mexiletine and its analogs.
Experimental Workflow: Efficacy Validation
Caption: Experimental workflow for validating new mexiletine analogs.
References
A Comparative Guide to Mexiletine and Carbamazepine in Animal Models of Trigeminal Neuralgia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental evidence for two sodium channel blockers, mexiletine and carbamazepine, in the context of animal models of trigeminal neuralgia. While carbamazepine is a well-established first-line treatment for trigeminal neuralgia in humans and has been extensively studied in corresponding animal models, the preclinical evidence for mexiletine in this specific indication is notably sparse. This document summarizes the available quantitative data, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows to aid in the objective assessment of these two compounds.
Data Presentation: Quantitative Comparison
Table 1: Efficacy of Carbamazepine in the Rat ION-CCI Model of Trigeminal Neuralgia
| Outcome Measure | Carbamazepine Dose (i.p.) | Effect | Time Point | Citation |
| Mechanical Allodynia (von Frey Test) | 10 mg/kg | Significant reduction in mechanical allodynia in female rats. | 15 days post-surgery | [1] |
| Mechanical Allodynia (von Frey Test) | 30 mg/kg | Impaired locomotion, precluding accurate assessment of allodynia. | 15 days post-surgery | [1] |
| Spontaneous Facial Grooming | 10 mg/kg | Significantly reduced in male rats. | 15 days post-surgery | [1] |
| Mechanical Hypersensitivity | 50 mg/kg | Diminished evoked pain behavior. | Not Specified | [2] |
Table 2: Efficacy of Mexiletine in a Rat Sciatic Nerve CCI Model of Neuropathic Pain
| Outcome Measure | Mexiletine Dose (s.c.) | Effect | Time Point | Citation |
| Static Allodynia | 10 mg/kg | Significant and dose-dependent inhibition. | 14 days post-surgery | [3] |
| Static Allodynia | 30 mg/kg | Significant and dose-dependent inhibition. | 14 days post-surgery | [3] |
| Dynamic Allodynia | 10 mg/kg | Significant and dose-dependent inhibition. | 14 days post-surgery | [3] |
| Dynamic Allodynia | 30 mg/kg | Significant and dose-dependent inhibition. | 14 days post-surgery | [3] |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the valid assessment of therapeutic agents in animal models. The following sections detail the methodologies for the ION-CCI model and the subsequent behavioral assessments as described in the cited literature.
Chronic Constriction Injury of the Infraorbital Nerve (ION-CCI) in Rats
This surgical procedure is designed to induce a neuropathic pain state that mimics aspects of trigeminal neuralgia.[4][5][6][7][8]
1. Anesthesia and Preparation:
-
Male Sprague-Dawley rats (250-300 g) are anesthetized with an intraperitoneal (i.p.) injection of sodium pentobarbital (e.g., 60 mg/kg).
-
The animal's head is shaved, and the surgical area is sterilized. The head is then fixed in a stereotactic frame.
-
Ophthalmic ointment is applied to the eyes to prevent corneal drying.
2. Surgical Procedure:
-
A midline incision is made on the scalp to expose the skull.
-
The infraorbital nerve is carefully exposed within the orbit by retracting the orbital contents.
-
Two loose ligatures of chromic gut (e.g., 4-0 or 5-0) are tied around the isolated nerve. The ligatures should be tightened until they just elicit a brief twitch of the surrounding musculature.
3. Post-operative Care:
-
The incision is closed with sutures.
-
Animals are allowed to recover in a warm environment and are closely monitored for any signs of distress.
Behavioral Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a key feature of neuropathic pain where a normally non-painful stimulus is perceived as painful, is quantified using von Frey filaments.[9][10][11]
1. Acclimatization:
-
Rats are habituated to the testing environment and apparatus for several days before baseline measurements are taken. This typically involves placing them in the testing chambers for a set period each day.
2. Testing Procedure:
-
The rat is placed on an elevated mesh floor, allowing access to the underside of its face.
-
A series of calibrated von Frey filaments with increasing stiffness are applied to the whisker pad area on the side of the nerve injury.
-
The filament is pressed against the skin until it buckles, and this force is maintained for a few seconds.
-
A positive response is recorded as a brisk withdrawal of the head, shaking, or grooming of the stimulated area.
-
The 50% withdrawal threshold is determined using the up-down method.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
References
- 1. Sex differences in carbamazepine effects in a rat model of trigeminal neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms Underlying the Selective Therapeutic Efficacy of Carbamazepine for Attenuation of Trigeminal Nerve Injury Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of mexiletine on dynamic allodynia induced by chronic constriction injury of the sciatic nerve in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Constriction Injury of the Rat's Infraorbital Nerve (IoN-CCI) to Study Trigeminal Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. jneurosci.org [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Detection of neuropathic pain in a rat model of peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Mexiletine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Mexiletine, an antiarrhythmic agent. The following sections present a comprehensive overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods. This guide is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Comparison of Quantitative Performance
The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the key quantitative parameters for various methods used in the quantification of Mexiletine, providing a clear basis for comparison.
Table 1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
| Parameter | HPLC | UHPLC |
| Linearity Range | 50 - 300 µg/mL | 0.03% - 150% of specification |
| Correlation Coefficient (r²) | > 0.999 | > 0.9982 |
| Limit of Detection (LOD) | 18 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 59.4 µg/mL | 0.03% of specification level |
| Accuracy (% Recovery) | 99.63% - 101.68% | 89.2% - 98.9% |
| Precision (%RSD) | < 1% | < 0.44% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | GC-MS with Perfluorooctanoyl Chloride Derivatization | GC-MS with 2,2,2-trichloroethyl chloroformate Derivatization | GC-MS with N-Methyl-N-(Trimethylsilyl) Trifluoroacetamide Derivatization |
| Linearity Range | 0.2 - 4 mg/L | 0.2 - 2.5 mg/L | 0.5 - 5 µg/mL |
| Correlation Coefficient (r²) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 0.1 mg/L | 0.1 mg/L | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | 80% | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | Within-run: 1.9%, Between-run: 2.5% | Within-run: 1.7%, Between-run: 3.3% | Intra-day: ≤ 2.18%, Inter-day: ≤ 5.84% |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | LC-MS/MS | Enantioselective LC-MS/MS |
| Linearity Range | 0.02 - 10 µg/mL | Not explicitly stated |
| Correlation Coefficient (r²) | > 0.9999 | Not explicitly stated |
| Limit of Detection (LOD) | 0.01 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.5 ng/mL for MEX enantiomers, 0.2 ng/mL for metabolite enantiomers |
| Accuracy (% Relative Error) | < 15% | < 15% |
| Precision (%RSD) | Intra-day: < 10%, Inter-day: < 15% | < 15% |
Table 4: High-Performance Thin-Layer Chromatography (HPTLC)
| Parameter | Normal Phase (NH2) HPTLC | Reversed Phase (C18) HPTLC |
| Linearity Range | 0.5 - 8.0 µ g/spot | 0.5 - 8.0 µ g/spot |
| Correlation Coefficient (R²) | ≥ 0.97 | ≥ 0.97 |
| Limit of Detection (LOD) | 0.1 µ g/spot | 0.1 µ g/spot |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | 99.64% | 99.53% |
| Precision (%RSD) | Intraday: 1.16% | Intraday: 2.71% |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summaries of the experimental protocols for the compared techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method for Mexiletine hydrochloride has been developed for quality control analysis. The separation is achieved on a C18 column (4 mm x 150 mm) with an isocratic mobile phase of 50:50 methanol and 0.053 M sodium acetate buffer, with the pH adjusted to 4.8. The flow rate is maintained at 1 mL/min, and detection is performed at 254 nm. For the analysis of dissolution samples, a reversed-phase HPLC method utilizes a LiChrospher 60, RP-Select B column (250 x 4 mm ID, 5 µm) with a mobile phase of buffer-acetonitrile (60:42, v/v) at a flow rate of 1.2 mL/min and UV detection at 262 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of Mexiletine is typically required. One method involves extraction from an alkaline serum with dichloromethane followed by derivatization with perfluorooctanoyl chloride. The analysis is performed using selected ion monitoring (SIM). Another approach uses 2,2,2-trichloroethyl chloroformate for derivatization, also with subsequent SIM analysis. A third method employs N-Methyl-N-(trimethylsilyl) trifluoroacetamide for derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A common LC-MS/MS method for Mexiletine in blood involves a simple protein precipitation with acetonitrile. The separation is carried out on an Allure PFP Propyl column, and quantification is achieved using multiple reaction monitoring (MRM) in positive electrospray ionization mode. For enantioselective analysis, a Chiralpak® AD column is used to resolve the enantiomers of Mexiletine and its metabolites after liquid-liquid extraction from plasma.
High-Performance Thin-Layer Chromatography (HPTLC)
Two HPTLC methods have been established for the determination of this compound in capsules. One method uses normal-phase amino (NH2) HPTLC plates with a mobile phase of chloroform-tetrahydrofuran-hexane-ethylamine (3 + 2 + 5 + 0.1, v/v/v/v). The other method employs reversed-phase C18 plates with a mobile phase of tetrahydrofuran-citrate buffer, pH 4.45 (3 + 7, v/v). Densitometric measurements are performed at 217 nm.
Workflow and Process Visualization
To ensure the reliability and interchangeability of analytical methods, a thorough cross-validation process is essential. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
The following diagram illustrates the general signaling pathway for the validation of an analytical method, a prerequisite for any cross-validation study.
Caption: Key Parameters in Analytical Method Validation.
Assessing the Reproducibility of Mexiletine's Effects Across Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mexiletine, a class Ib antiarrhythmic agent, is a use-dependent sodium channel blocker with established efficacy in treating ventricular arrhythmias and growing interest in its potential for managing neuropathic pain.[1][2] Its primary mechanism of action involves the inhibition of the inward sodium current, crucial for the initiation and conduction of nerve impulses.[2] While its effects on cardiac myocytes are well-documented, a comprehensive understanding of its reproducibility and specific actions across various neuronal cell types is essential for its development as a therapeutic agent for neurological disorders.
This guide provides a comparative overview of the reported effects of mexiletine on different neuronal cell models, highlighting the available quantitative data and identifying areas where further research is needed to establish the reproducibility of its effects.
Data Presentation: Quantitative Effects of Mexiletine on Neuronal Cells
The following table summarizes the available quantitative data on the effects of mexiletine on a primary neuronal cell culture model. Notably, there is a significant lack of published data on the specific effects of mexiletine on commonly used neuronal cell lines such as SH-SY5Y and PC12.
| Cell Line/Neuron Type | Species | Experimental Endpoint | Key Findings | Reference |
| Dorsal Root Ganglion (DRG) Neurons | Rat | Inhibition of Sodium Current | Mexiletine reversibly inhibited the sodium current in a voltage- and use-dependent manner with an IC50 of 31 µmol/L. The inhibitory action increased with higher concentrations, with a threshold of 5 µmol/L and complete inhibition at 150 µmol/L. | [1] |
| SH-SY5Y (Human Neuroblastoma) | Human | Effects of Lidocaine (as a proxy) | Lidocaine, a structurally similar sodium channel blocker, did not affect cell viability but did reduce the depolarization-induced calcium response, indicating a functional block of voltage-gated sodium channels. | [3] |
| PC12 (Rat Pheochromocytoma) | Rat | No direct studies on mexiletine found. | This cell line is a widely used model for studying neuronal differentiation and neurotoxicity.[4][5] |
Experimental Protocols
To facilitate the design of future studies aimed at assessing the reproducibility of mexiletine's effects, detailed methodologies for key experiments are provided below.
Cell Culture and Differentiation
-
Primary Dorsal Root Ganglion (DRG) Neuron Culture (Rat)
-
Isolate DRGs from neonatal or adult rats under sterile conditions.
-
Digest the ganglia with a solution of collagenase and dispase to dissociate the cells.
-
Triturate the cell suspension gently to obtain single cells.
-
Plate the neurons on a suitable substrate, such as poly-D-lysine or laminin-coated coverslips or culture dishes.
-
Maintain the cultures in a defined neuron-specific medium, often containing neurotrophic factors like Nerve Growth Factor (NGF) to promote survival and neurite outgrowth.
-
-
SH-SY5Y Cell Culture and Differentiation
-
Culture undifferentiated SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[6]
-
To induce a neuronal phenotype, differentiate the cells by treating them with retinoic acid (RA), typically at a concentration of 10 µM, in a low-serum medium for several days.[7]
-
-
PC12 Cell Culture and Differentiation
Electrophysiology (Whole-Cell Patch Clamp)
This protocol is essential for directly measuring the effects of mexiletine on voltage-gated sodium currents.
-
Preparation:
-
Prepare an external solution (e.g., artificial cerebrospinal fluid) and an internal pipette solution with appropriate ionic compositions.[11]
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Position the micropipette onto the surface of a single neuron under a microscope.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.
-
Record baseline currents and then perfuse the external solution containing various concentrations of mexiletine to measure its inhibitory effects.[11][12]
-
Cell Viability Assays
These assays are crucial for determining the cytotoxic potential of mexiletine on neuronal cells.
-
MTT Assay:
-
Plate cells in a 96-well plate and treat with a range of mexiletine concentrations for a specified duration (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify cell viability.
-
-
LDH Release Assay:
-
Plate cells and treat with mexiletine as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, in the supernatant using a commercially available kit.
-
Increased LDH activity indicates a loss of cell membrane integrity and cytotoxicity.[13]
-
Neurite Outgrowth Assay (for PC12 and differentiated SH-SY5Y cells)
This assay assesses the impact of mexiletine on neuronal differentiation and development.
-
Plate cells at a low density on a suitable substrate.
-
Treat the cells with a differentiating agent (e.g., NGF for PC12 cells) in the presence or absence of various concentrations of mexiletine.
-
After a defined period, fix the cells and stain for a neuronal marker (e.g., β-III tubulin).
-
Capture images using a microscope and quantify neurite length and the percentage of neurite-bearing cells using image analysis software.[9][10]
Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Physical Stimulation Methods Developed for In Vitro Neuronal Differentiation Studies of PC12 Cells: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SH-SY5Y culturing [protocols.io]
- 7. Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Lidocaine promotes autophagy of SH-SY5Y cells through inhibiting PI3K/AKT/mTOR pathway by upregulating miR-145 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Slow-Release Versus Conventional Mexiletine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of slow-release and conventional formulations of the Class IB antiarrhythmic agent, mexiletine. The following sections present a comprehensive overview of their respective pharmacokinetic profiles, efficacy in managing ventricular arrhythmias, and tolerability, supported by data from clinical studies. Detailed experimental protocols are also provided for key methodologies.
Executive Summary
Mexiletine is an orally active antiarrhythmic drug, structurally similar to lidocaine, used in the management of ventricular arrhythmias.[1] Conventional formulations of mexiletine necessitate frequent dosing (typically every 8 hours) to maintain therapeutic plasma concentrations, which can lead to fluctuations in drug levels and an increased incidence of adverse effects. Slow-release formulations have been developed to address these limitations by providing a more consistent plasma concentration over a longer dosing interval (typically every 12 hours).
Clinical evidence suggests that slow-release mexiletine is as effective as the conventional formulation in suppressing ventricular arrhythmias.[2] The primary advantages of the slow-release formulation lie in its improved pharmacokinetic profile, leading to reduced peak-to-trough fluctuations in plasma concentrations and, consequently, a better-tolerated treatment with fewer side effects.[2][3]
Data Presentation
Table 1: Pharmacokinetic Comparison
| Parameter | Slow-Release Mexiletine (360 mg, 12-hourly) | Conventional Mexiletine (200 mg, 8-hourly) |
| Variation between Pre-dose and Peak Plasma Concentration | 29.6% | 71.6% (P < 0.01) |
| Time to Peak Plasma Concentration (Tmax) | 4.0 h (± 1.6 SD) | 2.0 h (± 1.8 SD) (P < 0.05) |
| Mean Trough Plasma Concentration (Days 2-7) | 0.63 - 1.17 µg/ml | 0.73 - 1.22 µg/ml |
Source: Data compiled from a randomized, crossover study of twelve patients with symptomatic ventricular arrhythmias.[2]
Table 2: Efficacy in Suppression of Ventricular Arrhythmias
| Efficacy Endpoint | Slow-Release Mexiletine | Conventional Mexiletine |
| Patients with >70% Suppression of Ventricular Ectopic Beats | 55% | 55% |
Source: Data from the same study as Table 1.[2]
Table 3: Tolerability and Adverse Effects
| Adverse Effect Profile | Slow-Release Mexiletine | Conventional Mexiletine |
| General Incidence | Marginally fewer side-effects reported.[2] | Higher incidence of side-effects noted.[3] |
| Patient Withdrawal Due to Adverse Effects | - | 3 out of 12 patients (25%) in the first treatment period due to central nervous system or gastric adverse effects.[2] |
Experimental Protocols
Comparative Clinical Trial Protocol (Based on a Randomized, Crossover Study)
-
Study Design: A randomized, crossover trial where patients receive both slow-release and conventional mexiletine in a random order for set treatment periods.[2]
-
Participants: Patients with symptomatic ventricular arrhythmias.
-
Dosage Regimen:
-
Treatment Periods: Two, two-week long treatment periods for each formulation.[2]
-
Efficacy Assessment:
-
Pharmacokinetic Analysis:
-
Tolerability Assessment: Recording and comparison of all reported adverse effects during each treatment period.
Dissolution Testing for Modified-Release Mexiletine
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 900 mL of water.
-
Temperature: 37°C.
-
Rotation Speed: 50 rpm.
-
Procedure: The dissolution profile of the modified-release capsules is compared to that of the conventional capsules. The time taken for the release of a specified percentage of the drug is measured.[7][8]
Mandatory Visualization
Caption: Pharmacokinetic and tolerability comparison.
Caption: Randomized crossover clinical trial design.
References
- 1. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A study to compare the efficacy, plasma concentration profile and tolerability of conventional mexiletine and slow-release mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the plasma concentrations and efficacy of mexiletine and of a slow-release preparation of mexiletine in patients admitted to a coronary care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical study evaluated by Holter monitoring and by mexiletine serum levels in ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of plasma mexiletine levels with gas chromatography-mass spectrometry and selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid method for the determination of plasma mexiletine levels by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dissolution and oral bioavailability of mexiletine capsules modified for clinical trial. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mexiletine's Efficacy in Preclinical Cardiac Ischemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of mexiletine in various preclinical models of cardiac ischemia. The data presented is compiled from multiple studies to offer an objective overview of its performance and underlying mechanisms, aiding in the evaluation of its therapeutic potential.
Mechanism of Action
Mexiletine is a Class IB antiarrhythmic agent, structurally similar to lidocaine.[1] Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in cardiomyocytes.[1][2][3] This inhibition is state-dependent, with a higher affinity for channels in the open and inactivated states, which are more prevalent in depolarized or ischemic tissue.[2][3] By blocking the inward sodium current during phase 0 of the cardiac action potential, mexiletine reduces the maximum rate of depolarization (Vmax) and slows conduction, particularly in ischemic tissues.[1][3] This preferential action on damaged cells helps to suppress ectopic pacemakers and re-entrant arrhythmias, which are common in the setting of myocardial ischemia, while having a minimal effect on healthy cardiac tissue.[4]
Some studies also suggest that mexiletine may have an effect on ATP-sensitive potassium (KATP) channels, which could contribute to its cardioprotective effects, although this is not its primary mechanism.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of mexiletine in different preclinical models of cardiac ischemia, focusing on its anti-arrhythmic effects and its impact on myocardial infarct size.
Table 1: Anti-Arrhythmic Efficacy of Mexiletine in Preclinical Ischemia Models
| Animal Model | Ischemia Model | Mexiletine Dose/Concentration | Key Findings | Reference |
| Dog (Mongrel) | Coronary Artery Ligation (LAD) | 2 mg/kg IV bolus + 0.04 mg/kg/min infusion | Reduced incidence of ventricular fibrillation from 70% (control) to 10% (p < 0.001 vs control). | [5] |
| Rat (Wistar) | Langendorff (Regional Ischemia) | 1 µM | Reduced incidence of ischemia-induced ventricular fibrillation to 0%. | [6][7] |
| Dog | Coronary Artery Ligation (24-h) | 1.9 +/- 0.3 µg/ml (plasma concentration) | Effective in suppressing ventricular arrhythmias. | [8] |
| Guinea Pig | Isolated Heart (Reperfusion) | 10 µM | Effectively suppressed reperfusion-induced ventricular arrhythmias. | [1] |
| Rabbit | Closed-Chest Ischemia/Reperfusion | 24 mg/kg/h continuous infusion | Reduced the incidence of fatal ventricular fibrillation. |
Table 2: Effect of Mexiletine on Myocardial Infarct Size in Preclinical Ischemia Models
| Animal Model | Ischemia Model | Mexiletine Dose/Concentration | Key Findings | Reference |
| Rabbit | Closed-Chest Ischemia/Reperfusion | 24 mg/kg/h continuous infusion | Significantly reduced infarct size as determined by TTC staining. | |
| Rat | Langendorff (Ischemia/Reperfusion) | 10-100 µM | Attenuated the release of creatine kinase, indicating reduced myocardial damage. | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Coronary Artery Ligation in a Canine Model
This in vivo model is used to simulate acute myocardial infarction and subsequent arrhythmias.
-
Animal Preparation: Mongrel dogs of either sex are anesthetized, and a thoracotomy is performed to expose the heart.
-
Instrumentation: A ligature is placed around the left anterior descending (LAD) coronary artery. Hemodynamic parameters such as heart rate, arterial blood pressure, and left ventricular end-diastolic pressure are continuously monitored.
-
Ischemia Induction: The LAD is occluded to induce myocardial ischemia. The duration of occlusion typically ranges from 20 to 30 minutes.
-
Drug Administration: Mexiletine or a placebo is administered intravenously as a bolus followed by a continuous infusion prior to or during the ischemic period.
-
Reperfusion and Arrhythmia Monitoring: The ligature is released to allow for reperfusion. The incidence and type of ventricular arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) are recorded throughout the reperfusion period.
-
Infarct Size Assessment (Optional): At the end of the experiment, the heart can be excised, and the area at risk and infarct size can be determined using staining techniques such as 2,3,5-triphenyltetrazolium chloride (TTC).
Langendorff Isolated Heart Perfusion in a Rat Model
This ex vivo model allows for the study of cardiac function and arrhythmias in the absence of systemic influences.
-
Heart Isolation: Rats are heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner with a warmed, oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: The heart is allowed to stabilize for a period, typically 15-20 minutes, during which baseline cardiac function (e.g., heart rate, left ventricular developed pressure) is recorded.
-
Ischemia Induction: Global or regional ischemia is induced. For global ischemia, the perfusion is stopped completely. For regional ischemia, a ligature is tied around a coronary artery. The ischemic period typically lasts for 30-40 minutes.
-
Drug Administration: Mexiletine is added to the perfusion buffer before the induction of ischemia.
-
Reperfusion and Data Collection: Perfusion is restored, and cardiac function and the incidence of arrhythmias are monitored during the reperfusion period (typically 60-120 minutes). Effluent from the heart can be collected to measure biochemical markers of injury, such as creatine kinase.
Visualizations
The following diagrams illustrate the mechanism of action of mexiletine and a typical experimental workflow.
Caption: Mechanism of action of mexiletine in an ischemic cardiomyocyte.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Characterisation of mexiletine's translational therapeutic index for suppression of ischaemia-induced ventricular fibrillation in the rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of mexiletine’s translational therapeutic index for suppression of ischaemia-induced ventricular fibrillation in the rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic plasma concentrations of mexiletine on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Showdown: The Novel Antiarrhythmic GS-967 versus the Veteran Mexiletine
For researchers and drug development professionals, this guide provides an objective comparison of the preclinical electrophysiological effects of the novel antiarrhythmic agent GS-967 against the established Class Ib drug, Mexiletine. The data presented is drawn from a head-to-head study in a well-established canine ventricular myocardium model, offering valuable insights into their comparative mechanisms of action and potential therapeutic profiles.
Mexiletine, an oral analogue of lidocaine, has been a cornerstone in the management of ventricular arrhythmias for decades.[1] Its primary mechanism involves the blockade of the fast inward sodium current (INa), thereby shortening the action potential duration (APD) in ventricular myocytes.[1] However, the quest for more effective and safer antiarrhythmics has led to the development of novel agents targeting different aspects of cardiac ion channel function. One such promising candidate is GS-967, a potent and selective inhibitor of the late sodium current (INaL).[2][3] Enhanced INaL is implicated in the pathophysiology of various arrhythmias, making it an attractive therapeutic target.[2][3]
This guide delves into a direct preclinical comparison of GS-967 and Mexiletine, summarizing key electrophysiological findings in a structured format, detailing the experimental methodologies, and visualizing the underlying mechanisms.
Comparative Electrophysiological Effects: GS-967 vs. Mexiletine
A preclinical study in canine ventricular myocytes provides a direct comparison of the electrophysiological effects of GS-967 and Mexiletine. The following table summarizes the key quantitative findings from this head-to-head investigation.[2][3]
| Electrophysiological Parameter | GS-967 (1 µM) | Mexiletine (40 µM) | Key Observation |
| Late Sodium Current (INaL) Inhibition | |||
| Current Density Reduction (at 50 ms) | 80.4 ± 2.2%[2][3] | 59.1 ± 1.8%[2][3] | GS-967 demonstrates a more potent inhibition of INaL density. |
| Current Integral Reduction | 79.0 ± 3.1%[2][3] | 63.3 ± 2.7%[2][3] | GS-967 shows a greater reduction in the total late sodium charge entry. |
| Peak Sodium Current (INaP) Blockade Kinetics | |||
| Onset Time Constant (at 2.5 Hz) | 5.3 Action Potentials[4] | 2.6 Action Potentials | Mexiletine exhibits a faster onset of peak sodium current block. |
| Offset Time Constant | 110 ms[2][3] | 289 ms[2][3] | GS-967 displays a significantly faster offset of peak sodium current block. |
| Action Potential Duration (APD) and Variability | |||
| Beat-to-Beat Variability of APD Reduction | 42.1 ± 6.5% | 24.6 ± 12.8%[4] | GS-967 leads to a greater reduction in the beat-to-beat variability of APD. |
| Effect on APD | Comparable Shortening[2][3] | Comparable Shortening[2][3] | Both agents produce a similar degree of action potential duration shortening. |
| L-type Calcium Current (ICa,L) Inhibition | |||
| Current Integral Reduction | 9.3 ± 3.3%[4] | 14.1 ± 1.5%[4] | Both drugs exhibit a modest inhibitory effect on the L-type calcium current. |
Experimental Protocols
The data presented above was obtained from a series of electrophysiological experiments conducted on canine ventricular myocytes, which are considered a good model for human ventricular cells.[2][5][6] The key methodologies are detailed below.
Cell Isolation and Preparation
Ventricular myocytes were isolated from canine hearts. These isolated cells were then used for various electrophysiological recordings.[2]
Electrophysiological Recordings
-
Conventional Voltage Clamp: This technique was employed to measure the late sodium current (INaL) and L-type calcium current (ICa,L). Myocytes were held at a specific membrane potential, and depolarizing voltage steps were applied to elicit the ionic currents of interest.[2]
-
Action Potential Voltage Clamp: This method was used to study the behavior of ion channels under conditions that mimic the physiological action potential. The recorded action potential waveform from a myocyte was used as the command voltage to study the currents flowing during a normal heartbeat.[2]
-
Sharp Microelectrode Recordings: These recordings were performed on multicellular preparations (right ventricular papillary muscles) to assess the effects of the drugs on the maximum upstroke velocity (Vmax) of the action potential, which is an indicator of the peak sodium current (INaP).[2]
-
Beat-to-Beat Variability of APD: The variability in the duration of successive action potentials was measured in isolated myocytes to assess the drugs' effects on repolarization stability.[2]
Drug Application and Data Analysis
Known concentrations of GS-967 (1 µM) and Mexiletine (40 µM) were applied to the isolated myocytes or multicellular preparations. The resulting changes in ionic currents and action potential parameters were recorded and analyzed statistically to determine the significance of the observed effects.[2]
Signaling Pathways and Mechanism of Action
Both GS-967 and Mexiletine exert their antiarrhythmic effects by modulating the function of the cardiac sodium channel (Nav1.5). However, their primary targets within the sodium current are different, leading to distinct electrophysiological profiles.
Discussion and Future Perspectives
The head-to-head preclinical data reveals that while both GS-967 and Mexiletine are effective sodium channel blockers, they exhibit distinct profiles. GS-967 is a more potent inhibitor of the late sodium current (INaL) with a faster offset of peak sodium current (INaP) block compared to Mexiletine.[2][3] The more pronounced reduction in beat-to-beat variability of APD with GS-967 suggests a potential for greater antiarrhythmic efficacy by stabilizing repolarization.[4]
The faster offset kinetics of GS-967's block on the peak sodium current is a notable feature.[2][3] This property may translate to a lower risk of proarrhythmia, as a rapid unbinding from the channel during diastole could minimize the accumulation of block at slower heart rates.
It is important to note that this comparison is based on preclinical data from a canine model. While this model is highly relevant to human cardiac electrophysiology, further clinical studies are necessary to confirm these findings and establish the safety and efficacy of GS-967 in patients with ventricular arrhythmias.
References
- 1. Relevance of mexiletine in the era of evolving antiarrhythmic therapy of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mexiletine-like cellular electrophysiological effects of GS967 in canine ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Canine Myocytes Represent a Good Model for Human Ventricular Cells Regarding Their Electrophysiological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ranolazine reduces ventricular tachycardia burden and ICD shocks in patients with drug-refractory ICD shocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of ranolazine on ventricular arrhythmias – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Mexiletine in Myotonia: A Guide to Placebo-Controlled Study Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of placebo-controlled study designs for evaluating the efficacy and safety of mexiletine in the treatment of myotonia. It includes summaries of quantitative data from key clinical trials, detailed experimental protocols, and a comparison with alternative treatments, supported by experimental data.
Mexiletine: A First-Line Treatment for Myotonia
Myotonia, characterized by delayed muscle relaxation after voluntary contraction, is a debilitating symptom of several neuromuscular disorders, including myotonic dystrophy type 1 (DM1) and non-dystrophic myotonias (NDM).[1][2] Mexiletine, a class 1B antiarrhythmic drug that blocks voltage-gated sodium channels, has emerged as a primary therapeutic agent for managing myotonia.[2][3] Its efficacy and safety have been established through multiple randomized, double-blind, placebo-controlled trials.[4][5][6]
Placebo-Controlled Trial Designs for Mexiletine in Myotonia
The gold standard for evaluating the efficacy of mexiletine in myotonia has been the randomized, double-blind, placebo-controlled crossover trial design.[4][5] This design allows each participant to serve as their own control, reducing variability and increasing statistical power, which is particularly advantageous in studies of rare diseases like NDM.[5]
Key Components of a Robust Placebo-Controlled Study:
-
Study Design: Randomized, double-blind, placebo-controlled crossover.[4][5]
-
Patient Population: Clearly defined diagnostic criteria for myotonia (e.g., DM1, NDM subtypes).[4][5]
-
Intervention: Mexiletine at varying dosages (e.g., 150 mg to 200 mg three times daily) compared to a matched placebo.[4][5]
-
Washout Period: An adequate washout period (e.g., 1 to 8 weeks) between treatment phases is crucial in crossover designs to minimize carryover effects.[4][5]
-
Outcome Measures: A combination of objective and patient-reported outcomes is essential for a comprehensive assessment.
Quantitative Data from Key Placebo-Controlled Trials
The following tables summarize the quantitative data from pivotal studies evaluating mexiletine against a placebo.
| Table 1: Efficacy of Mexiletine in Myotonic Dystrophy Type 1 (DM1) | ||
| Outcome Measure | Mexiletine Treatment | Placebo |
| Grip Relaxation Time (seconds) | Significant reduction. In one study, patients released their grip an average of 1.8 seconds faster at 6 months.[7][8] Another trial showed a 1.2-second benefit after 7 weeks.[7] | No significant change. |
| 6-Minute Walk Distance | No significant improvement observed in a 6-month trial.[7][8] | No significant change. |
| Patient-Reported Myotonia | No significant change in participants' perception of their myotonia.[7][8] | No significant change. |
| Table 2: Efficacy of Mexiletine in Non-Dystrophic Myotonia (NDM) | ||
| Outcome Measure | Mexiletine Treatment | Placebo |
| Patient-Reported Stiffness (IVR Diary, 1-9 scale) | Significant reduction. Period 1 means: 2.53 vs. 4.21 for placebo (P<0.001). Period 2 means: 1.60 vs. 5.27 for placebo (P=0.04).[5] | Higher stiffness scores. |
| Handgrip Myotonia (seconds) | Significant decrease. 0.164 seconds vs. 0.494 seconds for placebo (P<0.001).[5] | Longer relaxation times. |
| Individualized Neuromuscular Quality of Life (INQoL) | Significant improvement in quality of life score. 14.0 vs. 16.7 for placebo (P<0.001).[5][6] | Less improvement in quality of life. |
| Stiffness Visual Analog Scale (VAS, 100mm) | Significant decrease from a median of 71.0 at baseline to 16.0 at the end of treatment.[6] | No significant change (81.0 at baseline vs. 78.0 at end of treatment).[6] |
| Table 3: Safety and Tolerability of Mexiletine (DM1 and NDM) | ||
| Adverse Events | Mild adverse events observed, similar to placebo in some studies.[4] The most common side effects are gastrointestinal (e.g., reflux, nausea, diarrhea).[9][10][11] | Mild adverse events reported. |
| Serious Adverse Events | No serious adverse events reported in several key trials.[4][9] | No serious adverse events reported. |
| ECG Parameters (PR, QRS, QTc intervals) | No significant prolongation or changes compared to placebo.[4][9] | No significant changes. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of mexiletine.
Protocol 1: Randomized, Double-Blind, Placebo-Controlled Crossover Trial for NDM
-
Objective: To determine the efficacy and safety of mexiletine in reducing myotonia in patients with NDM.[5]
-
Study Design: A two-period crossover study conducted at multiple centers.[5]
-
Participants: 59 patients with a confirmed diagnosis of NDM.[5]
-
Intervention: Participants were randomly assigned to receive either oral mexiletine (200 mg three times daily) or a matching placebo for 4 weeks. This was followed by a 1-week washout period, after which participants crossed over to the other treatment for another 4 weeks.[5][12]
-
Primary Outcome Measure: Patient-reported stiffness recorded daily using an interactive voice response (IVR) diary on a scale of 1 ("minimal") to 9 ("worst ever experienced").[5]
-
Secondary Outcome Measures: Included IVR-reported pain, weakness, and tiredness; clinical assessment of myotonia; quantitative grip myotonia (time to relax); Individualized Neuromuscular Quality of Life (INQoL) questionnaire; and electrophysiological tests.[5]
-
Data Analysis: Statistical analysis was performed to compare the effects of mexiletine and placebo on the primary and secondary endpoints. An interaction between treatment and period was assessed.[5]
Protocol 2: Randomized, Double-Blind, Placebo-Controlled Crossover Trials for DM1
-
Objective: To evaluate the safety and efficacy of mexiletine in reducing myotonia in ambulatory patients with DM1.[4]
-
Study Design: Two separate randomized, double-blind, placebo-controlled crossover trials.[4]
-
Participants: Each trial involved 20 ambulatory DM1 participants with clinically evident grip or percussion myotonia.[4]
-
Intervention:
-
Primary Outcome Measure: The time required for isometric grip force to relax from 90% to 5% of peak force following a 3-second maximum voluntary contraction.[4]
-
Safety Monitoring: Included regular monitoring of electrocardiogram (ECG) measurements and recording of all adverse events.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the underlying mechanism of myotonia and the workflow of a typical placebo-controlled trial for mexiletine.
References
- 1. Mexiletine for Treatment of Myotonia: A Trial Triumph for Rare Disease Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Mexiletine for Symptoms and Signs of Myotonia in Non-Dystrophic Myotonia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of mexiletine in non-dystrophic myotonias: A randomised, double-blind, placebo-controlled, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mexiletine in Myotonic Dystrophy Type 1: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. Effectiveness and safety of mexiletine versus placebo in patients with myotonia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Commonly used drug could transform treatment of rare muscle disorder | UCL News - UCL – University College London [ucl.ac.uk]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Mexiletine Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Mexiletine Hydrochloride is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the protection of personnel and the surrounding ecosystem from potential harm. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste in a laboratory setting.
Core Principles of Pharmaceutical Waste Management
The disposal of chemical waste, including this compound, is governed by stringent federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is the responsibility of the waste generator to correctly classify and dispose of the chemical waste.[4]
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat. If there is a risk of dust formation, a NIOSH/MSHA-approved respirator should be used.[4][5]
2. Containment and Labeling:
-
Collect all waste this compound, including expired product, contaminated materials (e.g., weighing paper, gloves), and spill cleanup debris.
-
Transfer the waste into a designated, closable, and clearly labeled salvage container.[6] The label should identify the contents as "this compound Waste" and include any other information required by your institution's waste management plan.
3. Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your facility's hazardous waste management plan.
-
It is crucial to avoid discharging any amount of this compound into drains or rivers.[4][6] The EPA's regulations for healthcare facilities specifically prohibit the sewering of hazardous waste pharmaceuticals.[2]
4. Arrange for Professional Disposal:
-
The primary and recommended method for disposal is to arrange for collection by a specialized and licensed waste disposal company.[6][7]
-
This ensures the material is handled and disposed of in compliance with all relevant environmental regulations.
5. Spill Management:
-
In the event of a spill, avoid methods that generate dust.[6]
-
Carefully sweep or vacuum the spilled material and place it into a suitable, sealed container for disposal.[8]
6. Decontamination:
-
Decontaminate any surfaces that have come into contact with this compound.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) in the designated waste container.
Disposal "Do's and Don'ts" Summary
For quick reference, the following table summarizes the key operational guidelines for the disposal of this compound.
| Do's | Don'ts |
| DO wear appropriate Personal Protective Equipment (PPE).[4][5] | DON'T discharge into drains, sewers, or rivers.[4][6] |
| DO collect all waste in a closable, properly labeled container.[6] | DON'T dispose of in household or general laboratory trash.[9] |
| DO arrange for collection by a licensed, specialized waste disposal company.[6][7] | DON'T create dust when handling the solid material.[6] |
| DO consult and comply with all local, state, and federal environmental regulations.[4][6] | DON'T mix with incompatible materials or other waste streams without authorization. |
| DO manage and contain spills promptly and safely.[8] | DON'T handle in an unventilated area.[6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistical Information for Handling Mexiletine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Mexiletine Hydrochloride is paramount. This guide provides immediate, procedural, and step-by-step instructions for the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure risk. The following table summarizes the recommended PPE and safety engineering controls.
| Safety Measure | Requirement | Rationale |
| Ventilation | Work in a well-ventilated area.[1][2][3] | To minimize inhalation of dust particles.[2][3] |
| Eye Protection | Safety glasses with side shields or goggles.[2][4] | To prevent eye contact with the powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][3] | To avoid direct skin contact.[2][3] |
| Body Protection | Laboratory coat.[2][3] | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if irritation occurs.[2][4] | To prevent inhalation of fine particles.[2] |
| Hygiene | Wash hands thoroughly after handling.[2][5][6] Do not eat, drink, or smoke in the work area.[2][6] | To prevent accidental ingestion. |
Operational Plan for Handling this compound
Follow this step-by-step guide for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from strong oxidizing agents and extreme heat.[2][5]
2. Preparation and Handling:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Don the appropriate PPE as outlined in the table above.
-
Handle the compound in a designated area, such as a chemical fume hood, to minimize dust generation and inhalation.[2][3]
-
Avoid direct contact with skin, eyes, and clothing.[3]
3. Spillage:
-
In the event of a spill, wear appropriate personal protective equipment.[2]
-
Carefully sweep or vacuum up the spilled material, avoiding dust generation.[2][5]
-
Collect the spilled material in a suitable, closed container for disposal.[2]
-
Clean the spill area thoroughly.[1]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Waste Material: Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[1][5][6]
-
Decontamination of Labware: Thoroughly clean any labware that has come into contact with this compound.
-
General Guidance for Unused Medicines: While specific regulations for laboratory waste must be followed, general guidance from the FDA for unused pharmaceuticals includes:
-
Utilizing a drug take-back program if available.[7]
-
If a take-back program is not accessible, mix the compound with an unpalatable substance such as coffee grounds or cat litter.[7][8] Place the mixture in a sealed bag before disposing of it in the trash.[7][8]
-
Do not flush down the toilet unless specifically instructed to do so, as it is not confirmed to be on the FDA's "flush list".[7][9]
-
Emergency Plan for Accidental Exposure
In the case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] If skin irritation persists, seek medical attention.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air.[5][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water.[5][6] Call a poison control center or doctor immediately for treatment advice.[5][10][11] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. fishersci.com [fishersci.com]
- 3. lookchem.com [lookchem.com]
- 4. camberpharma.com [camberpharma.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. dea.gov [dea.gov]
- 9. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 10. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 11. Mexiletine: MedlinePlus Drug Information [medlineplus.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
